1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
Description
The exact mass of the compound 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F9O/c7-4(13,6(15,16)17)5(8,14)18-1-3(11,12)2(9)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOBRELAYPOQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381048 | |
| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396716-51-1 | |
| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 396716-51-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether, a novel fluorinated ether with potential applications in advanced materials and as a specialized solvent. As no direct synthesis for this specific molecule is prominently documented in the existing literature, this guide outlines a robust and scientifically grounded two-step synthetic strategy. The proposed synthesis leverages established principles of fluorine chemistry, beginning with the formation of a fluorinated alkenyl ether intermediate, followed by the selective bromination of the carbon-carbon double bond. This document is intended for an audience of researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of analytical characterization techniques.
Introduction and Rationale
Fluorinated organic compounds are of significant interest across various scientific disciplines due to the unique physicochemical properties imparted by fluorine atoms. These properties include high thermal stability, chemical inertness, and altered biological activity.[1] Fluorinated ethers, in particular, are explored as advanced solvents, heat-transfer fluids, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
The target molecule, this compound, combines the features of a highly fluorinated ether with a vicinal dibromide functionality. This structure suggests potential utility as a dense, non-flammable fluid, a reactive intermediate for further chemical transformations, or a molecule for fundamental studies in fluorine chemistry.
This guide proposes a logical and feasible synthetic route, acknowledging the electron-withdrawing nature of the perfluoroalkyl groups which significantly influences the reactivity of adjacent functional groups. The chosen strategy involves two key transformations:
-
Nucleophilic Substitution: Formation of a pentafluoropropenyl ether via the reaction of a suitable pentafluoropropenyl electrophile with the alkoxide of 2,2,3,3-tetrafluoropropanol. This approach is an adaptation of the classic Williamson ether synthesis, a reliable method for the formation of ethers.[3][4]
-
Electrophilic Addition: Bromination of the electron-deficient double bond of the synthesized alkenyl ether to yield the final product. The presence of strongly electron-withdrawing fluorine atoms is expected to decrease the nucleophilicity of the double bond, necessitating appropriate reaction conditions.[5][6]
Proposed Synthetic Pathway
The overall proposed synthesis is a two-step process, commencing with the synthesis of an intermediate, 1,1,2,3,3-pentafluoro-3-(2,2,3,3-tetrafluoropropoxy)prop-1-ene, followed by its bromination.
Figure 1: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Hexafluoropropene is a gas and should be handled with appropriate equipment.[7] Bromine is highly corrosive and toxic.
Step 1: Synthesis of Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether
This step involves the formation of the sodium alkoxide of 2,2,3,3-tetrafluoropropanol, followed by its reaction with hexafluoropropene. The reaction with hexafluoropropene is anticipated to proceed via a nucleophilic vinylic substitution mechanism.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,3,3-Tetrafluoropropanol | 132.06 | 13.2 g | 0.10 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 4.4 g | 0.11 |
| Hexafluoropropene | 150.02 | ~18 g | ~0.12 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
A 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a dry nitrogen inlet is charged with sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).
-
The sodium hydride is washed with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and the hexanes are carefully decanted.
-
Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of 2,2,3,3-tetrafluoropropanol (13.2 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. The reaction is allowed to stir at 0 °C for an additional 30 minutes after the addition is complete, and then warmed to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.[4]
-
The flask is then cooled to -78 °C using a dry ice/acetone bath.
-
Hexafluoropropene gas (~18 g, ~0.12 mol) is bubbled through the cooled solution at a slow rate over 1-2 hours with vigorous stirring.
-
After the addition of hexafluoropropene is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield the pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether.
Step 2: Synthesis of this compound
This step involves the electrophilic addition of bromine across the double bond of the intermediate ether. The reaction may be initiated by UV light to facilitate the formation of bromine radicals, which is a common practice for the bromination of electron-deficient alkenes.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether | 264.08 | 26.4 g | 0.10 |
| Bromine | 159.81 | 16.8 g (5.4 mL) | 0.105 |
| Carbon Tetrachloride (anhydrous) | - | 150 mL | - |
Procedure:
-
A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether (26.4 g, 0.10 mol) in anhydrous carbon tetrachloride (100 mL).
-
The flask is placed in a water bath to maintain a constant temperature.
-
A solution of bromine (16.8 g, 0.105 mol) in anhydrous carbon tetrachloride (50 mL) is added dropwise to the stirred solution of the ether. The reaction flask is irradiated with a UV lamp during the addition. The disappearance of the bromine color indicates the progress of the reaction.[2][6]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours, or until the bromine color has completely faded.
-
The reaction mixture is washed with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by washing with water (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield the final product, this compound.
Characterization and Analytical Data
The structure and purity of the synthesized compounds will be confirmed by a combination of spectroscopic techniques.
Figure 2: Analytical workflow for product characterization.
Expected Analytical Data:
-
¹⁹F NMR Spectroscopy: This will be the most informative technique for structural elucidation.[10][11] The spectrum is expected to show distinct signals for the CF, CF₂, and CF₃ groups in both the pentafluoropropyl and tetrafluoropropyl moieties, with characteristic chemical shifts and coupling constants.
-
¹H NMR Spectroscopy: The spectrum should show a characteristic signal for the -OCH₂- group, likely a triplet due to coupling with the adjacent CF₂ group.
-
¹³C NMR Spectroscopy: The spectrum will show signals for all the carbon atoms, with their chemical shifts influenced by the attached fluorine atoms.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of fluorinated compounds often results in extensive fragmentation and a weak or absent molecular ion peak.[12][13] High-resolution mass spectrometry (HRMS) with a soft ionization technique such as chemical ionization (CI) or field ionization (FI) would be preferable to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of C-F bonds (typically in the 1000-1400 cm⁻¹ region) and the C-O-C ether linkage (around 1100 cm⁻¹).[14][15]
Conclusion
This technical guide presents a detailed and scientifically plausible synthetic route for this compound. The proposed two-step synthesis, based on the well-established Williamson ether synthesis and electrophilic bromination of a fluoroalkene, provides a solid foundation for the laboratory preparation of this novel compound. The comprehensive experimental protocols and the outlined analytical characterization methods offer a complete framework for researchers to synthesize and validate the target molecule. The successful synthesis of this compound will provide a valuable addition to the library of functionalized fluorinated ethers, opening avenues for its exploration in various fields of chemical science and technology.
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ChemTube3D. (n.d.). A Level - Electrophilic Addition Addition of bromine to an alkene. [Link]
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"physicochemical properties of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether"
An In-depth Technical Guide to the Physicochemical Properties of Novel Fluorinated Ethers: A Case Study on 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether and its Analogue
Introduction
The exploration of novel fluorinated and halogenated ethers is a rapidly advancing frontier in materials science and chemical engineering. These compounds often exhibit unique physicochemical properties such as high density, low surface tension, thermal stability, and specific solvency characteristics, making them attractive for a range of specialized applications, from advanced refrigerants and solvents to electrolytes in high-performance batteries. This guide provides a detailed examination of the predicted properties of the novel compound This compound . Due to the limited publicly available data on this specific molecule, this document will also present a comprehensive analysis of the well-characterized analogue, 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) , to provide a framework for understanding the properties and potential applications of this class of compounds.
This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of fluorinated ethers.
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.
Predicted Structure of this compound
The IUPAC name suggests a structure comprising a 2,2,3,3-tetrafluoropropyl group and a 1,2-dibromopentafluoropropyl group linked by an ether oxygen.
-
Molecular Formula: C₆H₃Br₂F₉O
-
Key Structural Features: The presence of multiple fluorine atoms is expected to induce a strong inductive effect, influencing the polarity and reactivity of the molecule. The two bromine atoms add significant mass and are likely to be the most reactive sites for certain chemical transformations.
Caption: Predicted molecular structure of this compound.
Case Study: 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE)
As a close structural analogue, TTE (CAS No: 16627-68-2) provides valuable insights into the expected properties of the target compound. TTE has been investigated as a co-solvent in electrolytes for high-voltage lithium-ion batteries due to its high oxidative stability and ability to form a stable solid electrolyte interphase (SEI).[1][2]
Physicochemical Properties of TTE
The following table summarizes the key physicochemical properties of TTE, compiled from various chemical suppliers and research articles.
| Property | Value | Source(s) |
| CAS Number | 16627-68-2 | [3][4] |
| Molecular Formula | C₅H₄F₈O | [3][5][6] |
| Molecular Weight | 232.07 g/mol | [3][5][6] |
| Appearance | Colorless liquid | [6][7] |
| Boiling Point | 92 - 93.2 °C | [4][5][6][8] |
| Density | 1.5323 - 1.54 g/mL | [4][5][6] |
| Refractive Index (n20D) | 1.29 | [4][6] |
| Flash Point | 27 - 27.5 °C (closed cup) | [4][5] |
| Solubility | Miscible with many polar organic solvents |
Synthesis of TTE
A common synthesis route for TTE involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with tetrafluoroethylene in the presence of a base, such as potassium hydroxide.[9][10] The reaction is typically carried out in an autoclave under elevated temperature and pressure.[9][10]
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An In-depth Technical Guide to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (HFE-458)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced materials and specialty chemicals, fluorinated ethers have carved out a significant niche due to their unique combination of properties.[1][2] The strategic incorporation of fluorine atoms into an ether backbone imparts exceptional thermal stability, chemical inertness, and tailored solvency, making them indispensable in various high-performance applications.[2][3] This guide focuses on a specific hydrofluoroether (HFE), 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether , a compound that is gaining traction as a sustainable and effective alternative to traditional solvents and chlorofluorocarbons (CFCs).[4]
With an Ozone Depletion Potential (ODP) of zero and a low Global Warming Potential (GWP), this ether is an environmentally considerate choice for industries ranging from electronics and aerospace to pharmaceuticals.[4][5] Its utility is particularly noted in applications requiring precision cleaning, heat transfer, and as a stable medium for chemical reactions.[5][6] This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, current and emerging applications, and essential safety and handling guidelines.
Physicochemical Properties
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, also known by its CAS Number 16627-68-2 , is a colorless and clear liquid with a suite of properties that make it highly versatile.[5][7] The high degree of fluorination in its molecular structure is a key determinant of its physical and chemical characteristics.[3]
| Property | Value | Source |
| CAS Number | 16627-68-2 | [8] |
| Molecular Formula | C5H4F8O | [5][8][9] |
| Molecular Weight | 232.07 g/mol | [5][8] |
| Boiling Point | 92 °C | [4][5] |
| Density | 1.533 - 1.54 g/mL | [5][9] |
| Refractive Index (n20D) | 1.29 | [5] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [4] |
| Appearance | Colorless to almost colorless clear liquid | [5][7] |
| Purity (GC) | ≥ 95% to ≥99% (depending on grade) | [5] |
Synthesis and Mechanism
The industrial synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is typically achieved through the reaction of 2,2,3,3-tetrafluoro-1-propanol with tetrafluoroethylene (TFE) in the presence of a base, such as potassium hydroxide.[10] This process is carried out in an aqueous medium under controlled temperature and pressure to ensure optimal yield and safety.
Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether:
-
Reactor Preparation: A 6-liter stainless steel autoclave is charged with 401 g (7.15 mol) of potassium hydroxide, 1604 mL of water, and 1716 g (13 mol) of 2,2,3,3-tetrafluoro-1-propanol.[10]
-
Inerting the System: The autoclave is evacuated and backfilled with nitrogen multiple times to ensure an inert atmosphere.[10]
-
Initial Pressurization and Heating: The system is filled with tetrafluoroethylene to a pressure of 0.1 MPa, and the reaction mixture is heated to 85°C.[10]
-
Controlled Addition of Tetrafluoroethylene: Once the target temperature is reached, tetrafluoroethylene is added incrementally to maintain the reaction pressure between 0.5 and 0.8 MPa. The temperature is kept within the range of 75 to 95°C.[10]
-
Reaction Monitoring and Completion: The addition of tetrafluoroethylene continues until approximately 0.5 molar equivalents relative to the initial amount of fluorine-containing alcohol have been added. The reaction is allowed to proceed with continuous stirring. The reaction is considered complete when there is no further drop in pressure inside the autoclave.[10]
-
Workup and Purification: Upon completion, the autoclave is cooled to room temperature, and any unreacted tetrafluoroethylene is safely discharged. The resulting product, HCF2CF2CH2OCF2CF2H, is isolated from the lower phase of the reaction mixture.[10]
Reaction Visualization
Caption: Synthesis workflow for 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.
Applications in Research and Industry
The distinct properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether have led to its adoption in several specialized fields:
-
Advanced Battery Technology: Fluorinated ethers are increasingly being investigated as co-solvents in electrolytes for high-performance lithium metal batteries.[1][11] Their high oxidative stability and ability to form a stable solid-electrolyte interphase (SEI) on the anode surface contribute to enhanced battery life and safety.[1][12] Specifically, this ether has been explored as a functional electrolyte additive to improve the interfacial stability of SiOx anodes.[12]
-
Specialty Solvents: Its unique solvency characteristics allow it to dissolve a range of polar and non-polar compounds, making it an excellent choice for cleaning and degreasing in the electronics and precision manufacturing sectors.[5] It is also utilized as a solvent in drug formulation processes within the pharmaceutical industry, ensuring the stability and efficacy of active ingredients.[5]
-
Refrigerants and Heat Transfer Fluids: As an eco-friendly alternative to CFCs, it serves as a refrigerant with a low global warming potential in cooling systems and commercial refrigeration.[4][5] Its thermal stability also makes it a reliable heat transfer fluid in demanding applications.[6]
-
Aerosol Propellants: In the formulation of personal care and household products, it provides a non-flammable option for aerosol propellants, enhancing product safety.[5]
Safety and Handling
While 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is considered to have low toxicity, proper safety protocols are essential during its handling and storage.[5]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and protective clothing to avoid skin and eye contact.[13]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[14]
-
Handling: Avoid all personal contact, including inhalation.[13] Do not allow clothing wet with the material to remain in contact with the skin.[13]
-
Hygiene: Wash hands and face thoroughly before eating, drinking, or smoking.[14]
Storage and Incompatibility:
-
Storage Conditions: Store in a cool, dry, well-ventilated area in its original, tightly sealed container.[14] Keep away from direct sunlight, heat, open flames, and other ignition sources.[14]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, reducing agents, and combustible materials.[14]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention if symptoms occur.[15]
-
Skin Contact: In case of skin contact, rinse the affected area with plenty of water.[15] Remove contaminated clothing.[15]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]
-
Ingestion: If swallowed, do NOT induce vomiting. Seek immediate medical attention.[15]
Conclusion
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether stands out as a high-performance, environmentally responsible fluorinated compound. Its unique combination of thermal stability, chemical inertness, and tailored solvency makes it a valuable material for a growing number of advanced applications. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in innovation and development.
References
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine / Alfa Chemistry.
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.
- Advanced Materials: The Role of Fluorinated Aromatic Ethers.
- Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte - Chemical Communications (RSC Publishing).
- Environmental Hazard Assessment of One and Two Carbon Fluorocarbons: Final Report.
- Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte | Request PDF - ResearchGate.
- 1-Bromoheptadecafluorooctane - Santa Cruz Biotechnology.
- CDC - BROMINE PENTAFLUORIDE - International Chemical Safety Cards - NIOSH.
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether - Chem-Impex.
- SAFETY DATA SHEET - Airgas.
- Brominated Flame Retardants – A Question of Safety - RTI International.
- 1,1,2,2-TETRAFLUOROETHYL 2,2,3,3-TETRAFLUOROPROPYL ETHER Request for Quotation - ChemBK.
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 - ChemicalBook.
- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane - PubChem.
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether - TCI Chemicals.
- US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents.
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook.
- US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents.
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | Reliable Supplier.
- CAS 16627-68-2 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether - Alfa Chemistry.
- US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents.
- Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) - Sigma-Aldrich.
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Spectroscopic Characterization of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: A Predictive Guide
Abstract
Introduction: The Challenge of Characterizing Complex Fluorinated Ethers
The unique physicochemical properties of fluorinated ethers, such as high thermal stability, chemical inertness, and unique solvency, make them valuable in a range of applications from specialty solvents to advanced materials. The introduction of bromine atoms further modifies these properties, creating a molecule with a complex and nuanced spectroscopic signature. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides a detailed predictive analysis of the mass spectrometry, NMR, and IR data for 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether, offering a virtual roadmap for its spectroscopic identification.
Predicted Mass Spectrometry Data
Mass spectrometry of halogenated compounds is particularly informative due to the characteristic isotopic patterns of bromine.
Expected Molecular Ion Cluster
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of two bromine atoms in the target molecule will result in a distinctive M, M+2, and M+4 isotopic pattern for the molecular ion peak, with relative intensities of approximately 1:2:1.
| Ion | Predicted m/z | Relative Intensity |
| [M]⁺ (²⁷⁹Br) | 433.8 | ~25% |
| [M+2]⁺ (¹⁷⁹Br, ¹⁸¹Br) | 435.8 | ~50% |
| [M+4]⁺ (²⁸¹Br) | 437.8 | ~25% |
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by cleavage at the C-Br, C-C, and C-O bonds.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve the isotopic patterns and determine the elemental composition of fragments.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating fragment patterns. Electrospray ionization (ESI) may be less effective due to the lack of easily ionizable functional groups.
-
Sample Introduction: Direct infusion or gas chromatography (GC) can be used. GC-MS would be advantageous for separating the target compound from any impurities.
-
Data Analysis: Focus on identifying the characteristic 1:2:1 isotopic cluster for fragments containing two bromine atoms and a 1:1 cluster for fragments with one bromine atom.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the structural elucidation of fluorinated compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the tetrafluoropropyl group.
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -OCH₂CF₂- | 4.2 - 4.6 | Triplet of triplets | J(H,F) ≈ 10-15 Hz, J(H,F) ≈ 2-5 Hz |
The chemical shift is downfield due to the deshielding effect of the adjacent oxygen and fluorinated carbons. The multiplicity arises from coupling to the geminal and vicinal fluorine atoms.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct carbon signals. The signals for carbons bonded to fluorine will be split into multiplets.
| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CFBr- | 80 - 100 | Doublet of multiplets |
| -CF₂Br | 105 - 125 | Triplet of multiplets |
| -CF₂- (pentafluoro) | 110 - 130 | Triplet of multiplets |
| -OCH₂- | 65 - 75 | Triplet |
| -CF₂- (tetrafluoro) | 115 - 135 | Triplet of multiplets |
| -CF₂H | 105 - 125 | Triplet of doublets |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be the most informative, with distinct signals for each fluorine environment.[1][2]
| Fluorine Environment | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity |
| -CFBr- | -130 to -150 | Multiplet |
| -CF₂Br | -60 to -80 | Multiplet |
| -CF₂- (pentafluoro) | -110 to -130 | Multiplet |
| -OCH₂CF₂- | -80 to -100 | Multiplet |
| -CF₂H | -135 to -145 | Doublet of triplets |
The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution, especially for the complex multiplets in the ¹⁹F spectrum.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequence.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay may be needed for quaternary carbons.
-
¹⁹F NMR: Standard proton-decoupled pulse sequence.
-
-
Data Processing: Reference the spectra appropriately (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Caption: General workflow for NMR analysis.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorptions from C-F bonds and the C-O-C ether linkage.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch | 2950 - 3050 | Weak to Medium |
| C-F stretch | 1100 - 1350 | Strong, Broad |
| C-O-C stretch | 1050 - 1150 | Strong |
| C-Br stretch | 500 - 650 | Medium |
The C-F stretching region will likely be a complex and broad set of absorptions due to the multiple, distinct C-F bonds in the molecule.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a liquid, the neat compound can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired first.
-
Data Analysis: Identify the key functional group absorptions, paying close attention to the fingerprint region (<1500 cm⁻¹) for a unique identification pattern.
Conclusion
While experimental data for this compound is not currently found in the public literature, a robust and scientifically sound prediction of its spectroscopic characteristics can be made. This guide provides a detailed forecast of the mass spectrum, ¹H, ¹³C, and ¹⁹F NMR spectra, and the infrared spectrum. The provided experimental protocols offer a starting point for researchers to acquire and interpret data for this and similar complex halogenated ethers, thereby ensuring scientific integrity and accelerating research and development.
References
- Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry. 2007;45(3):205-19.
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. 2022;94(7):3278-3286.
- The use of F-19 NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. The Analyst. 2003;128(6):756-64.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. 2023;57(25):9274-9283.
- The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance. 2019;306:106-114.
- US Patent 3,981,927, "1,2,2,2-Tetrafluoroethyl ethers and process for preparing them," issued September 21, 1976.
- Synthesis and characterization of a novel functionalized azanonaborane cluster for boron neutron capture therapy. Journal of Organometallic Chemistry. 2005;690(11):2762-70.
- Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules. 2018;23(1):153.
- Synthesis and characterization of a novel ester-based nucleoamino acid for the assembly of aromatic nucleopeptides for biomedical applications. International Journal of Pharmaceutics. 2011;415(1-2):206-10.
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][3][4]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules. 2016;21(11):1564.
- Synthesis and characterization of novel, optically active polyamides derived from S-valine natural amino acid and bulky anthracenic side chain. Amino Acids. 2010;39(5):1255-63.
- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
- Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry. 2011;7:1396-400.
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A Technical Guide to the Thermal Stability of Brominated Fluorinated Ethers
Abstract
This technical guide provides a comprehensive overview of the thermal stability of brominated fluorinated ethers, a class of compounds with significant potential in pharmaceuticals, materials science, and specialty chemical applications.[1][2][3][4] We will explore the fundamental principles governing their stability, focusing on the interplay of carbon-fluorine and carbon-bromine bond strengths. This guide will detail the primary decomposition mechanisms, analyze the structural and environmental factors influencing thermal degradation, and provide validated experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the properties of these unique molecules.
Introduction: The Emerging Role of Brominated Fluorinated Ethers
Halogenated ethers are critical components in a wide array of applications, from anesthetics and refrigerants to high-performance polymers and pharmaceutical intermediates.[1][2][3] The introduction of both bromine and fluorine into an ether backbone creates a molecule with a unique combination of properties. Fluorination is known to enhance thermal stability, chemical inertness, and metabolic resistance, while bromination provides a reactive site for further chemical modification or imparts flame-retardant properties.[5][6][7]
The thermal stability of these compounds is a critical parameter that dictates their utility. For instance, in high-temperature applications, such as specialty lubricants or polymer additives, resistance to thermal degradation is paramount.[8] Conversely, in pharmaceutical synthesis, understanding the thermal limits of a brominated fluorinated ether intermediate is essential for ensuring reaction safety and purity.[3][9] This guide will provide the foundational knowledge and practical methodologies to characterize and understand the thermal behavior of this promising class of molecules.
Fundamentals of Thermal Stability: A Tale of Two Halogens
The thermal stability of any molecule is fundamentally determined by the strength of its chemical bonds.[10] In brominated fluorinated ethers, the key bonds of interest are the carbon-fluorine (C-F), carbon-bromine (C-Br), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol (approximately 544 kJ/mol).[11] In contrast, the carbon-bromine bond is significantly weaker, with a BDE of around 72.1 kcal/mol (approximately 285-301 kJ/mol).[11][12] This disparity is the central factor governing the thermal decomposition of brominated fluorinated ethers.
Table 1: Comparison of Relevant Bond Dissociation Energies (BDEs)
| Bond | Approximate BDE (kJ/mol) | Implication for Thermal Stability |
| C–F | 485 - 565 | Very high stability; difficult to break thermally.[11][12][13] |
| C–H | 413 | High stability. |
| C–C | 347 | Moderate stability. |
| C–O | 358 | Moderate stability. |
| C–Cl | 327 - 339 | Weaker than C-F.[12][13] |
| C–Br | 276 - 285 | Significantly weaker than C-F; likely initiation site for decomposition. [12][13] |
| C–I | 213 - 240 | Weakest carbon-halogen bond.[12][13] |
Note: Values are approximate and can vary based on molecular structure.
Due to the significant difference in bond energies, the initial step in the thermal decomposition of a brominated fluorinated ether is almost always the homolytic cleavage of the C-Br bond, generating a carbon-centered radical and a bromine radical.[6][14] The high stability of the C-F and C-O bonds means they are less likely to be the primary point of failure.[8][11]
Mechanisms of Thermal Decomposition
The thermal degradation of brominated fluorinated ethers typically proceeds through a free-radical chain reaction mechanism, initiated by the scission of the weakest bond.
-
Initiation: As established, the process begins with the breaking of the C-Br bond upon heating.
R-CF(Br)-O-R' → R-CF•-O-R' + Br•
-
Propagation: The resulting radicals can participate in a variety of reactions, such as:
-
Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule, forming HBr and a new carbon-centered radical.
-
Elimination: The carbon-centered radical can undergo further fragmentation, potentially leading to the cleavage of the ether C-O bond or adjacent C-C bonds.
-
Rearrangement: Intramolecular rearrangements can occur to form more stable radical species.
-
-
Termination: The reaction ceases when two radical species combine.
The presence of fluorine atoms on the same or adjacent carbons can influence the stability of the intermediate radicals and the subsequent reaction pathways. The strong electron-withdrawing nature of fluorine can affect the bond strengths of neighboring atoms.
Below is a generalized diagram illustrating the primary decomposition pathway.
Caption: Generalized pathway for the thermal decomposition of brominated fluorinated ethers.
Factors Influencing Thermal Stability
Several factors can influence the temperature at which a brominated fluorinated ether begins to decompose:
-
Degree of Fluorination: Generally, a higher degree of fluorination leads to greater thermal stability.[5] This is due to the cumulative inductive effect of fluorine atoms strengthening adjacent bonds.
-
Position of Halogens: The relative positions of bromine and fluorine atoms are critical. A bromine atom on a carbon that is also bonded to one or more fluorine atoms (a geminal or vicinal arrangement) may have a slightly different bond energy compared to an isolated C-Br bond.
-
Molecular Weight and Structure: Larger molecules with more complex structures tend to have higher thermal stability due to increased van der Waals forces and energy distribution across more vibrational modes.[10] However, increased branching near the C-Br bond can lead to lower stability if it results in the formation of a more stable tertiary radical upon cleavage.[15]
-
Presence of Impurities: Impurities, particularly metals or acidic/basic residues from synthesis, can act as catalysts and lower the decomposition temperature.[10]
-
Atmosphere: The presence of oxygen can significantly lower thermal stability by introducing oxidative decomposition pathways.[10] Therefore, thermal stability is typically assessed under an inert atmosphere like nitrogen or argon.
Experimental Evaluation of Thermal Stability
Standard thermal analysis techniques are employed to quantitatively assess the thermal stability of brominated fluorinated ethers. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16][17]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] It is the primary technique for determining the decomposition temperature of a material.
Key Parameters from TGA:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often reported as the temperature at which 5% mass loss occurs (Td5%).[18][19]
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve.[16]
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile byproducts.[16]
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Select an appropriate sample pan (typically platinum or alumina).
-
Rationale: Proper calibration is essential for accurate and reproducible data. The choice of pan material prevents any reaction with the sample or its decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid or solid sample into the tared TGA pan.
-
Rationale: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.
-
Rationale: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the measured decomposition is purely thermal.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).[20]
-
Rationale: A controlled, linear heating rate ensures that the sample's temperature is uniform and allows for clear identification of thermal events.[10]
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Calculate the first derivative of the mass loss curve to identify Tmax.
-
Determine the Tonset (e.g., Td5%) from the mass loss curve.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes (exothermic or endothermic).[9][23]
For thermal stability, DSC can identify the onset of decomposition by detecting the exothermic or endothermic heat flow associated with the degradation reactions.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Rationale: Calibration ensures the accuracy of measured transition temperatures and energy changes.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Hermetically seal the pan to contain any volatile decomposition products and prevent evaporation before decomposition.
-
Rationale: Hermetic sealing is critical for accurately measuring the thermal events associated with the sample itself, without interference from mass loss due to simple evaporation.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Rationale: The reference pan allows for the subtraction of the instrument's heat capacity, isolating the thermal events of the sample.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature.
-
Rationale: A consistent heating rate is necessary for comparing results across different samples.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify the onset temperature of any large exothermic or endothermic peaks that occur at high temperatures, which are indicative of decomposition.
-
The following diagram illustrates a typical workflow for comprehensive thermal stability analysis.
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The Dibromopentafluoropropyl Group: A Gateway to Novel Fluorinated Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—offer a powerful tool for molecular design. Among the diverse array of fluorinated moieties, the dibromopentafluoropropyl group stands out as a versatile and highly reactive building block. This guide provides a comprehensive technical overview of the synthesis, reactivity, and synthetic applications of the dibromopentafluoropropyl group, with a particular focus on 2,3-dibromo-1,1,1,2,3-pentafluoropropane. We will delve into the mechanistic underpinnings of its key transformations, including radical reactions, nucleophilic substitutions, and elimination pathways. Detailed experimental protocols and insights into the causality behind experimental choices are provided to empower researchers in leveraging the synthetic potential of this valuable functional group.
Introduction: The Strategic Value of the Dibromopentafluoropropyl Moiety
The pentafluoropropyl chain, with its trifluoromethyl terminus, offers a unique combination of steric and electronic properties. The introduction of two vicinal bromine atoms further enhances its synthetic utility, providing two distinct points for chemical modification. The presence of five fluorine atoms significantly influences the reactivity of the adjacent carbon-bromine bonds, creating a nuanced chemical behavior that can be exploited for the synthesis of complex fluorinated molecules.
The primary focus of this guide, 2,3-dibromo-1,1,1,2,3-pentafluoropropane, serves as a key entry point to a variety of valuable fluorinated synthons. Its vicinal dibromo functionality allows for facile conversion to unsaturated systems or the introduction of diverse functional groups through substitution reactions. Understanding the interplay of the electron-withdrawing fluorine atoms and the labile bromine atoms is crucial for predicting and controlling the outcomes of its reactions.
Synthesis of the Dibromopentafluoropropyl Group: A Radical Approach
The most direct and efficient method for the synthesis of 2,3-dibromo-1,1,1,2,3-pentafluoropropane involves the photochemical radical addition of bromine to 1H-pentafluoropropene.[1] This reaction proceeds through a classic radical chain mechanism, where the regioselectivity is governed by the stability of the resulting radical intermediate.
Mechanistic Rationale
The photochemical initiation generates bromine radicals (Br•), which then add to the double bond of 1H-pentafluoropropene. The addition can, in principle, occur at either carbon of the alkene. However, the stability of the resulting carbon-centered radical dictates the major regioisomer. The electron-withdrawing nature of the trifluoromethyl group (CF₃) and the adjacent fluorine atom destabilizes a radical at the C2 position. Conversely, a radical at the C1 position is less destabilized. Consequently, the bromine radical preferentially adds to the C2 carbon, leading to the formation of a more stable radical intermediate at C1. This intermediate then abstracts a bromine atom from another molecule of Br₂ to yield the desired 2,3-dibromo-1,1,1,2,3-pentafluoropropane and propagate the radical chain.
Experimental Protocol: Photochemical Bromination of 1H-Pentafluoropropene
Objective: To synthesize 2,3-dibromo-1,1,1,2,3-pentafluoropropane.
Materials:
-
1H-Pentafluoropropene (cis/trans mixture)
-
Bromine
-
Anhydrous solvent (e.g., CCl₄ or a fluorinated solvent)
-
Photochemical reactor equipped with a suitable light source (e.g., a mercury vapor lamp)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up the photochemical reactor and ensure it is clean, dry, and purged with an inert gas.
-
Charge the reactor with a solution of 1H-pentafluoropropene in the chosen anhydrous solvent.
-
Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture in the dark to prevent premature reaction.
-
Once the addition is complete, irradiate the mixture with the light source while maintaining the temperature.
-
Monitor the progress of the reaction by observing the disappearance of the bromine color. Further analysis can be performed using GC or NMR spectroscopy.
-
Upon completion, stop the irradiation and allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford 2,3-dibromo-1,1,1,2,3-pentafluoropropane as a mixture of diastereomers.[1]
Key Reactions of the Dibromopentafluoropropyl Group
The dibromopentafluoropropyl group is a versatile synthon that can undergo a variety of transformations, primarily centered around the two carbon-bromine bonds.
Elimination Reactions: Access to Fluoroalkenes
Treatment of 2,3-dibromo-1,1,1,2,3-pentafluoropropane with a base can lead to the elimination of hydrogen bromide (HBr), yielding a mixture of cis- and trans-1-bromo-1,2,3,3,3-pentafluoropropene.[1] The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions. Strong, non-nucleophilic bases are generally preferred.
Causality: The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the proton on the adjacent carbon, facilitating its abstraction by a base. The subsequent elimination of the bromide ion proceeds via an E2 mechanism, where the stereochemical outcome is dependent on the conformation of the starting material.
Sources
A Technical Guide to the Research Applications of Novel Polyfluoroalkyl Ethers
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning field of novel polyfluoroalkyl ethers (PFES). Moving beyond the well-documented environmental concerns of legacy per- and poly-fluoroalkyl substances (PFAS), this document focuses on the unique molecular architecture of PFES and the exciting research applications that their distinctive properties enable. We will delve into the synthesis of these innovative compounds, their advanced applications in diverse scientific domains, and the detailed experimental protocols necessary to harness their potential.
The Unique Molecular Landscape of Polyfluoroalkyl Ethers
Polyfluoroalkyl ethers are a subclass of PFAS characterized by the presence of one or more ether linkages (–O–) within the fluorinated carbon chain. This structural feature imparts a unique combination of properties that distinguish them from their perfluoroalkyl counterparts. The ether bond introduces flexibility into the polymer backbone, leading to materials with a wide range of tunable physical states, from liquids to elastomers. Furthermore, the electron-withdrawing nature of the fluorine atoms stabilizes the adjacent ether linkage, resulting in exceptional chemical and thermal stability.[1] These properties, combined with the inherent hydrophobicity and lipophobicity of fluorinated chains, make novel PFES highly attractive for a variety of advanced research applications.[1]
The general structure of a polyfluoroalkyl ether can be represented as a chain of repeating fluoroether units, with various possible end-groups that can be functionalized for specific applications. Common repeating units include -OCF₂–, -OCF₂CF₂–, and -OCF₂CF(CF₃)–.[1] The synthesis of these polymers can be broadly categorized into two main methods: photocatalytic polymerization and anionic catalytic polymerization.
-
Photocatalytic Polymerization: This method typically involves the reaction of tetrafluoroethylene or hexafluoropropylene with oxygen under ultraviolet irradiation at low temperatures. This process results in polyethers with varying structures.
-
Anionic Catalytic Polymerization: This technique utilizes monomers like hexafluoropropylene oxide (HFPO) with a fluoride ion catalyst in an aprotic solvent to produce oligomers with an acyl fluoride terminal group, which can then be stabilized to form the final perfluoropolyether.
The ability to introduce a wide array of functional groups to the termini of these polymers through various chemical modifications opens up a vast design space for creating materials with tailored properties.[1]
Advanced Applications in Materials Science
The unique combination of thermal stability, chemical inertness, low surface energy, and lubricity makes functionalized perfluoropolyether (PFPE) based materials highly desirable for a range of demanding applications in materials science.
High-Performance Lubricants
Perfluoropolyethers are renowned for their use as high-performance lubricants in extreme environments, such as in the aerospace and electronics industries, where conventional lubricants would fail.[2][3] Their low volatility, wide operating temperature range, and resistance to oxidation make them ideal for these applications.[2] Novel research in this area focuses on enhancing the boundary lubrication performance of PFPEs through the incorporation of functional additives and surface modifications.[4]
| Property | ASTM Test Method | Description |
| Viscosity | ASTM D445 | Measures the kinematic viscosity of the lubricant at specified temperatures.[5] |
| Flash and Fire Point | ASTM D92 | Determines the lowest temperature at which the lubricant's vapors will ignite.[5] |
| Pour Point | ASTM D97 | Indicates the lowest temperature at which the lubricant will flow.[5] |
| Oxidation Stability | ASTM D942 | Evaluates the resistance of the grease to oxidation under static conditions.[6] |
| Wear Prevention | ASTM D4172B (Four-Ball Wear Test) | Assesses the lubricant's ability to protect against wear under high loads.[5] |
| Water Washout | ASTM D1264 | Measures the grease's resistance to being washed away by water.[6] |
Experimental Protocol: Evaluation of PFPE Lubricant Performance
A common method for evaluating the tribological performance of PFPE lubricants is through a ball-on-disc tribometer.[3]
Objective: To determine the coefficient of friction and wear characteristics of a novel functionalized PFPE lubricant.
Materials:
-
Ball-on-disc tribometer
-
Steel balls (e.g., 440C stainless steel)
-
Steel discs (e.g., 440C stainless steel)
-
Novel functionalized PFPE lubricant
-
Control lubricant (e.g., a commercial PFPE)
-
Solvents for cleaning (e.g., hexane, isopropanol)
Procedure:
-
Thoroughly clean the steel balls and discs with solvents to remove any contaminants.
-
Apply a thin, uniform film of the novel PFPE lubricant to the surface of the disc.
-
Mount the disc and ball in the tribometer.
-
Set the test parameters:
-
Load (e.g., 10 N)
-
Sliding speed (e.g., 0.1 m/s)
-
Test duration (e.g., 60 minutes)
-
Temperature (e.g., room temperature or elevated temperature)
-
-
Start the test and record the coefficient of friction as a function of time.
-
After the test, carefully remove the disc and ball.
-
Analyze the wear scar on the ball and the wear track on the disc using optical microscopy or profilometry to determine the wear volume.
-
Repeat the experiment with the control lubricant for comparison.
Causality: The choice of a ball-on-disc setup allows for a controlled point contact, simulating demanding conditions in bearings and gears. The selection of steel components is representative of many industrial applications. By comparing the coefficient of friction and wear volume of the novel PFPE to a known standard, researchers can quantify the improvements in lubricity and wear resistance imparted by the specific functionalization.
Innovations in Energy Storage: Polyfluoroalkyl Ether Electrolytes
The development of next-generation batteries, particularly lithium-ion and lithium-sulfur batteries, is critically dependent on the design of safer and more efficient electrolytes. Novel polyfluoroalkyl ethers are emerging as promising candidates for electrolyte solvents and additives due to their high electrochemical stability, non-flammability, and ability to tune ion transport properties.[7]
The incorporation of fluoroether moieties into the electrolyte can suppress the polysulfide shuttle effect in lithium-sulfur batteries and improve the oxidative stability at high voltages in lithium-ion batteries.[8] The molecular design of these ethers, including the length of the fluoroalkyl and ether segments, allows for the fine-tuning of properties such as ionic conductivity and viscosity.[8]
| Parameter | Description | Measurement Technique |
| Ionic Conductivity | The ability of the electrolyte to conduct ions. | Electrochemical Impedance Spectroscopy (EIS) |
| Electrochemical Stability Window | The voltage range over which the electrolyte remains stable without decomposing. | Cyclic Voltammetry (CV) |
| Transference Number | The fraction of the total current carried by a specific ion (e.g., Li⁺). | Potentiostatic Polarization |
| Flash Point | The lowest temperature at which the electrolyte gives off flammable vapors. | ASTM D93 |
| Cycling Performance | The ability of the battery to maintain its capacity over repeated charge-discharge cycles. | Galvanostatic Cycling |
Experimental Protocol: Electrochemical Characterization of a Novel PFES-based Electrolyte
Objective: To evaluate the ionic conductivity, electrochemical stability, and cycling performance of a novel PFES-based electrolyte for lithium-ion batteries.
Materials:
-
Argon-filled glovebox
-
Coin cell components (casings, spacers, springs)
-
Lithium metal foil (anode)
-
Cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811)
-
Separator (e.g., polypropylene)
-
Novel PFES-based electrolyte (e.g., 1 M LiPF₆ in a PFES solvent)
-
Control electrolyte (e.g., 1 M LiPF₆ in a conventional carbonate solvent)
-
Potentiostat/galvanostat with impedance spectroscopy capabilities
-
Battery cycler
Procedure:
-
Cell Assembly (inside a glovebox):
-
Assemble coin cells (e.g., CR2032) using the lithium metal anode, separator, cathode, and the novel PFES-based electrolyte.
-
Assemble a control set of cells with the conventional electrolyte.
-
-
Ionic Conductivity Measurement:
-
Assemble a symmetric cell with two stainless steel electrodes and the novel electrolyte.
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 0.1 Hz) to determine the bulk resistance of the electrolyte.
-
Calculate the ionic conductivity using the cell geometry.
-
-
Electrochemical Stability Window (ESW) Measurement:
-
Use a three-electrode cell with lithium metal as the reference and counter electrodes and a stainless steel working electrode.
-
Perform Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit potential to a high voltage (e.g., 5.5 V vs. Li/Li⁺) and back to determine the oxidative stability limit.
-
-
Galvanostatic Cycling:
-
Cycle the assembled Li||NMC811 coin cells on a battery cycler at a specific C-rate (e.g., C/10 for formation cycles, then C/2 for long-term cycling) within a defined voltage window (e.g., 3.0-4.3 V).
-
Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.
-
Causality: The use of coin cells provides a standardized and reproducible platform for electrochemical testing. Comparing the performance of the novel PFES electrolyte against a conventional carbonate-based electrolyte directly highlights the advantages of the fluorinated system, such as improved safety (non-flammability) and enhanced stability at higher voltages, which are critical for developing high-energy-density batteries.
Frontiers in Drug Delivery and Biomedical Applications
The unique properties of polyfluoroalkyl ethers, particularly their amphiphilicity when functionalized with hydrophilic moieties, make them excellent candidates for the development of advanced drug delivery systems. These amphiphilic PFES can self-assemble into nanostructures, such as micelles or nanoparticles, capable of encapsulating hydrophobic drugs and releasing them in a controlled manner.[9][10]
The fluorinated core of these nanocarriers provides a highly hydrophobic environment for drug loading, while a hydrophilic shell can improve their stability in aqueous media and prolong their circulation time in the body.[11] Furthermore, the "smart" design of these systems can enable triggered drug release in response to specific stimuli, such as changes in pH or the presence of certain enzymes.[11]
Experimental Protocol: Synthesis and In Vitro Evaluation of PFES-based Drug-Loaded Micelles
Objective: To synthesize drug-loaded polymeric micelles from a novel amphiphilic PFES and evaluate their drug release profile in vitro.
Materials:
-
Amphiphilic PFES block copolymer
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Organic solvent (e.g., acetone, THF)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Micelle Formulation and Drug Encapsulation (Solvent Evaporation Method):
-
Dissolve the amphiphilic PFES copolymer and the hydrophobic drug in a suitable organic solvent.
-
Slowly add this organic solution to a larger volume of deionized water while stirring.
-
Continue stirring to allow for the evaporation of the organic solvent, leading to the self-assembly of drug-loaded micelles.
-
Filter the resulting micellar solution to remove any non-encapsulated drug aggregates.
-
-
Characterization of Micelles:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the micelles using Transmission Electron Microscopy (TEM).
-
Calculate the drug loading content and encapsulation efficiency by dissolving a known amount of the micellar solution in a suitable solvent and quantifying the drug concentration.
-
-
In Vitro Drug Release Study (Dialysis Method):
-
Place a known volume of the drug-loaded micellar solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or 5.5) maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Causality: The dialysis method is a widely accepted in vitro technique to simulate the release of a drug from a nanocarrier into the systemic circulation.[12] By testing the release at different pH values, researchers can mimic the conditions of the bloodstream (pH 7.4) and the acidic environment of a tumor (pH ~5.5-6.5), thereby assessing the potential for pH-triggered drug release. The characterization of the micelles ensures that the formulation is within the desired size range for potential in vivo applications and that the drug is efficiently encapsulated.
Conclusion and Future Outlook
Novel polyfluoroalkyl ethers represent a versatile and powerful class of materials with significant potential across a wide range of research and development fields. Their unique combination of chemical inertness, thermal stability, and tunable physicochemical properties allows for the design of advanced materials for demanding applications. From enhancing the performance and safety of energy storage devices to enabling the development of sophisticated drug delivery systems, the research applications of PFES are continually expanding.
As our understanding of the structure-property relationships in these complex macromolecules deepens, we can expect to see the emergence of even more innovative materials with precisely tailored functionalities. The detailed experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by novel polyfluoroalkyl ethers and to contribute to the advancement of science and technology in their respective fields.
References
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Cooper, J. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Steptoe. Retrieved from [Link]
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Rice, P. A. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Toxicology and Applied Pharmacology, 422, 115531. Retrieved from [Link]
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NLGI. (n.d.). Grease Test Method Write Ups for High-Performance Multiuse (HPM) grease specifications. Retrieved from [Link]
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Xinxiang, F. C. (2019). Brief Introduction of PFPE Synthesis Methods. Retrieved from [Link]
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Friesen, C. M., & Améduri, B. (2018). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 51(15), 5587-5613. Retrieved from [Link]
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Gomis, M. I., Wang, Z., Scheringer, M., & Cousins, I. T. (2015). A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances. The Science of the total environment, 505, 983–992. Retrieved from [Link]
- Carré, D. J. (1992). The Performance of Perfluoropolyalkylether Oils under Boundary Lubrication Conditions. Tribology Transactions, 35(4), 745-749.
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ASTM International. (n.d.). Lubricant Performance Test Methods and Some Product Specifications. Retrieved from [Link]
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Mann, D. (2024). Lubricant Testing 101 (ASTM Oil Tests). Performance Oil Technology. Retrieved from [Link]
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Jones, W. R., & Carre, D. J. (1994). Enhancement of perfluoropolyether boundary lubrication performance: I. Preliminary results. NASA Technical Reports Server. Retrieved from [Link]
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OECD. (2024). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]
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Koehler Instrument Company. (n.d.). Lubricating Oils Test Methods. Retrieved from [Link]
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O'Hanlon, E., et al. (2012). NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. Journal of Controlled Release, 163(2), 155-163. Retrieved from [Link]
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Ray, S. S. (2015). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Chemosphere, 129, 15-23. Retrieved from [Link]
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Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from [Link]
- Sianesi, D., & Caporiccio, G. (1979). Processes for preparing perfluoropolyether oils of very high purity and low volatility. U.S. Patent No. 4,178,465.
-
Willstrand, O., Quant, M., & Hynynen, J. (2025). Contaminations from Lithium-Ion Battery Fires—Per- and Polyfluoroalkyl Substances (PFAS) in Soot. Fire Technology. Retrieved from [Link]
- Chen, J., et al. (2013). Synthetic method of perfluoropolyether. Chinese Patent No. CN103145971B.
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Devaux, D., et al. (2014). Nonflammable perfluoropolyether-based electrolytes for lithium batteries. Journal of the Electrochemical Society, 161(6), A1098-A1102. Retrieved from [Link]
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Ren, X., et al. (2021). High-Safety Electrolytes for Lithium-Ion Batteries. Pacific Northwest National Laboratory. Retrieved from [Link]
-
Šimek, A., et al. (2021). Basic method for water detection in LiPF6-based electrolytes. Journal of Solid State Electrochemistry, 25(3), 947-953. Retrieved from [Link]
-
van der Meel, R., et al. (2018). Utilizing In Vitro Drug Release Assays to Predict In Vivo Retention of Micelles. Journal of Controlled Release, 286, 144-153. Retrieved from [Link]
- Chen, J., et al. (2013). Synthetic method of perfluoropolyether. Chinese Patent No. CN103145971A.
-
Sheng, Y., et al. (2025). The SET tests for the specific electrolytes. Journal of Power Sources. Retrieved from [Link]
- Sianesi, D., & Caporiccio, G. (1979). Process for preparing perfluoropolyethers. U.S. Patent No. 20050075517A1.
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Moga, A., et al. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 17(10), 25. Retrieved from [Link]
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Husseini, G. A., & Pitt, W. G. (2003). Drug delivery in polymeric micelles: From in vitro to in vivo. Journal of controlled release, 91(1-2), 85-95. Retrieved from [Link]
-
Dana, R., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(9), 1386. Retrieved from [Link]
-
Al-Awady, M. J., et al. (2022). Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery. Polymers, 14(19), 4004. Retrieved from [Link]
Visualizations
Caption: General workflow for the synthesis and application of functionalized PFPEs.
Caption: Experimental workflow for PFES-based drug delivery studies.
Caption: Logical flow for evaluating novel PFES electrolytes in batteries.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
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- 5. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
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- 7. Nonflammable perfluoropolyether-based electrolytes for lithium batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"safety and handling of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether"
An In-depth Technical Guide to the Safe Handling of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
Disclaimer: As of the composition of this guide, specific safety, toxicological, and environmental data for this compound is not available in public literature or safety data sheets. Therefore, this document is constructed based on the principles of prudent laboratory practice and by extrapolating from the known hazards of structurally analogous compounds, namely halogenated ethers, polyfluorinated substances, and brominated organic compounds. The guiding principle is to treat this novel compound as potentially hazardous until empirical data proves otherwise.[1][2][3]
Hazard Identification and Risk Assessment by Analogy
The molecular structure of this compound incorporates several features that warrant a high degree of caution. The risk assessment must be based on the potential hazards contributed by its constituent chemical moieties.
-
Polyfluorinated Ether Backbone: The compound is a polyfluorinated ether. This class of chemicals, sometimes referred to as ether-PFAS, is known for its chemical stability and environmental persistence.[4][5][6] While some low molecular weight halogenated ethers are used as anesthetics, this indicates a potential for biological activity and respiratory effects.[5][7][8] The high degree of fluorination suggests the compound may persist in the environment and could have a high global warming potential.[5][6]
-
Dibrominated Functionality: The presence of two bromine atoms on the propyl chain is a significant concern. Brominated organic compounds are used in various applications, including as flame retardants, and can present toxicological and environmental hazards.[9] Dehalogenation is a known degradation pathway for such compounds in the environment.[9]
-
Overall Assessment: The combination of extensive fluorination and bromination results in a dense molecule that is likely non-flammable but should be presumed to be toxic upon inhalation, ingestion, or skin contact. Its stability suggests it will be environmentally persistent. Therefore, all handling procedures must be designed to minimize any potential for exposure or environmental release.
Caption: Risk assessment workflow for a novel chemical.
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is mandatory.[1]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and dilutions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[2][10] This is the primary method for preventing inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
Personal Protective Equipment (PPE)
Given the unknown nature of the compound, a comprehensive PPE protocol is required to prevent dermal, ocular, and respiratory exposure. Halogenated hydrocarbons are known to be aggressive toward many standard glove materials; therefore, careful selection is critical.[11]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard, worn in conjunction with a full-face shield.[2][12] | Provides maximum protection against splashes, sprays, and potential vapors. |
| Hand Protection | Double gloving is required. An inner nitrile glove[2] with an outer, heavier-duty glove such as neoprene or butyl rubber.[11][13] | Halogenated compounds can permeate standard gloves. Double gloving provides an extra barrier and allows for safe removal of the contaminated outer glove. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[2] For larger quantities or tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed, chemical-resistant shoes.[10] | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | Not required if all work is conducted in a certified fume hood. For emergency situations (e.g., major spill), a self-contained breathing apparatus (SCBA) is necessary and requires specialized training.[14][15] | A fume hood is the primary respiratory control. Respirators are for non-routine and emergency situations only. |
Safe Handling and Storage Protocols
Adherence to strict, standardized protocols is essential to minimize the risk of exposure during routine handling and storage.
Experimental Workflow for Safe Handling
The following step-by-step methodology should be adopted for all procedures involving this compound.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Don all required PPE as specified in the table above.
-
Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to prevent aerosolization.[1] If it is a liquid, conduct all transfers within the hood using appropriate chemical-resistant pipettes or syringes.
-
Transfers and Reactions: Keep the container of the compound sealed when not in immediate use.[3] All transfers and additions to reaction vessels must occur deep within the fume hood.
-
Post-Handling: After completing the task, securely seal the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and face shield, then the inner gloves. Wash hands thoroughly with soap and water after exiting the laboratory.[16]
Caption: Step-by-step workflow for handling the novel compound.
Storage
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Location: Store the compound in a cool, dry, and well-ventilated area designated for hazardous materials.[2] Do not store on open benches or on the floor.[3][17]
-
Containment: The primary container must be tightly sealed and in good condition. It must be stored within a compatible, leak-proof secondary container to contain any potential spills.[2]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Potential Toxin," "Handle in Fume Hood Only").[2]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and other reactive chemicals.
Emergency Procedures
Pre-planning for emergencies is critical. All laboratory personnel must be familiar with these procedures.
Spill Response
Due to the unknown hazards, any spill of this material must be treated as a major spill.[17]
-
Evacuate: Immediately alert all personnel in the immediate area and evacuate.[15]
-
Isolate: Close the laboratory door to contain vapors. Prevent entry to the area.
-
Report: From a safe location, contact your institution's Environmental Health & Safety (EHS) department and emergency services. Provide the chemical name, location, and estimated quantity of the spill.
-
Do Not Attempt Cleanup: Do not attempt to clean up the spill yourself unless you are part of a trained emergency response team with the appropriate respiratory protection (SCBA).[15][18]
First Aid Measures
Immediate action is required in the event of personal exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
Caption: Emergency response flowchart for spills and exposures.
Waste Disposal
As a halogenated organic compound, this material requires special disposal procedures to prevent environmental contamination.
-
Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, glassware), must be collected in a designated "Halogenated Organic Waste" container.[10]
-
Prohibition: Do not pour this chemical or solutions containing it down the drain under any circumstances.[10][21]
-
Collection: Waste containers must be kept closed, properly labeled, and stored in a satellite accumulation area until collected by trained hazardous waste personnel.[22][23]
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Rice, P. A., & White, K. D. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Toxicology and Applied Pharmacology, 422, 115531. [Link]
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A Technical Guide to the Solubility of Fluorinated Ethers in Common Laboratory Solvents
Abstract
Fluorinated ethers, a class of organofluorine compounds containing a C-O-C linkage, are of increasing importance in pharmaceuticals, materials science, and industrial applications.[1] Their unique physicochemical properties—stemming from the high electronegativity and low polarizability of fluorine—dictate their solubility behavior, which is often distinct from their hydrocarbon analogs.[1] This guide provides an in-depth analysis of the solubility of fluorinated ethers in common laboratory solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. We will explore the molecular forces governing solubility, present qualitative and quantitative solubility data, detail robust experimental protocols for solubility determination, and discuss the practical implications for laboratory workflows.
Part 1: The Physicochemical Basis of Fluorinated Ether Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules. For fluorinated ethers, this behavior is complex due to the unique nature of the carbon-fluorine (C-F) bond and the presence of the ether oxygen.
1.1 The Role of Fluorine: The C-F bond is the strongest single bond in organic chemistry, making these compounds highly stable.[1][2] Fluorine's high electronegativity creates a strong bond dipole, yet its low polarizability and tightly held electrons result in very weak van der Waals interactions.[1] This combination leads to a state often described as "lipophobic" and "hydrophobic."
Furthermore, while the fluorine atom is highly electronegative, it is a very weak hydrogen bond acceptor.[3] This is a critical distinction from other electronegative atoms like oxygen or nitrogen. The strength of a C-F···H-O hydrogen bond is estimated to be less than half that of a conventional O···H-O hydrogen bond, and such interactions are only considered significant in environments shielded from water or other competing acceptors.[3]
1.2 The Ether Linkage: The ether oxygen (C-O-C) in the backbone of these molecules provides a site for potential hydrogen bonding as an acceptor. This feature can slightly enhance solubility in protic solvents compared to perfluorocarbons, which lack such a site. However, the influence of the ether group is often overshadowed by the larger, highly fluorinated alkyl chains surrounding it. Partially fluorinated ethers can strike a balance between fluorophilicity and polarity, which can enhance their compatibility with a broader range of systems.[1]
1.3 "Fluorous" Interactions: Highly fluorinated compounds exhibit a unique affinity for each other, leading to the concept of a "fluorous phase."[4][5] This phase is often immiscible with both aqueous and common organic solvents, a property leveraged in "fluorous biphase" catalysis and separations.[6][7] The solubility of a fluorinated ether is thus a competition between its interactions with the solvent and its self-association or preference for a fluorous environment.
Diagram: Intermolecular Forces in Fluorinated Ether Solutions
The following diagram illustrates the primary intermolecular forces governing the solubility of a fluorinated ether in different classes of solvents.
Caption: Dominant intermolecular forces between fluorinated ethers and solvent classes.
Part 2: A Practical Guide to Solubility Across Solvent Classes
The solubility of fluorinated ethers is highly dependent on their degree of fluorination and molecular structure. Hydrofluoroethers (HFEs), which contain C-H bonds, tend to have greater miscibility with common organic solvents than their perfluorinated counterparts.
The following table summarizes the solubility and miscibility of representative hydrofluoroethers (HFEs), such as 3M™ Novec™ 7100 (a segregated HFE with isomers C4F9OCH3) and Novec™ 7200 (C4F9OC2H5), in various laboratory solvents.
Table 1: Solubility and Miscibility of Hydrofluoroethers (HFEs) in Common Laboratory Solvents
| Solvent Class | Representative Solvent | Polarity | Predicted Miscibility/Solubility with HFEs | Rationale & References |
| Polar Protic | Water | Highly Polar | Very Low / Immiscible | HFEs have extremely low water solubility. For HFE-7100, it is 12 ppmw; for HFE-7200, it is <20 ppmw. This is due to the inability of the fluorinated portion to participate in the water hydrogen-bonding network.[8][9] |
| Methanol | Polar | Miscible | The presence of the ether oxygen and, in some cases, C-H bonds allows for sufficient interaction with alcohols. Methanol is a suitable reaction solvent for synthesizing HFEs.[10] | |
| Ethanol | Polar | Miscible | Similar to methanol, ethanol is generally miscible with common HFEs. | |
| Isopropanol | Polar | Miscible | HFEs are often used in azeotropes with isopropanol for cleaning applications, indicating miscibility.[11] | |
| Polar Aprotic | Acetone | Polar | Miscible | HFEs show good solubility in many polar aprotic solvents. |
| Acetonitrile (ACN) | Polar | Miscible | Generally miscible, though some highly fluorinated ethers may show a miscibility gap.[10] | |
| Dichloromethane (DCM) | Polar | Miscible | HFEs are readily miscible with chlorinated solvents. | |
| Ethyl Acetate | Polar | Miscible | Good miscibility is expected due to the balance of polar and non-polar character. | |
| Tetrahydrofuran (THF) | Polar | Miscible | The ether linkage in THF promotes miscibility with HFEs. | |
| Non-Polar | Hexane / Heptane | Non-Polar | Miscible | HFEs are highly soluble in aliphatic hydrocarbons.[12] |
| Toluene | Non-Polar | Miscible | Aromatic hydrocarbons are effective solvents for HFEs.[7] | |
| Fluorous | Perfluorohexane | Fluorous | Highly Miscible | As per the principle of "like dissolves like," fluorinated ethers are highly soluble in fluorous solvents.[4][7] |
Note: Data is primarily based on common commercial hydrofluoroethers (HFEs). Solubility can vary based on the specific structure and degree of fluorination of the ether.
Part 3: Experimental Determination of Solubility
While tables provide a good starting point, empirical determination is crucial for specific applications, especially with novel compounds. Here are two field-proven protocols.
3.1 Method 1: Visual Miscibility Assessment (Qualitative)
This is a rapid, straightforward method to determine if two liquids are miscible, partially miscible, or immiscible at a given temperature.
Protocol:
-
Preparation: Ensure all glassware is clean and dry. Use a calibrated pipette to measure the solvent and a precision balance or pipette for the fluorinated ether.
-
Addition: To a clear glass vial (e.g., 4 mL), add 1.0 mL of the chosen laboratory solvent.
-
Titration: Slowly add the fluorinated ether to the solvent in aliquots (e.g., 0.1 mL), vortexing or shaking vigorously for 30 seconds after each addition.
-
Observation: After each addition, allow the mixture to stand for 1-2 minutes. Observe the solution against a well-lit background.
-
Miscible: The solution remains a single, clear phase.
-
Immiscible: Two distinct layers form.
-
Partially Miscible: The solution becomes cloudy or turbid, or a second phase appears after a certain volume has been added.
-
-
Confirmation: Continue adding the fluorinated ether until a 1:1 volume ratio is achieved or immiscibility is observed. Record the approximate volume at which any phase separation occurs.
3.2 Method 2: The Shake-Flask Method for Quantitative Analysis (Thermodynamic Solubility)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[13] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol:
-
System Preparation: Add an excess amount of the fluorinated ether (solute) to a known volume of the laboratory solvent in a sealed, airtight flask or vial. The key is to ensure solid or a separate liquid phase of the solute remains, indicating saturation.[13][14]
-
Equilibration: Place the sealed flask in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[14][15] The agitation should be vigorous enough to ensure good contact between the phases.[14]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle or separate. If necessary, centrifuge the sample at a controlled temperature to ensure complete separation of the excess solute.
-
Sampling: Carefully extract an aliquot from the clear, saturated solvent phase. Take care not to disturb the undissolved solute. Filtration through a solvent-compatible syringe filter (e.g., PTFE) may also be used.[14]
-
Quantification: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a validated technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or quantitative NMR spectroscopy.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/L, or molarity.
Diagram: Shake-Flask Experimental Workflow
This diagram outlines the self-validating workflow for determining thermodynamic solubility.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Part 4: Implications for Laboratory Applications
Understanding the solubility of fluorinated ethers is critical for their effective use in a research and development setting.
-
Reaction Media: Due to their chemical inertness and unique solubility profile, fluorinated ethers can serve as reaction solvents, particularly for reactions involving gaseous reagents, which often have high solubility in fluorous media.[1][7] Their immiscibility with water simplifies aqueous workups.
-
Drug Development: The incorporation of fluorinated ether moieties (like the trifluoromethoxy group, -OCF3) into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and bioavailability.[1][16][17][18] Understanding the solubility of these modified compounds is essential for formulation and delivery.
-
Purification and Extraction: The unique partitioning behavior of fluorinated compounds is the basis of fluorous solid-phase extraction (F-SPE) and fluorous liquid-liquid extraction. A molecule tagged with a "fluorous ponytail" will selectively partition into a fluorous solvent (like a perfluorinated ether), allowing for efficient separation from non-fluorinated reaction components.[4]
-
Precision Cleaning: Hydrofluoroethers are widely used as industrial solvents for cleaning and degreasing sensitive electronics and medical devices due to their excellent solvency for oils and greases, low surface tension, and non-flammable nature.[12][19]
Conclusion
The solubility of fluorinated ethers is a nuanced topic dictated by a subtle interplay of weak intermolecular forces. While they are largely immiscible with water, many hydrofluoroethers exhibit broad miscibility with a range of common polar and non-polar organic solvents. This unique solubility profile, combined with their high stability and inertness, makes them valuable tools in the modern laboratory. For any critical application, especially in drug development, the foundational data presented here should be complemented by empirical determination using robust protocols like the shake-flask method to ensure accuracy and reproducibility.
References
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How do you perform the shake flask method to determine solubility?. Quora. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]
-
Fluorous chemistry. Wikipedia. [Link]
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(PDF) The fluorous phase: Organic chemistry with highly fluorinated reagents and solvents. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Chapter 7: Fluorous Solvents and Related Systems. Royal Society of Chemistry. [Link]
-
Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. PubMed. [Link]
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Solvation of Halogens in Fluorous Phases. Experimental and Simulation Data for F2, Cl2, and Br2 in Several Fluorinated Liquids. ACS Publications. [Link]
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Critical Properties of Fluorinated Ethers. Journal of Chemical & Engineering Data. [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Institutes of Health (NIH). [Link]
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Unraveling the Intermolecular Forces of Hydrogen Fluoride. Oreate AI Blog. [Link]
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Intermolecular Forces for HF (Hydrogen fluoride). YouTube. [Link]
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Physical properties and gas solubilities in selected fluorinated ethers. ACS Publications. [Link]
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Fundamental Study of Fluorinated Ethers as New Generation Blowing Agents. Journal of Cellular Plastics. [Link]
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Fluorinated Ethers of Cannabinol (CBN). MDPI. [Link]
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What type of intermolecular force will act in Hydrogen Fluoride?. Quora. [Link]
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Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids. Scribd. [Link]
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Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Labinsights. [Link]
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Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Academic Journals. [Link]
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Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. juhuasuzhou.com. [Link]
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Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. SCIREA. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether in Radical Polymerization
Disclaimer: The compound 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether is a novel, hypothetical structure for the purpose of this application note. The following protocols and mechanistic discussions are based on established principles of radical polymerization involving analogous brominated and fluorinated compounds. This document serves as a theoretical and practical guide for researchers exploring new fluorinated chain transfer agents.
Introduction: Advancing Fluoropolymer Synthesis through Controlled Radical Polymerization
Fluoropolymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2] The synthesis of well-defined fluoropolymers with controlled molecular weights and low dispersities is crucial for their application in advanced technologies, from biomedical devices to high-performance coatings.[3] Controlled radical polymerization (CRP) techniques have emerged as powerful tools for achieving this level of precision in polymer synthesis.[4]
This application note introduces a hypothetical, yet scientifically plausible, chain transfer agent (CTA): This compound . Based on its chemical structure, featuring two reactive carbon-bromine bonds and a highly fluorinated backbone, this compound has the potential to be a valuable tool in mediating radical polymerization through a degenerative transfer mechanism. This guide will provide a theoretical framework for its mechanism of action, a detailed protocol for its proposed use in synthesizing well-defined polymers, and its potential application in the creation of novel fluorinated block copolymers.
Proposed Mechanism of Action: A Degenerative Chain Transfer Process
The efficacy of this compound as a CTA is predicated on the reversible cleavage of its C-Br bonds in the presence of propagating radicals. This process, known as degenerative chain transfer, allows for the controlled growth of polymer chains. The proposed mechanism involves the following key steps[5][6]:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes upon heating to generate primary radicals, which then react with a monomer to start a propagating polymer chain.
-
Propagation: The propagating radical chain adds monomer units, growing in length.
-
Chain Transfer: The propagating polymer radical reacts with the dibromo-ether CTA. The bromine atom is transferred to the polymer chain, terminating its growth and leaving a bromine end-group. This reaction generates a new radical on the CTA.
-
Re-initiation: The newly formed radical from the CTA can then initiate the polymerization of another polymer chain.
-
Degenerative Transfer Equilibrium: A dynamic equilibrium is established where the bromine atom is rapidly exchanged between dormant polymer chains (with a bromine end-group) and active propagating chains. This ensures that all polymer chains have an equal probability of growing, leading to a narrow molecular weight distribution.
Application in Block Copolymer Synthesis
A significant advantage of using a bifunctional CTA like this compound is the potential to synthesize block copolymers. The polymer chains produced in the first polymerization step will possess bromine end-groups. These "macroinitiators" can then be isolated and used to initiate the polymerization of a second, different monomer, leading to the formation of a block copolymer.[7] This opens up possibilities for creating novel amphiphilic or fluorinated-hydrocarbon block copolymers with unique self-assembly properties.
Experimental Protocol: Polymerization of Methyl Methacrylate
This protocol outlines a general procedure for the controlled radical polymerization of methyl methacrylate (MMA) using this compound as a CTA.
Materials and Reagents:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Schlenk flasks and standard Schlenk line equipment
Representative Reaction Conditions:
| Component | Molar Ratio | Concentration (in Anisole) |
| MMA | 100 | 4.6 M |
| CTA | 1 | 46 mM |
| AIBN | 0.2 | 9.2 mM |
Procedure:
-
Reagent Preparation: Prepare a stock solution of the CTA and AIBN in anisole at the desired concentrations.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the required volume of MMA and anisole.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Under a positive pressure of nitrogen, add the stock solution of CTA and AIBN to the reaction flask via a gas-tight syringe.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir.
-
Sampling: Periodically, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).
-
Termination: After the desired time or monomer conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to a solvent peak.
-
Molecular Weight and Dispersity: Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
Representative Data
The following table presents hypothetical but expected results for the polymerization of MMA under the conditions described above, demonstrating the characteristics of a controlled polymerization.
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 15 | 1,600 | 1.25 |
| 2 | 32 | 3,500 | 1.20 |
| 4 | 65 | 7,000 | 1.15 |
| 6 | 85 | 9,200 | 1.12 |
The expected results show a linear increase in number-average molecular weight (Mn) with monomer conversion and a decrease in the dispersity (Đ) towards values close to 1.1, which is indicative of a controlled polymerization process.
Conclusion
While the specific compound this compound remains to be synthesized and tested, the theoretical framework presented in this application note provides a strong foundation for its potential use as a novel chain transfer agent in radical polymerization. Its bifunctional nature and fluorinated structure make it an attractive candidate for the synthesis of well-defined fluoropolymers and block copolymers. The provided protocol offers a starting point for researchers to explore the capabilities of this and similar brominated fluorocarbons in advancing the field of polymer chemistry.
References
- German, L., et al. (1998). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 68(1), 85-91.
- Hager, C. J. (2022). Synthesis of Fluorinated Monomers and Polymers for Various Applications.
- Hutchins-Crawford, H. J., et al. (2021). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. Polymer Chemistry, 12(31), 4493-4503.
- Topham, P. D., et al. (2021). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. Polymer Chemistry, 12, 4493-4503.
- Krishnan, S. (2025). Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy. Polymers for Advanced Technologies.
- Ameduri, B., & Sawada, H. (Eds.). (2017).
- Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 34(10), 1058-1149.
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- BYJU'S. (n.d.).
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- Sigma-Aldrich. (n.d.).
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Application Notes and Protocols for 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether as a Functional Monomer
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether as a novel functional monomer. While direct literature on this specific monomer is emerging, this guide synthesizes established principles of fluoropolymer chemistry to propose its synthesis, polymerization, and potential applications. The unique combination of a highly fluorinated backbone with a reactive dibromo functional group suggests its utility in creating advanced materials with tailored surface properties, chemical resistance, and functionality for further modification. Detailed protocols for handling, polymerization, and characterization are provided, grounded in authoritative sources and field-proven insights.
Introduction: The Promise of a Novel Fluorinated Functional Monomer
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine bond. The introduction of functional groups into fluoropolymers allows for the development of "smart" materials with tunable properties and the ability to be conjugated to other molecules, such as proteins or drugs.
The monomer, this compound, presents a unique molecular architecture. The highly fluorinated ether structure is expected to impart low surface energy, hydrophobicity, and chemical resistance to the resulting polymer. The key feature is the vicinal dibromide functionality, which can serve as a reactive site for post-polymerization modifications, a radical initiator, or a cross-linking point. This dual nature makes it a promising candidate for applications in specialty coatings, biomedical devices, and advanced drug delivery systems.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of fluorinated ethers.[3][4] The proposed two-step synthesis involves the formation of an unsaturated ether followed by bromination.
Step 1: Synthesis of 2,2,3,3-tetrafluoropropyl pentafluoroallyl ether
This step involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with hexafluoropropene in the presence of a base.
-
Reaction: HCF₂CF₂CH₂OH + CF₂=CFCF₃ + Base → HCF₂CF₂CH₂OCF₂CF=CF₂ + [Base·H]⁺X⁻
Step 2: Bromination of the unsaturated ether
The resulting pentafluoroallyl ether is then brominated across the double bond to yield the target monomer.
-
Reaction: HCF₂CF₂CH₂OCF₂CF=CF₂ + Br₂ → HCF₂CF₂CH₂OCF₂(Br)CF(Br)CF₃
Physicochemical Properties of the Monomer
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 439.87 g/mol | Based on the chemical formula C₆H₂Br₂F₁₀O.[5] |
| Boiling Point | >150 °C | High molecular weight and fluorine content suggest a relatively high boiling point. |
| Density | ~1.8 - 2.0 g/mL | Fluorinated compounds typically have high densities. |
| Solubility | Soluble in fluorinated solvents (e.g., perfluorohexanes, HFE-7100); limited solubility in common organic solvents. | "Like dissolves like" principle; high fluorine content dictates solubility. |
| Stability | Thermally stable under normal conditions; sensitive to strong reducing agents due to the dibromo group. | C-F and C-O-C bonds are strong; C-Br bonds are potential reactive sites. |
Polymerization of this compound
The presence of a saturated propyl ether linkage suggests that this monomer will likely undergo radical polymerization. The polymerization can be initiated by thermal or photochemical means, or through the use of a chemical initiator.
Free Radical Polymerization Protocol
This protocol describes a typical solution polymerization of the monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Perfluorohexane (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in perfluorohexane (e.g., 20 mL).
-
Seal the flask with a septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (e.g., 200 mL).
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 50 °C overnight.
Caption: Workflow for the free radical polymerization of the functional monomer.
Characterization of the Resulting Polymer
Thorough characterization is essential to understand the structure and properties of the synthesized polymer.
| Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR, ¹H NMR, ¹³C NMR) | To confirm the polymer structure and determine monomer conversion.[6][7] | Broadened peaks in the ¹⁹F and ¹³C NMR spectra corresponding to the polymer backbone. The disappearance of monomer-specific peaks. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). | A chromatogram showing the molecular weight distribution of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups in the polymer. | Strong C-F stretching vibrations (around 1100-1300 cm⁻¹). Absence of C=C stretching, confirming polymerization. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer.[8] | A thermogram showing the onset of decomposition at high temperatures, indicative of good thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[9] | A step transition in the heat flow curve, indicating the Tg of the amorphous polymer. |
| Contact Angle Goniometry | To assess the surface energy and hydrophobicity of polymer films.[2] | High water contact angles, indicating a hydrophobic surface. |
Potential Applications and Post-Polymerization Modification
The unique structure of poly(this compound) opens up a range of potential applications.
Post-Polymerization Modification
The vicinal dibromide groups on the polymer side chains are versatile handles for further chemical transformations.
-
Dehalogenation: Treatment with a reducing agent (e.g., zinc dust) can create double bonds, allowing for subsequent reactions like Diels-Alder or thiol-ene chemistry.
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities. This is particularly useful for attaching biomolecules or catalysts.
Caption: Potential post-polymerization modification pathways.
Envisioned Applications
-
Biomedical Coatings: The low surface energy and potential for bio-conjugation make this polymer an excellent candidate for anti-fouling coatings on medical implants and devices.
-
Drug Delivery: The polymer can be functionalized with targeting ligands and loaded with therapeutic agents for controlled drug release.
-
Specialty Membranes: The high fluorine content can lead to membranes with excellent chemical resistance and selective permeability for gas separation or filtration applications.
-
High-Performance Elastomers: The dibromo groups can act as cross-linking sites to create fluorinated elastomers with enhanced thermal and chemical stability.
Safety and Handling
Fluorinated compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store the monomer and polymer in a cool, dry place away from incompatible materials such as strong reducing agents.
Conclusion
This compound represents a promising functional monomer for the development of advanced fluoropolymers. Its unique combination of a highly fluorinated structure and reactive dibromo groups provides a versatile platform for creating materials with tailored properties for a wide range of applications in materials science, medicine, and beyond. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this novel monomer.
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Quan, Q., et al. (2022). Organocatalyzed Controlled Copolymerization of Perfluorinated Vinyl Ethers and Unconjugated Monomers Driven by Light. ACS Catalysis. [Link]
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Theato, P., et al. (2021). The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers. Polymer Chemistry (RSC Publishing). [Link]
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Bongiovanni, R., et al. (2021). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. PMC - NIH. [Link]
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Zhao, Y., et al. (2024). Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry (RSC Publishing). [Link]
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Hulse, R., et al. (2013). POLYMERIZATION OF 2,3,3,3-TETRAFLUOROPROPENE AND POLYMERS FORMED FROM 2,3,3,3-TETRAFLUOROPROPENE. WIPO Patentscope. [Link]
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Harris, F. W., et al. (2018). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC - NIH. [Link]
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Ameduri, B., et al. (2021). Differences in electroactive terpolymers based on VDF, TrFE and 2,3,3,3-tetrafluoropropene prepared by batch solution and semi-continuous aqueous suspension polymerizations. Polymer Chemistry (RSC Publishing). [Link]
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Zhang, J., et al. (2019). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. ResearchGate. [Link]
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Application Notes & Protocols: Synthetic Modification of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthetic modification of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether. While this specific molecule is not extensively documented in public literature, its structure contains well-understood functional groups: a polyfluoroalkyl ether backbone and a vicinal dibromide moiety. This guide leverages established principles of organic chemistry to propose robust protocols for its modification. We will explore three primary transformation pathways: reductive dehalogenation to form an alkene, nucleophilic substitution of the bromide atoms, and base-induced dehydrobromination. The causality behind experimental choices, step-by-step protocols, and expected outcomes are detailed to ensure scientific integrity and reproducibility.
Introduction and Structural Analysis
The target molecule, this compound (Structure 1), is a highly fluorinated ether containing two key reactive sites.
Structure 1: F(CF2)CF(Br)CF(Br)CH2(CF2)2H
The presence of a polyfluorinated backbone imparts significant chemical and thermal stability, while the ether linkage offers some flexibility.[1][2] The primary sites for synthetic modification are the two carbon-bromine (C-Br) bonds at the vicinal positions (adjacent carbons). The C-Br bond is significantly weaker than C-F and C-C bonds, making it the most probable site for chemical transformation.[3] The high electronegativity of the surrounding fluorine atoms will influence the reactivity of these C-Br bonds, primarily by creating a strong inductive effect.
This guide outlines three fundamental modification strategies targeting the vicinal dibromide group.
Core Synthetic Protocols
Protocol 1: Reductive Dehalogenation to Fluoroalkene
The removal of two adjacent halogen atoms to form an alkene is a classic and highly efficient transformation for vicinal dihalides.[4][5] This reaction, often called debromination, typically proceeds via a reductive elimination mechanism. Metals like zinc are commonly used as the reducing agent. The reaction is believed to proceed through an organozinc intermediate that subsequently eliminates to form the double bond.
Workflow Diagram: Reductive Dehalogenation
Caption: Workflow for the synthesis of a fluoroalkene via reductive dehalogenation.
Detailed Experimental Protocol:
-
Reagent Preparation: In a fume hood, add 1.5 equivalents of activated zinc dust to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) to the flask to create a slurry.
-
Substrate Addition: Dissolve 1.0 equivalent of this compound in the same solvent and add it dropwise to the stirring zinc slurry at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Causality and Insights:
-
Choice of Reductant: Zinc is a cost-effective and efficient reductant for this type of transformation. Other reagents like sodium iodide in acetone can also be effective.[5]
-
Solvent: Acetic acid acts as both a solvent and a proton source to protonate the zinc-bound intermediate. DMF is a polar aprotic alternative that can also facilitate the reaction.
-
Expected Outcome: This reaction is expected to proceed cleanly to yield the corresponding alkene. Due to the stereochemistry of the elimination, a specific E/Z isomer may be favored.
Protocol 2: Nucleophilic Substitution with Thiolate
The carbon atoms bonded to bromine are electrophilic due to the polarity of the C-Br bond and the inductive effect of the adjacent fluorine atoms.[6][7] This makes them susceptible to attack by nucleophiles.[8] This protocol details the substitution of the bromine atoms with a soft nucleophile, such as a thiolate, which has a high affinity for carbon.
Workflow Diagram: Nucleophilic Substitution
Caption: Workflow for the di-substitution of bromine atoms with a nucleophile.
Detailed Experimental Protocol:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Reagent Addition: Add 2.2 equivalents of sodium thiophenoxide to the flask, followed by anhydrous DMF or acetonitrile as the solvent.
-
Substrate Addition: Dissolve 1.0 equivalent of the starting dibromide in the same solvent and add it to the flask.
-
Reaction: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel.
Causality and Insights:
-
Mechanism: The reaction likely proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion leaves in a single concerted step.[6][7] Using a stoichiometric amount of the nucleophile may lead to a mixture of mono- and di-substituted products.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal for S_N2 reactions as they solvate the cation (Na+) but not the nucleophilic anion, thus increasing its reactivity.[7]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiophenoxide nucleophile.
Protocol 3: Base-Induced Dehydrobromination
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene.[9] In the case of this compound, there are no adjacent protons to the bromine on the fluorinated propyl chain. However, the CH2 group in the tetrafluoropropyl moiety provides acidic protons that could potentially be involved in a more complex rearrangement or elimination if a strong, non-nucleophilic base is used. A more direct pathway is the elimination of HBr if there is an adjacent C-H bond. Assuming the structure is CF3-CF(Br)-CH(Br)-O-CH2-CF2-CF2H, a base could induce elimination.
Given the high degree of fluorination, a standard E2 elimination is the most probable pathway if a proton is available on a carbon adjacent to one of the bromine-bearing carbons. If we assume the structure is HCF2CF2CH2OCF(Br)CF2Br, elimination is not straightforward. However, for a typical vicinal dibromide with an adjacent proton, the following protocol applies. This reaction is highly dependent on the exact regiochemistry of the starting material.
Workflow Diagram: Dehydrobromination
Caption: General workflow for base-induced dehydrobromination.
Detailed Experimental Protocol:
-
Setup: In a fume hood, add a solution of 1.2 equivalents of potassium tert-butoxide in tetrahydrofuran (THF) to a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Substrate Addition: Cool the base solution to 0 °C in an ice bath. Dissolve 1.0 equivalent of the dibromide substrate in anhydrous THF and add it dropwise to the base.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required. Monitor the formation of the vinyl bromide product by GC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation or chromatography.
Causality and Insights:
-
Base Selection: A strong, non-nucleophilic base like potassium tert-butoxide is used to favor elimination over substitution.[10]
-
Stereoselectivity: The stereochemistry of the resulting alkene is dictated by the anti-periplanar arrangement of the proton and the leaving group in the transition state of the E2 mechanism.[5]
-
Applicability: This protocol's success is critically dependent on the presence of an accessible proton on a carbon adjacent to a C-Br bond. Without it, this pathway is not viable.
Product Characterization
The successful synthesis of the target molecules should be confirmed using a combination of standard analytical techniques:
| Technique | Expected Observations |
| ¹⁹F NMR | The appearance of new signals in the vinyl fluoride region for alkene products or shifts in existing signals due to changes in the electronic environment. |
| ¹H NMR | Disappearance of signals corresponding to protons adjacent to bromine and the appearance of new signals for vinylic protons or protons adjacent to the new functional group. |
| GC-MS | A change in retention time and a molecular ion peak corresponding to the mass of the expected product. |
| FT-IR | Appearance of a C=C stretch (approx. 1650-1700 cm⁻¹) for alkene products or characteristic stretches for other new functional groups. |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Fluorinated Compounds: Polyfluorinated compounds can be persistent and may have toxicological properties. Avoid inhalation and skin contact.
-
Brominated Compounds: Alkyl bromides are reactive and can be lachrymatory and toxic. Handle with care.
-
Reagents: Handle strong bases (potassium tert-butoxide) and reactive metals (zinc dust) with appropriate caution. Zinc dust can be flammable.
References
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-
McDonough, C. A., et al. (2020). Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. Environmental Science & Technology Letters, 6(11), 662-668. [Link]
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Löffler, D., et al. (2023). Dual C–Br Isotope Fractionation Indicates Distinct Reductive Dehalogenation Mechanisms of 1,2-Dibromoethane in Dehalococcoides- and Dehalogenimonas-Containing Cultures. Environmental Science & Technology, 57(5), 2133–2143. [Link]
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PubMed. (2019). Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. Environmental Science & Technology Letters, 6(11), 662-668. [Link]
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ResearchGate. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science and Technology, 54(4). [Link]
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Donahue, M. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]
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Application Notes & Protocols: Mastering the Experimental Setup for Reactions Involving Volatile Fluorinated Compounds
Foreword: Taming the Reactive & Elusive
Fluorinated organic compounds are cornerstones of modern science, integral to the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, imparted by the highly electronegative fluorine atom, are often invaluable. However, many of these critical reagents and products are highly volatile, posing significant challenges in the laboratory. Their tendency to exist as gases or low-boiling-point liquids complicates handling, accurate measurement, and reaction control. Furthermore, their reactivity, potential toxicity, and the often-corrosive nature of fluorinating agents demand a meticulously planned and executed experimental approach.
This guide moves beyond a simple recitation of steps. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to work with volatile fluorinated compounds safely and effectively. We will delve into the causality behind experimental choices, from the selection of materials to the method of reagent transfer, ensuring that every protocol is a self-validating system built on principles of safety and scientific integrity.
The Trinity of Control: Foundational Pillars for Handling Volatile Fluorochemicals
Success in this field hinges on mastering three domains: atmospheric control, material compatibility, and thermal management. The high vapor pressure of volatile compounds means they are prone to escape, react with atmospheric components, and are sensitive to temperature fluctuations.
Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
The primary principle is containment. All manipulations involving volatile fluorinated compounds must be performed within a certified chemical fume hood to prevent inhalation exposure.[1] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is the preferred environment.[1]
Essential PPE includes:
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield worn over goggles is mandatory when there is a significant risk of splashing or pressure release.[2]
-
Gloves: Standard nitrile gloves may not offer sufficient protection. Heavier-duty gloves such as neoprene or butyl rubber are often recommended, especially when working with reagents that can generate hydrogen fluoride (HF).[3][4] It is best practice to double-glove and always consult the manufacturer's compatibility chart for the specific chemicals in use.[4]
-
Body Protection: A flame-resistant lab coat, kept fully buttoned, is essential. For larger-scale work or with particularly hazardous reagents, a chemical-resistant apron is also required.[3]
Materials of Construction: Preventing Corrosion and Catastrophic Failure
The choice of reactor and apparatus material is critical, as many fluorinating agents and byproducts (notably HF) are highly corrosive.
-
Metals: For reactions involving elemental fluorine (F₂) or anhydrous hydrogen fluoride (aHF), specialized alloys are required. Monel and nickel are highly resistant and are the preferred materials for constructing vacuum lines and reactors for these aggressive reagents. For many other applications, stainless steel (e.g., 316) and Hastelloy offer good resistance.[5]
-
Glassware: Standard borosilicate glass is suitable for many organofluorine compounds. However, it is aggressively attacked by hydrogen fluoride.[6] Reactions known to generate HF should not be performed in standard glass vessels without taking precautions or using specialized materials.
-
Polymers: Fluoropolymers are indispensable. Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA) are used for tubing, gaskets, stopcocks, and as liners for metal reactors due to their exceptional chemical inertness.[7][8]
| Material | Compatibility with F₂ / HF | General Volatile Fluorochemicals | Notes |
| Nickel / Monel | Excellent | Excellent | Preferred for handling elemental fluorine and anhydrous HF. |
| Stainless Steel | Good (passivated) | Excellent | A passivated fluoride film protects the metal from further attack. |
| Hastelloy | Good | Excellent | Often used for robust, corrosion-resistant batch reactors.[5] |
| Borosilicate Glass | POOR (reacts with HF) | Good | Do not use if HF is a reactant or byproduct.[6] |
| PTFE / PFA | Excellent | Excellent | Ideal for seals, tubing, and liners.[7] |
| Sapphire | Excellent | Excellent | Used for high-pressure NMR tubes in fluorine chemistry.[6] |
Table 1: Materials Compatibility for Fluorination Chemistry.
The Inert Atmosphere Setup: The Schlenk Line
To prevent volatile fluorinated compounds from reacting with air and moisture, reactions are almost always conducted under an inert atmosphere of nitrogen or argon. The Schlenk line is the workhorse apparatus for achieving this.[9][10] It consists of a dual manifold: one line is connected to a vacuum pump to remove air, and the other is connected to a source of purified inert gas.[9]
A schematic of a standard Schlenk line setup for inert atmosphere chemistry.
Protocol 1: Preparing a Reaction Vessel under Inert Atmosphere
This protocol ensures that the reaction vessel is free of air and moisture before reagents are introduced.[11]
-
Glassware Preparation: Ensure the Schlenk flask and any other glassware are thoroughly dried in an oven (>120 °C) overnight and allowed to cool to room temperature in a desiccator.
-
Assembly: Assemble the glassware (e.g., flask with a stir bar and condenser) and lightly grease all joints with a suitable high-vacuum grease. Secure the joints with Keck clips.
-
Connection to Schlenk Line: Connect the sidearm of the Schlenk flask to a port on the manifold using thick-walled rubber or Tygon tubing.
-
Purge Cycle: This is the most critical step for removing the atmosphere.
-
Ensure the port's stopcock is closed to both vacuum and inert gas.
-
Slowly open the stopcock to the vacuum manifold. The flask will be evacuated. Allow it to remain under vacuum for 5-10 minutes.[11]
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas manifold. You will observe the flow rate in the exhaust bubbler decrease as the flask fills. Wait for bubbling to resume, indicating the flask is at positive pressure.[11]
-
Repeat this "evacuate-and-refill" cycle at least three times to ensure a rigorously air-free environment.
-
-
Final State: After the final refill, leave the flask under a slight positive pressure of inert gas. This is indicated by a steady, slow bubbling rate (e.g., 1 bubble per second) from the exhaust bubbler. The vessel is now ready for the addition of reagents.
Accurate Handling and Transfer of Volatile Compounds
The high vapor pressure of volatile compounds makes them prone to evaporation, leading to inaccurate measurements and potential hazards.[12] Specialized techniques are required to handle both liquids and condensed gases.
Dispensing Volatile Liquids
| Technique | Description | Causality & Best Use |
| Cool Handling | Store and handle the liquid at reduced temperatures (e.g., in a 2-8 °C refrigerator or an ice bath).[12] | Reduces vapor pressure, minimizing evaporative losses during transfer. Ideal for bulk solvent transfers. |
| Quick Transfer | Minimize the time the liquid is exposed to the atmosphere. Use funnels for rapid pouring and seal containers immediately after use.[12] | Reduces the opportunity for evaporation. A simple but effective technique for less sensitive transfers. |
| Pipette Tip Pre-Wetting | Aspirate and dispense the liquid back into the source container 3-5 times before taking the final volume for transfer.[13][14] | This saturates the air cushion inside the pipette tip with the compound's vapor, creating an equilibrium that prevents the liquid from dripping out due to expanding vapor pressure.[14] Essential for accurate pipetting. |
| Reverse Pipetting | Depress the plunger to the second stop to aspirate, then depress only to the first stop to dispense, leaving a small amount of liquid in the tip.[14] | The "extra" volume aspirated accounts for any liquid that might be forced out by vapor pressure, ensuring the dispensed volume is accurate. |
| Positive Displacement | Use specialized pipettes with an integrated piston that directly contacts the liquid, eliminating the air cushion.[12] | Provides the highest accuracy and reproducibility by physically forcing the entire measured volume out, independent of vapor pressure. |
| Syringe Transfer | Use a gas-tight syringe to draw liquid from a septum-sealed container and inject it into the reaction vessel against a counterflow of inert gas. | The gold standard for air-sensitive and volatile liquids, preventing any contact with the atmosphere. |
Table 2: Techniques for Dispensing Volatile Liquids.
Protocol 2: Vacuum Transfer of a Volatile Liquid/Gas
This technique, also known as trap-to-trap distillation, is the most reliable method for transferring and measuring a precise amount of a volatile compound that is a gas at room temperature. It uses vacuum and cryogenics to move the compound via the gas phase from a storage vessel to a receiving vessel.[10][15]
Objective: To transfer a known quantity of a volatile fluorinated reagent (e.g., a low-boiling-point liquid or a condensable gas) from a storage cylinder/flask into a reaction flask.
-
Setup:
-
Connect the storage vessel (e.g., a lecture bottle of a gaseous reagent or a flask of a volatile liquid) and the receiving Schlenk flask to separate ports on a Schlenk line. The receiving flask should be prepared under an inert atmosphere as per Protocol 1.
-
Place a cold trap between the Schlenk line manifold and the vacuum pump. Fill the dewar for the cold trap with liquid nitrogen. This is crucial to prevent volatile compounds from contaminating and destroying the pump.[16]
-
-
Evacuation: Evacuate the entire manifold and the connection lines up to the valves of the storage and receiving vessels.
-
Condensation:
-
Place a dewar of liquid nitrogen around the receiving flask. The extreme cold will create a pressure sink.
-
Slowly open the valve on the storage vessel and the stopcock to the receiving flask. The volatile compound will travel through the vacuum manifold and condense as a solid in the liquid nitrogen-cooled receiving flask.
-
Monitor the pressure on the manifold. A pressure gauge can help control the rate of transfer.
-
-
Measurement (Optional but Recommended):
-
Once a sufficient amount has been transferred, close the valve on the storage vessel.
-
To measure the amount transferred by mass, the receiving flask can be sealed under vacuum, removed from the line, carefully wiped of condensation, and weighed.
-
To measure by volume, the condensed solid can be carefully and slowly warmed until it melts, and the volume can be read from graduations on the flask (less accurate).
-
-
Re-establishing Inert Atmosphere:
-
Re-attach the receiving flask to the line if it was removed for weighing.
-
With the flask still in the liquid nitrogen bath, evacuate the line again.
-
Close the flask to the vacuum and slowly backfill the manifold and flask with inert gas. The compound is now in the reaction vessel under an inert atmosphere, ready for the reaction.
-
Workflow for the vacuum transfer of a volatile compound.
Reaction Monitoring and Workup
In-situ Reaction Monitoring
Taking aliquots from a sealed reaction containing volatile components is often impractical. In-situ NMR spectroscopy is a powerful alternative. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is exceptionally sensitive for monitoring the consumption of a fluorinated starting material and the appearance of fluorinated products in real-time.[17][18] The large chemical shift range of ¹⁹F NMR often allows for clear resolution of different fluorine environments.[18] Specialized pressure-rated NMR tubes (e.g., J. Young tubes) can be used to run reactions directly in the spectrometer.
Safe Quenching and Workup Procedures
-
Quenching: Reactions should be cooled in an ice bath before quenching. A slow, controlled addition of a quenching agent (e.g., saturated sodium bicarbonate solution to neutralize acids, or an appropriate reducing/oxidizing agent) is critical to manage any exotherm and gas evolution.
-
Neutralization of Off-Gas: The exhaust from the Schlenk line bubbler should be directed into a scrubber, especially when using highly toxic or corrosive gases like F₂ or HF. A simple and effective scrubber consists of a flask containing a stirred solution of sodium hydroxide or a tower packed with soda lime.
-
Product Isolation: Volatile products can be easily lost during solvent removal.
-
Avoid using a standard rotary evaporator with high vacuum and heat.
-
Products can be isolated by vacuum transferring them from the reaction mixture into a clean, cold receiving flask, leaving non-volatile impurities behind.
-
Alternatively, careful distillation using a short-path distillation apparatus at atmospheric or reduced pressure can be effective.[19][20]
-
References
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Choi, K., et al. (2012). Accurate dispensing of volatile reagents on demand for chemical reactions in EWOD chips. PubMed. Retrieved from [Link]
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Moodle@Units. (n.d.). Schlenk Lines Transfer of Solvents. Moodle@Units. Retrieved from [Link]
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Wikipedia. (n.d.). Schlenk line. Wikipedia. Retrieved from [Link]
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Bissky, G., et al. (2020). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Retrieved from [Link]
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Chiu, H.-C., & Morin, T. J. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Retrieved from [Link]
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Artel. (2023). Volatile Liquid Handling: Techniques & Automation. Artel. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental configuration for gas phase fluorination. ResearchGate. Retrieved from [Link]
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Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved from [Link]
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Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental setup used for direct fluorination of gas diffusion media. ResearchGate. Retrieved from [Link]
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Guillet, J., & Roy, M. (2019). Schlenk Techniques. University of Wisconsin-Madison, Berry Group. Retrieved from [Link]
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INIS-IAEA. (n.d.). Corrosion resistant materials for fluorine and hydrogen fluoride. INIS-IAEA. Retrieved from [Link]
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Environmental Health & Safety. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. University of Rochester. Retrieved from [Link]
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O'Brien, C. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]
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McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. McGill University. Retrieved from [Link]
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Association for Materials Protection and Performance. (n.d.). Corrosion by Fluorine and Fluorine Compounds. CORROSION. Retrieved from [Link]
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Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. Argonne National Laboratory. Retrieved from [Link]
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Mepi. (n.d.). Direct fluorination. Mepi. Retrieved from [Link]
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CHIMIA. (n.d.). Microfluidics-Based Reactors for Safe Fluorinations Using Elemental Fluorine. CHIMIA. Retrieved from [Link]
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ETDEWEB. (1984). Corrosion resistant materials for fluorine and hydrogen fluoride. ETDEWEB. Retrieved from [Link]
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Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
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NASA. (n.d.). SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE. NASA. Retrieved from [Link]
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The Biotech Bro. (2023). Pipetting volatile liquids (ethanol, etc.) - practical tips. YouTube. Retrieved from [Link]
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Krossing Group. (n.d.). Fluorine Lab. University of Freiburg. Retrieved from [Link]
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Cockburn, K. T., & Sykes, B. D. (2024). Fluorine labelling for in situ 19F NMR in oriented systems. PubMed. Retrieved from [Link]
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UNT Digital Library. (n.d.). Purification of Fluorine by Distillation. UNT Digital Library. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). In-situ NMR monitoring of the reaction. ResearchGate. Retrieved from [Link]
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Nanalysis. (2023). Shine a light on your chemistry with in situ photo NMR. YouTube. Retrieved from [Link]
- Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. Google Books.
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SCS Engineers. (2024). Volatile Fluorinated Compounds: Risks & Solutions. SCS Engineers. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Fluorine labelling for in situ 19F NMR in oriented systems. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2024). in situ NMR strategies for monitoring the evolution of crystallization processes. Royal Society of Chemistry. Retrieved from [Link]
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PubMed. (2024). Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. PubMed. Retrieved from [Link]
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"use of brominated fluorinated ethers as flame retardant additives"
Application Notes & Protocols
Topic: The Utility of Brominated and Fluorinated Ethers as Flame Retardant Additives in Polymeric Systems
Audience: Researchers, scientists, and material development professionals.
Introduction: The Imperative for Fire Safety in Modern Materials
Polymers are ubiquitous in modern life, forming the basis of materials in electronics, construction, transportation, and consumer goods.[1][2] However, the inherent organic nature of most polymers renders them susceptible to combustion, posing significant fire risks. Flame retardants (FRs) are critical chemical additives incorporated into polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[3][4] These additives have been instrumental in reducing fire-related injuries and property damage for decades.[3][4]
The flame retardant market is diverse, encompassing inorganic compounds like metal hydroxides and a wide array of organohalogen, phosphorus, and nitrogen-based compounds.[3][5] Among the most effective and widely utilized are the halogenated flame retardants, particularly those containing bromine.[6][7] This guide focuses on a specific subset: brominated and fluorinated ethers. These compounds are valued for their high efficiency and compatibility with various polymer systems. The inclusion of fluorine alongside bromine in the molecular structure can enhance thermal stability and modify the flame retardant properties of the additive.[8][9]
This document serves as a technical guide for researchers, providing an in-depth understanding of the mechanisms, applications, and evaluation protocols for brominated and fluorinated ether flame retardants. We will explore the fundamental chemistry of their flame-inhibiting action, practical methodologies for their incorporation into polymer matrices, and standardized protocols for assessing their efficacy, while also addressing the critical environmental and health considerations associated with their use.
The Core Mechanism: Interrupting the Combustion Cycle
The efficacy of brominated flame retardants, including ether derivatives, primarily stems from their ability to interfere with the self-sustaining radical chain reactions that constitute a flame. This action predominantly occurs in the gas phase, with secondary effects in the condensed (solid) phase.
Gas-Phase Inhibition: Radical Scavenging
The combustion of a polymer is a rapid, exothermic oxidation process sustained by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (HO•) radicals. The primary mechanism of brominated flame retardants is to quench these radicals, thereby interrupting the chain reaction of combustion.[10]
Upon heating, the C-Br bond in the flame retardant molecule, which is weaker than C-H or C-C bonds, cleaves, releasing bromine radicals (Br•) into the gas phase above the burning polymer. These bromine radicals are highly effective at trapping the key combustion-propagating radicals:
-
H• + Br• → HBr
-
HO• + Br• → HOBr
The resulting hydrogen bromide (HBr) is a non-flammable gas that can further participate in radical scavenging cycles, regenerating the bromine radical and continuing to inhibit the flame, making the process highly efficient.[5]
Condensed-Phase Action
While gas-phase inhibition is the dominant mechanism, some brominated FRs can also alter the thermal decomposition of the polymer in the solid state. They can promote char formation, which creates a thermally insulating barrier on the material's surface. This char layer limits the release of flammable volatile gases (fuel) into the flame zone and reduces heat transfer from the flame back to the polymer, thus slowing the degradation process.
The Role of Fluorine
The incorporation of fluorine into the ether structure primarily enhances the thermal stability of the flame retardant molecule. The C-F bond is exceptionally strong, meaning the molecule can withstand higher processing temperatures without premature decomposition. This is crucial for engineering thermoplastics that require high-temperature extrusion or molding.[11][12] Furthermore, fluorinated segments can lower the surface energy and moisture absorption of the final material.[8][13]
Caption: Gas-Phase Flame Retardant Mechanism.
Applications and Performance Data
Brominated and fluorinated ethers are used as additive flame retardants, meaning they are physically blended with the host polymer rather than chemically reacting with it.[14] This makes them versatile for a range of thermoplastics and thermosets. Key applications include:
-
Electronics: In plastics for housings, connectors, and circuit boards (e.g., in ABS, HIPS, and epoxy resins).[1][7][15][16]
-
Building Materials: In thermal insulation foams like extruded and expanded polystyrene (XPS, EPS).[3]
-
Textiles and Furnishings: In synthetic fibers and polyurethane foams.[1][7]
The performance of a flame retardant is quantified using standardized tests, primarily the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| High-Impact Polystyrene (HIPS) | Decabromodiphenyl Ether (DecaBDE) / Sb₂O₃ | 12 / 4 | 28-30 | V-0 | |
| Polybutylene Terephthalate (PBT) | Brominated Polystyrene / Sb₂O₃ | 15 / 5 | 29 | V-0 | [17] |
| Epoxy Resin | Tetrabromobisphenol A (TBBPA) | 20 | >30 | V-0 | [5] |
| Polyethylene Terephthalate (PET) | ZDP / Decabromodiphenyl Ether (DBDPE) | 10 / 5 | 29.5 | V-0 | [18] |
Note: This table provides representative data for brominated FR systems. The performance of specific brominated fluorinated ethers would depend on their exact structure and the polymer matrix.
Experimental Protocols
Protocol 1: Incorporation of FR Additive via Melt Blending
This protocol describes the standard procedure for incorporating a solid, additive flame retardant into a thermoplastic polymer using a twin-screw extruder.
Objective: To achieve a homogeneous dispersion of the flame retardant within the polymer matrix.
Materials & Equipment:
-
Thermoplastic polymer pellets (e.g., ABS, HIPS, PBT) - dried according to manufacturer's specifications.
-
Brominated/Fluorinated Ether powder.
-
Synergist (e.g., Antimony Trioxide, Sb₂O₃), if required.
-
Twin-screw extruder with multiple heating zones.
-
Gravimetric feeders.
-
Water bath for cooling the extrudate.
-
Pelletizer.
-
Injection molding machine or compression molder for test specimen preparation.
Procedure:
-
Pre-Drying: Dry the polymer pellets in a vacuum oven at the recommended temperature (e.g., 80-120 °C) for 4-6 hours to remove moisture, which can cause defects in the final product.
-
Formulation: Calculate the required mass of polymer, flame retardant, and any synergist based on the desired weight percentage (wt%).
-
Extruder Setup: Set the temperature profile for the extruder zones. The temperature should be high enough to melt the polymer but low enough to prevent thermal degradation of the polymer or the FR additive. A typical profile might range from 180°C at the feed zone to 220°C at the die.
-
Feeding: Use separate gravimetric feeders to accurately meter the polymer pellets and the FR powder(s) into the main feed throat of the extruder. This ensures a consistent composition throughout the run.
-
Melt Compounding: The co-rotating twin screws will melt, mix, and convey the material. The screw design incorporates kneading and mixing elements to ensure thorough and homogeneous dispersion of the additive within the molten polymer.
-
Extrusion and Cooling: The molten polymer strand exits the extruder through a die and is immediately quenched in a water bath to solidify it.
-
Pelletization: A pelletizer cuts the cooled strand into uniform pellets. These pellets are the final flame-retardant compound.
-
Specimen Preparation: Dry the compounded pellets and use an injection molder or compression molder to create standardized test bars (e.g., 125 x 13 x 3.2 mm) for flammability testing.
Protocol 2: Evaluation of Flammability via UL-94 Vertical Burn Test
This protocol is a standardized method to assess the burning characteristics of plastic materials.[19][20][21]
Objective: To classify the material's response to a small open flame under controlled conditions.
Materials & Equipment:
-
UL-94 test chamber.
-
Bunsen burner with a supply of methane gas.
-
Timer (accurate to 0.1 s).
-
Conditioned test specimens (5 bars) from Protocol 4.1.
-
Surgical cotton.
-
Fume hood.
Procedure:
-
Conditioning: Condition the test specimens for 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Setup: Clamp one specimen vertically in the test chamber. Place a small piece of dry surgical cotton on the base of the chamber, 12 inches below the specimen.
-
Flame Application 1: Adjust the Bunsen burner to produce a 20 mm blue flame. Apply the flame to the lower end of the specimen for 10 seconds, then remove it.
-
Observation 1: Record the afterflame time (t1) - the time the specimen continues to flame after the ignition source is removed.
-
Flame Application 2: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Observation 2: After the second flame application, record the afterflame time (t2) and the afterglow time (t3) - the time the specimen glows after flaming has stopped.
-
Drips: Note whether any dripping particles from the specimen ignited the cotton below.
-
Repeat: Test all five specimens.
Classification Criteria (Simplified):
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ(t1+t2)) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow for each specimen (t2+t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Drips ignite cotton | No | No | Yes |
A V-0 rating is the highest classification in this series and indicates excellent flame retardancy.[20][22][23]
Analytical Characterization Techniques
To understand the effect of the additive on the polymer's thermal properties and to elucidate the flame retardant mechanism, several analytical techniques are employed.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature.[24] It is used to determine the thermal stability of the polymer and the FR additive and to see how the additive affects the decomposition profile of the polymer. Coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition, providing direct insight into the gas-phase mechanism.[24]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves rapidly heating the sample to high temperatures in an inert atmosphere (pyrolysis) and then separating and identifying the resulting decomposition products.[24] It is highly effective for analyzing the specific breakdown products of the polymer and the flame retardant.
-
Cone Calorimetry: A bench-scale test that measures key fire behavior parameters such as heat release rate (HRR), time to ignition, and smoke production. It provides a more comprehensive picture of a material's real-world fire behavior than small-scale tests like UL-94.[25][26]
Environmental and Health Considerations
While highly effective, the use of certain brominated flame retardants has come under intense scrutiny due to environmental and health concerns.[4][27] Many BFRs, particularly older classes like polybrominated diphenyl ethers (PBDEs), are persistent in the environment, bioaccumulative, and can be transported over long distances.[15][27]
-
Persistence and Bioaccumulation: These compounds resist degradation and can build up in the food chain, leading to detection in wildlife and humans.[27][28]
-
Health Effects: Studies have associated exposure to certain BFRs with adverse health effects, including endocrine disruption (particularly thyroid function), reproductive issues, and potential neurodevelopmental effects in children.[6][14][27][29][30]
Due to these concerns, many legacy BFRs (e.g., PentaBDE, OctaBDE) have been banned or restricted under international agreements like the Stockholm Convention and regulations such as REACH in Europe.[7][15] The industry has shifted towards developing polymeric or higher molecular weight BFRs that are less likely to bioaccumulate. Research into halogen-free alternatives is also a major focus.[5][16][31] Any work with BFRs must be conducted with an awareness of current regulations and a focus on minimizing environmental release.
Conclusion and Future Outlook
Brominated and fluorinated ethers represent a potent class of flame retardant additives that significantly enhance the fire safety of polymeric materials. Their primary gas-phase radical scavenging mechanism is highly efficient at extinguishing flames. The protocols outlined in this guide provide a framework for the successful incorporation and evaluation of these additives.
However, the significant environmental and health concerns associated with legacy BFRs cannot be overlooked. The future of this field lies in the design of novel flame retardants—including new brominated and fluorinated structures—that balance high performance with a benign environmental and toxicological profile. The development of larger, polymeric, or reactive flame retardants that are permanently locked into the polymer matrix is a key strategy to prevent leaching and environmental contamination, ensuring that the critical goal of fire safety does not come at the expense of environmental health.
References
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- SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
- Levalois-Grützmacher, J., & Gaan, S. (2012). Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications. PMC - NIH.
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- pinfa. (2017). FLAME RETARDANTS IN ELECTRIC AND ELECTRONIC APPLICATIONS.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate.
- Wikipedia. (n.d.). Brominated flame retardant.
- Li, Y., et al. (2016). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined... RSC Publishing.
- Borucka, J., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions.
- Lu, J., et al. (2023). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. Reactive and Functional Polymers.
- Wang, F., et al. (2012). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC - NIH.
- Al-Odaini, N. A., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
- ResearchGate. (2025). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin.
- Borucka, J., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
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- Dingemans, M. M. L., et al. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. PMC - NIH.
- Wikipedia. (n.d.). Epoxy.
- ResearchGate. (n.d.). Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications.
- Meerts, I. A., et al. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. PubMed.
- AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Perera, K. P., et al. (2018). Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability. Polymer Chemistry.
- Zhang, H., et al. (2020). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing).
- Liu, T., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI.
- Wang, X., et al. (2022). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. PMC - NIH.
- Shen, C., et al. (2024). Association between brominated flame retardants and risk of endocrine-related cancer: A systematic review and meta-analysis. PubMed.
- Birnbaum, L. S. (2010). Human Health Effects of Brominated Flame Retardants. ResearchGate.
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- 1. NTP Review of Halogenated Flame Retardants [ntp.niehs.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
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- 4. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greensciencepolicy.org [greensciencepolicy.org]
- 7. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 8. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. innovative-polymers.com [innovative-polymers.com]
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- 31. pinfa.eu [pinfa.eu]
Synthetic Pathways for 1,2-Dibromopentafluoropropyl 2,2,3,3-Tetrafluoropropyl Ether and Its Derivatives: Application Notes and Protocols
For correspondence:
Abstract
This comprehensive guide details the synthetic pathways for the preparation of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether and its subsequent derivatization. The core of this synthesis involves a two-step process: the base-catalyzed nucleophilic addition of 2,2,3,3-tetrafluoropropanol to hexafluoropropene to yield the corresponding perfluoroalkenyl ether, followed by the electrophilic bromination of the double bond. This document provides in-depth theoretical background, detailed step-by-step protocols, safety considerations, and methods for the characterization and derivatization of the target compound. These protocols are designed for researchers and professionals in synthetic organic chemistry, materials science, and drug development who require access to highly functionalized fluorinated molecules.
Introduction
Fluorinated organic compounds are of paramount importance in modern science and technology, with applications spanning from pharmaceuticals and agrochemicals to advanced materials and electronics. The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and specific biological activities, make the synthesis of novel fluorinated molecules a continuous area of research. The target molecule, this compound, is a versatile building block. The vicinal dibromide functionality allows for a range of subsequent chemical transformations, making it a valuable precursor for the synthesis of more complex fluorinated derivatives.
This guide is structured to provide a logical and practical approach to the synthesis and derivatization of the target compound. We will first discuss the synthesis of the key intermediate, the perfluoroalkenyl ether, followed by its bromination. Subsequently, we will explore potential derivatization pathways, including dehydrobromination to form bromoalkenes. Each section includes detailed experimental protocols, safety precautions, and analytical characterization data.
Part 1: Synthesis of the Perfluoroalkenyl Ether Precursor
The initial step in the synthesis of the target compound is the formation of a perfluoroalkenyl ether via the nucleophilic addition of an alcohol to a perfluoroalkene. In this case, 2,2,3,3-tetrafluoropropanol is added to hexafluoropropene. This reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.
The reaction of hexafluoropropylene with alcohols in the presence of a base, such as an alkali metal hydroxide or an alcoholate, results in the addition of the alcohol to the double bond.[1] The regioselectivity of this addition is governed by the high electrophilicity of the CF2 group in hexafluoropropene, leading to the formation of a branched perfluoroalkenyl ether.
Diagram of the Synthetic Pathway to the Perfluoroalkenyl Ether Precursor
Caption: Synthesis of the perfluoroalkenyl ether precursor.
Experimental Protocol: Synthesis of Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2,2,3,3-Tetrafluoropropanol | C₃H₄F₄O | 132.06 | 26.4 g | 0.20 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.8 g | 0.05 |
| Hexafluoropropene | C₃F₆ | 150.02 | ~30 g | ~0.20 |
| Anhydrous Dioxane | C₄H₈O₂ | 88.11 | 150 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask or a suitable autoclave
-
Condenser
-
Gas inlet tube
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Cylinder of hexafluoropropene with a regulator
-
Standard glassware for workup and distillation
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The flask should be equipped with a magnetic stir bar, a condenser, a gas inlet tube, and a thermocouple.
-
Reagent Addition: To the flask, add anhydrous dioxane (150 mL), 2,2,3,3-tetrafluoropropanol (26.4 g, 0.20 mol), and powdered potassium hydroxide (2.8 g, 0.05 mol).
-
Reaction Conditions: Stir the mixture at room temperature. Bubble hexafluoropropene gas through the solution at a moderate rate. The reaction is exothermic, and the temperature should be monitored. If necessary, cool the flask with a water bath to maintain the temperature between 20-40 °C.[1]
-
Reaction Monitoring: Continue the addition of hexafluoropropene until the starting alcohol is consumed. The reaction progress can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Work-up: Once the reaction is complete, stop the gas flow. Pour the reaction mixture into 200 mL of cold water. The product will separate as a dense lower layer.
-
Purification: Separate the lower organic layer. Wash it with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation under atmospheric pressure. The product, pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether, is a colorless liquid.
Part 2: Synthesis of this compound
The second step is the electrophilic addition of bromine across the double bond of the perfluoroalkenyl ether. The bromination of alkenes proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[2] Due to the electron-withdrawing nature of the perfluoroalkyl groups, the double bond in the precursor is electron-deficient, which may require specific reaction conditions to achieve efficient bromination.
Diagram of the Bromination Reaction
Caption: Bromination of the perfluoroalkenyl ether.
Experimental Protocol: Bromination of Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether | C₆H₃F₉O | 282.07 | 28.2 g | 0.10 |
| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 |
| Carbon Tetrachloride (or other inert solvent) | CCl₄ | 153.82 | 100 mL | - |
Equipment:
-
250 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and distillation
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether (28.2 g, 0.10 mol) in 100 mL of carbon tetrachloride. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (16.0 g, 0.10 mol) in 20 mL of carbon tetrachloride from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.
-
Work-up: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum fractional distillation to yield this compound as a colorless, high-boiling liquid.
Part 3: Characterization of the Synthesized Compounds
Thorough characterization of the precursor and the final product is essential to confirm their identity and purity. The primary analytical techniques for these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Analytical Data:
-
Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether:
-
¹⁹F NMR: Will show characteristic signals for the CF₃, CF₂, and CF groups of the pentafluoropropenyl moiety, as well as the CF₂H and CF₂ groups of the tetrafluoropropyl chain.
-
¹H NMR: Will show a triplet for the CH₂ group and a triplet of triplets for the CF₂H group.
-
IR: Will exhibit strong C-F and C-O-C stretching vibrations.
-
MS: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
-
This compound:
-
¹⁹F NMR: The signals for the perfluoropropyl group will be significantly different from the precursor due to the saturation of the double bond and the presence of bromine atoms.[3]
-
¹H NMR: The signals for the tetrafluoropropyl group will be similar to the precursor.
-
IR: The C=C stretching vibration present in the precursor will be absent.
-
MS: The mass spectrum will show the molecular ion peak with the characteristic isotopic pattern for two bromine atoms.
-
Part 4: Synthetic Pathways to Derivatives
The 1,2-dibromo functionality in the target molecule opens up several avenues for further derivatization, enhancing its utility as a synthetic intermediate.
Dehydrobromination to form Bromoalkenes
Treatment of the vicinal dibromide with a strong base can lead to the elimination of one or two molecules of hydrogen bromide, yielding bromoalkenes or alkynes, respectively.[4][5][6] In the case of this compound, dehydrobromination is expected to yield a mixture of E/Z isomers of the corresponding bromo-perfluoroalkenyl ether.
Diagram of Dehydrobromination
Caption: Dehydrobromination to form a bromoalkene derivative.
Experimental Protocol: Dehydrobromination
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₆H₃Br₂F₉O | 441.88 | 44.2 g | 0.10 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 8.4 g | 0.15 |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (8.4 g, 0.15 mol) in ethanol (150 mL).
-
Reagent Addition: Add the this compound (44.2 g, 0.10 mol) to the ethanolic KOH solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over magnesium sulfate, and remove the solvent. Purify the resulting bromoalkene by vacuum distillation.
Safety and Handling
-
Hexafluoropropene: is a colorless, odorless gas that is shipped as a liquefied gas under pressure. It is important to handle it in a well-ventilated area, such as a fume hood.[7][8][9] Avoid inhalation and contact with skin and eyes.
-
Bromine: is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[2][9]
-
Hydrobromic Acid: is a corrosive acid. Handle with appropriate personal protective equipment.[2][7]
-
Potassium Hydroxide: is a corrosive solid. Avoid contact with skin and eyes.
-
Fluorinated Compounds: While many perfluorinated compounds have low toxicity, it is good practice to handle all new compounds with care, assuming they are potentially hazardous.
Conclusion
The synthetic pathways detailed in this guide provide a robust and reproducible method for the preparation of this compound and its derivatives. The protocols are based on established chemical principles and are designed to be accessible to researchers with a background in synthetic organic chemistry. The versatility of the target molecule as a synthetic intermediate opens up possibilities for the creation of a wide range of novel fluorinated compounds for various applications.
References
- HaloPolymer Trading Inc.
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry.
- Master Organic Chemistry.
- ChemicalBook.
- Save My Exams. Substitution Reactions of Halogenoalkanes.
- Sigma-Aldrich.
- Chemos GmbH & Co.KG.
- Squarespace. HEXAFLUOROPROPENE SDS.
- Experiment 10 DEHYDROBROMIN
- Samagra. Haloalkanes and Haloarenes.
- YouTube.
- Chemistry LibreTexts. Reactions of Dihalides.
- ResearchGate.
- European Patent Office. Process for the preparation of fluorine containing vinyl ethers - EP 1616849 B1.
- Google Patents. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers.
- NIH.
- NIH. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
- NIH.
- PFAS Central.
- NIH. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
- ChemRxiv.
- Filo.
- Benchchem. A Comparative Guide to Nucleophilic Substitution: 1,2-Dibromoethene vs. 1,2-Dichloroethene.
- NIH. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis.
- Organic Chemistry Portal.
- Filo.
- MDPI. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
- LGC Standards. Perfluoro-2-propoxypropanoic acid (PFPrOPrA).
- Filo. The reaction of 1,2-dibromoethane with alcoholic KOH yields.
- Filo. Dehydrohalogenation of 1,2-dibromo-butane with alc KOH gives:a. 1-butyne ...
- PubChem. 2,2,3,3-Tetrafluoro-1-propanol.
- YouTube. Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. windiachemical.com [windiachemical.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Question: 1,2-Dibromocyclohexane on dehydrobromination with alc. KOH giv.. [askfilo.com]
- 5. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
- 6. The reaction of 1,2-dibromoethane with alcoholic KOH yields | Filo [askfilo.com]
- 7. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 8. balchem.com [balchem.com]
- 9. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
Application Note: Structural Elucidation of a Complex Fluoroether Using ¹⁹F NMR Spectroscopy
Abstract
This application note provides a detailed guide to the analysis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Due to the absence of direct literature data for this specific complex fluoroether, this document presents a comprehensive predicted ¹⁹F NMR spectrum based on the analysis of structurally related compounds and foundational principles of ¹⁹F NMR. We will delve into the rationale behind the predicted chemical shifts and coupling constants for each of the five distinct fluorine environments within the molecule. Furthermore, a detailed, step-by-step protocol for sample preparation, instrument setup, and data acquisition is provided to enable researchers to obtain high-quality experimental data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with complex fluorinated molecules.
Introduction: The Power of ¹⁹F NMR in Fluorochemical Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (¹H) nucleus.[2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, offering remarkable signal dispersion and minimizing the spectral overlap often encountered in ¹H NMR.[1] This wide range makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, allowing for the unambiguous assignment of fluorine atoms in different parts of a molecule.[3]
The molecule of interest, this compound, presents a number of interesting structural features that can be probed by ¹⁹F NMR, including two chiral centers and multiple, distinct fluorine environments. This application note will guide the user through the process of predicting and acquiring the ¹⁹F NMR spectrum of this complex molecule.
Predicted ¹⁹F NMR Spectrum: A First-Principles Approach
Given the lack of available experimental data for the target molecule, a predicted spectrum has been constructed based on the known ¹⁹F NMR characteristics of its constituent fragments: the 1,2-dibromopentafluoropropyl group and the 2,2,3,3-tetrafluoropropyl ether group.
The structure and labeling of the fluorine atoms for the purpose of this analysis are as follows:
2.1. Analysis of the 1,2-Dibromopentafluoropropyl Moiety (Fa, Fb, Fc)
-
-CF₃ Group (Fa): Trifluoromethyl groups in saturated alkanes typically resonate in the range of -60 to -80 ppm.[1] The presence of two bromine atoms on the adjacent carbon atoms will have a deshielding effect, shifting this signal downfield. Therefore, a chemical shift in the range of -65 to -75 ppm is predicted for the -CF₃ group. This signal is expected to appear as a triplet due to coupling with the two adjacent Fc fluorine atoms (³JFF).
-
-CFBr- Group (Fb and Fc): The chemical shifts of fluorine atoms attached to carbons bearing a bromine atom are significantly deshielded. While specific data for a vicinal dibromo moiety is scarce, geminal dibromofluoroalkanes show resonances in the downfield region. For example, the fluorine atoms in CF₂Br₂ resonate at approximately +7 ppm.[4] The presence of the electron-withdrawing -CF₃ and ether linkage will also influence the chemical shifts of Fb and Fc. A reasonable estimation for these signals would be in the range of -50 to -70 ppm . Due to the two chiral centers at the carbons bearing Fb and Fc, these two fluorine atoms are diastereotopic and will have distinct chemical shifts. Each will appear as a complex multiplet due to geminal coupling to each other (²JFF), vicinal coupling to the -CF₃ group (³JFF), and potentially long-range coupling to the fluorine atoms in the ether moiety.
2.2. Analysis of the 2,2,3,3-Tetrafluoropropyl Ether Moiety (Fd, Fe)
The analysis of this moiety is guided by the known ¹⁹F NMR data for 2,2,3,3-tetrafluoropropanol.
-
-OCH₂CF₂(d)- Group: The fluorine atoms on the carbon adjacent to the ether oxygen (Fd) are expected to be significantly deshielded by the oxygen atom. In similar fluorinated ethers, these signals appear at approximately -90 to -120 ppm. This signal will be a triplet due to coupling with the adjacent -CF₂H group (³JFF).
-
-CF₂(e)H Group: The fluorine atoms on the terminal carbon (Fe) will be influenced by the adjacent proton. This signal is expected to appear further upfield, in the range of -135 to -145 ppm . It will present as a doublet of triplets due to the large geminal coupling to the proton (²JFH) and the vicinal coupling to the Fd fluorine atoms (³JFF).
2.3. Predicted Spectral Data Summary
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Fa (-CF ₃) | -65 to -75 | Triplet (t) | ³JFa-Fc ≈ 5-15 Hz |
| Fb (-CF Br-) | -50 to -70 | Multiplet (m) | ²JFb-Fc ≈ 250-300 Hz; ³JFb-Fa ≈ 5-15 Hz; long-range couplings |
| Fc (-CF Br-) | -50 to -70 | Multiplet (m) | ²JFb-Fc ≈ 250-300 Hz; ³JFc-Fa ≈ 5-15 Hz; long-range couplings |
| Fd (-OCH₂CF ₂-) | -90 to -120 | Triplet (t) | ³JFd-Fe ≈ 5-15 Hz |
| Fe (-CF ₂H) | -135 to -145 | Doublet of Triplets (dt) | ²JFe-H ≈ 50-60 Hz; ³JFe-Fd ≈ 5-15 Hz |
Experimental Protocol
This section outlines a detailed protocol for the successful acquisition of a high-quality ¹⁹F NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and is free of fluorine-containing impurities. Acetone-d₆ or chloroform-d are suitable choices.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: Add an internal reference standard. While trifluorotoluene (δ ≈ -63 ppm) is a common choice, a standard with a chemical shift that does not overlap with the expected signals of the analyte should be selected. Alternatively, an external reference of CFCl₃ in a sealed capillary can be used.
-
Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
3.2. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
-
Nucleus: ¹⁹F
-
Experiment: 1D ¹⁹F spectrum (proton-decoupled)
-
Temperature: 298 K
-
Spectral Width (SW): 200 ppm (centered at approximately -100 ppm to cover the expected range of signals).
-
Number of Scans (NS): 128 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Decoupling: ¹H decoupling (e.g., using a GARP sequence) to simplify the spectrum by removing ¹H-¹⁹F couplings. A coupled spectrum can also be acquired to observe these couplings, particularly for the -CF₂H group.
3.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for ¹⁹F NMR analysis.
Predicted Signal Relationship Diagram
Caption: Predicted coupling network.
Conclusion
This application note provides a comprehensive framework for the ¹⁹F NMR analysis of this compound. By leveraging data from structurally similar compounds, a detailed prediction of the ¹⁹F NMR spectrum has been generated, offering valuable insights into the expected chemical shifts and coupling patterns. The provided experimental protocol serves as a robust starting point for researchers to acquire high-quality data for this and other complex fluorinated molecules. The unique sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable technique for the unambiguous structural characterization of novel fluorochemicals.
References
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 18, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
Cobb, S. L., & Murphy, C. D. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 15(4), e0232257. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether is a highly specific, non-commercial chemical entity. As such, dedicated purification literature for this exact molecule is not publicly available. This guide is therefore constructed by a Senior Application Scientist based on established principles for the purification of structurally analogous polyhalogenated and polyfluorinated ethers. The protocols and advice provided herein are intended as an expert starting point for method development.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and similar compounds.
Q1: My crude product has a yellow or brown tint. What is the likely cause and how can I decolorize it?
A1: A yellow or brown coloration in polyhalogenated compounds, especially those containing bromine, often indicates the presence of elemental bromine (Br₂) as an impurity. This can arise from minor decomposition during synthesis or workup.
-
Causality: Bromine is a colored, volatile substance that is soluble in organic media. Its presence, even in trace amounts, can discolor the product.
-
Recommended Solution:
-
Dissolve the crude ether in a suitable, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). Shake gently, venting frequently. The color should disappear as the bromine is reduced to colorless bromide ions (Br⁻).
-
Follow with a wash using deionized water, and then a saturated brine solution to aid in the removal of dissolved water from the organic phase.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]
-
Q2: My NMR/GC-MS analysis shows persistent acidic impurities (e.g., HBr, HF). How can I effectively neutralize the product?
A2: Acidic impurities are common byproducts in halogenation reactions and can compromise product stability.[2] A simple aqueous base wash is highly effective for their removal.[3][4]
-
Causality: Hydrogen halides (HBr, HF) can be generated during synthesis and may persist through initial workup steps. Their presence can catalyze decomposition or side reactions.[2]
-
Recommended Solution:
-
Dissolve the crude product in an inert organic solvent.
-
In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Caution: If significant acid is present, CO₂ gas will evolve, causing pressure buildup. Swirl the funnel gently at first and vent frequently before vigorous shaking.[3]
-
Continue washing until no more gas evolves.[3]
-
Perform a final wash with deionized water to remove residual bicarbonate salts, followed by a brine wash.
-
Dry the organic layer thoroughly as described in A1.
-
Q3: GC-MS analysis indicates the presence of isomers or compounds with very similar boiling points. How can I achieve high purity?
A3: The separation of components with close boiling points is a classic purification challenge.[5] For this class of compounds, high-efficiency fractional vacuum distillation is the primary method of choice.[6][7][8]
-
Causality: The synthesis of complex molecules can often lead to structural or diastereomeric isomers which have very similar physicochemical properties, making separation difficult.
-
Recommended Solution:
-
Fractional Vacuum Distillation: This technique is ideal for high-boiling, thermally sensitive compounds.[8] Operating under reduced pressure lowers the boiling point, preventing thermal decomposition.[6][7]
-
Apparatus: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux column or, for higher efficiency, a packed column with Raschig rings or structured packing).[5]
-
Procedure: After an initial aqueous workup (A1, A2), charge the crude, dried ether to the distillation flask. Apply vacuum and slowly heat the flask. Collect fractions based on boiling point plateaus observed at the distillation head. A slow distillation rate and high reflux ratio are key to achieving good separation.[5]
-
Alternative - Preparative Chromatography: If distillation fails to provide adequate separation, preparative column chromatography may be necessary. Given the fluorinated nature of the molecule, a fluorinated stationary phase can offer unique selectivity compared to standard silica gel.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust, primary purification technique for a high-boiling point fluorinated ether like this?
A1: Fractional vacuum distillation is the most authoritative and widely used technique for purifying thermally stable, high-boiling point liquids.[7][8] It effectively separates compounds based on differences in volatility.[5] The application of a vacuum is critical as it significantly lowers the boiling point, thereby preventing potential thermal degradation that could occur at atmospheric pressure.[6][12]
Q2: What are the best practices for column chromatography if distillation is insufficient?
A2: While standard silica gel chromatography can be effective, fluorinated compounds often exhibit unique behavior.
-
Stationary Phase:
-
Silica Gel: Use a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). The high density of the compound may affect flow, so careful packing and solvent application are needed.
-
Fluorinated Phases: For difficult separations, consider using a fluorinated stationary phase (e.g., a perfluoroalkyl or pentafluorophenyl phase).[11][13] These phases can provide enhanced selectivity and retention for fluorinated analytes.[9][10]
-
-
Mobile Phase: A mobile phase containing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can sometimes improve peak shape and selectivity on fluorinated columns.[10]
-
Monitoring: Use Thin Layer Chromatography (TLC) to develop the optimal solvent system before committing to a large-scale column.
Q3: How should I handle and store the purified this compound?
A3: Polyhalogenated compounds require careful handling and storage to maintain purity and ensure safety.
-
Handling: All handling should be performed in a well-ventilated fume hood.[14][15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), splash goggles, and a lab coat.[14][16]
-
Storage: Store the purified product in a tightly sealed, clearly labeled container (preferably glass) with a PTFE-lined cap. Store in a cool, dry, and dark place away from incompatible materials such as strong bases, reactive metals (e.g., aluminum, sodium), and strong oxidizing agents to prevent degradation.[14][16]
Q4: What analytical methods are recommended to confirm the purity of the final product?
A4: A combination of techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to assess purity, identify volatile impurities, and confirm the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential to confirm the chemical structure, check for isomers, and detect proton-containing or other structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-O-C ether linkage) and the absence of impurities with distinct absorptions (e.g., -OH from residual alcohol).
Data & Visualization
Table 1: Estimated Physicochemical Properties and Implications for Purification
Note: As this is a non-commercial compound, these values are estimated based on structurally similar fluorinated ethers. Exact experimental values may vary.[17][18][19][20]
| Property | Estimated Value | Implication for Purification |
| Molecular Weight | ~429.9 g/mol | High; contributes to low volatility. |
| Boiling Point | >150 °C (at atm. pressure) | Too high for simple distillation; requires vacuum distillation to prevent decomposition.[6][8] |
| Density | ~1.8 - 2.0 g/cm³ | Denser than water; will form the lower layer during aqueous extractions. |
| Polarity | Low to Moderate | Soluble in common organic solvents (ethers, halogenated solvents). Suitable for reversed-phase or normal-phase chromatography.[17] |
| Thermal Stability | Moderate | Susceptible to decomposition (e.g., elimination of HBr) at elevated temperatures.[8] |
Diagram 1: General Purification Workflow
This diagram outlines a standard, logical workflow for purifying the crude product from a synthesis reaction.
Caption: A standard workflow for the purification of a crude polyhalogenated ether.
Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities and Color
-
Dissolution: Dissolve the crude reaction mixture in 3-5 volumes of a water-immiscible organic solvent (e.g., diethyl ether).
-
Decolorization (if needed): Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous sodium thiosulfate solution. Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 1-2 minutes, venting periodically. Drain the lower aqueous layer.
-
Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer in the funnel.[1] Swirl gently to mix, venting frequently to release any CO₂ gas produced. Once gas evolution ceases, shake vigorously for 1-2 minutes. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual salts.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to facilitate the removal of water from the organic phase.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirling until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude, dry product ready for distillation.
Protocol 2: High-Efficiency Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge.
-
Charging the Flask: Add the crude, dried ether to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure. A pressure of 1-10 mmHg is a typical starting point for high-boiling liquids.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the temperature rises, observe the thermometer at the distillation head.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
If the temperature drops or rises significantly, it indicates the end of the product fraction. Stop the distillation or collect this higher-boiling residue in a separate flask.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.
References
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014). YouTube. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
Kamiusuki, T., et al. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Rice, P. A. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Toxicology and Applied Pharmacology. [Link]
-
3 Benefits of Vacuum Fractional Distillation. (n.d.). Digivac. [Link]
-
Higashi, H., et al. (2004). Critical Properties of Fluorinated Ethers. Journal of Chemical & Engineering Data. [Link]
-
How to remove traces of acidic impurity or water? (2016). ResearchGate. [Link]
-
Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (n.d.). Maratek. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Physical properties and gas solubilities in selected fluorinated ethers. (n.d.). ACS Publications. [Link]
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (1999). Semantic Scholar. [Link]
-
Fundamental Study of Fluorinated Ethers as New Generation Blowing Agents. (1999). Journal of Cellular Plastics. [Link]
- Methods for Removing Acidic Impurities from Halogenated Propenes. (2017).
-
Fractional distillation. (n.d.). Wikipedia. [Link]
-
Simultaneous extraction and clean-up of polybrominated diphenyl ethers and polychlorinated biphenyls from sheep liver tissue. (2025). ResearchGate. [Link]
-
Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. (2013). PubMed. [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. [Link]
-
Simple and fractional distillations. (n.d.). Khan Academy. [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]
-
BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com. [Link]
- Purification of ethers. (1966).
-
Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. (n.d.). Polish Journal of Environmental Studies. [Link]
-
LCSS: BROMINE. (n.d.). National Academies Press. [Link]
-
Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017). Agency for Toxic Substances and Disease Registry. [Link]
-
Bromination safety. (2024). YouTube. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]
-
LANXESS-Bromine Safety Handling Guide. (2018). Scribd. [Link]
- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (2008).
- Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether preparation method. (2014).
- Process for the preparation of 2,3,3,3 tetrahydrofluoropropene. (2016).
- Production process of tetrabromobispheno S bis (2,3-dibromopropyl) ether. (2006).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. digivac.com [digivac.com]
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- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Fundamental Study of Fluorinated Ethers as New Generation Blowing Agents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Asymmetrical Fluorinated Ethers
Welcome to the technical support center for the synthesis of asymmetrical fluorinated ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing asymmetry and fluorine into ether scaffolds. My aim is to provide you with not just protocols, but the underlying rationale for experimental choices, helping you to troubleshoot effectively and anticipate challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of asymmetrical fluorinated ethers, particularly when using modified Williamson ether synthesis or addition reactions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize an asymmetrical fluorinated ether via a Williamson-type reaction between a fluorinated alcohol and an alkyl halide, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the synthesis of asymmetrical fluorinated ethers are a common challenge, often stemming from the electronic properties of the fluorinated substrates.[1] Here’s a breakdown of potential causes and solutions:
-
Reduced Nucleophilicity of Fluorinated Alcohols: The strongly electron-withdrawing nature of fluorine atoms can significantly decrease the acidity of the alcohol proton, making deprotonation more difficult. Consequently, the resulting fluorinated alkoxide is a weaker nucleophile compared to its non-fluorinated counterpart.
-
Troubleshooting Steps:
-
Stronger Base Selection: Switch to a stronger base to ensure complete deprotonation of the fluorinated alcohol. While sodium hydride (NaH) is common, consider more potent bases like potassium hydride (KH) or organolithium reagents (e.g., n-butyllithium). Exercise caution with organolithium reagents as they can also react with the alkyl halide.
-
Anhydrous Conditions: Ensure strictly anhydrous reaction conditions. Any trace of water will consume the base and hydrolyze the alkoxide. Flame-dry your glassware and use freshly distilled, dry solvents.[2]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions.[3] Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS.
-
-
-
Reduced Electrophilicity of Fluorinated Alkyl Halides: If your synthetic strategy involves a non-fluorinated alcohol and a fluorinated alkyl halide, the electron-withdrawing fluorine atoms can decrease the electrophilicity of the carbon atom bearing the leaving group, slowing down the SN2 reaction.[1]
-
Troubleshooting Steps:
-
Choice of Leaving Group: Use a better leaving group on the fluorinated alkyl partner. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[4][5]
-
Solvent Effects: Employ a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity.[6]
-
Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in transporting the alkoxide nucleophile to the organic phase where the fluorinated alkyl halide resides.[4]
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction using an appropriate analytical technique (TLC, GC-MS, or 19F NMR). Do not rely solely on a predetermined reaction time from the literature, as slight variations in reagent quality or conditions can affect the reaction rate.[2]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction.[3]
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired asymmetrical fluorinated ether, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation is a frequent complication. The most common culprits are elimination reactions and, in certain cases, C-alkylation.
-
Elimination (E2) Reactions: This is the most prevalent side reaction, especially when using secondary or tertiary alkyl halides, or sterically hindered primary halides. The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.
-
Troubleshooting Steps:
-
Substrate Selection: Whenever possible, design your synthesis to use a primary, unhindered alkyl halide.[7] If you must use a secondary halide, expect some elimination. Tertiary halides will almost exclusively give the elimination product.
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Less Hindered Base: If the alkoxide is particularly bulky, it will favor acting as a base. If your synthetic design allows, using a less sterically demanding alkoxide can favor substitution.
-
-
-
C-Alkylation: In cases where the nucleophile is an ambident nucleophile (e.g., a phenoxide), alkylation can occur at a carbon atom instead of the oxygen, leading to C-alkylated byproducts.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents can favor O-alkylation by solvating the oxygen atom, making it less available for reaction. In contrast, polar aprotic solvents can sometimes lead to more C-alkylation. Experiment with different solvent systems to find the optimal balance.[6]
-
-
-
Products from Reaction with Solvent: Some solvents, particularly those that are susceptible to deprotonation or nucleophilic attack, can react with the strong base or electrophile, leading to impurities.
Table 1: Troubleshooting Summary for Asymmetrical Fluorinated Ether Synthesis
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Incomplete deprotonation of fluorinated alcohol | Use a stronger base (e.g., KH, n-BuLi). Ensure strictly anhydrous conditions. |
| Reduced reactivity of fluorinated alkyl halide | Use a better leaving group (I > Br > Cl). Employ a polar aprotic solvent (DMF, DMSO). Consider a phase-transfer catalyst. | |
| Reaction not at completion | Monitor reaction progress closely (TLC, GC-MS, 19F NMR). | |
| Side Product Formation | E2 Elimination | Use primary, unhindered alkyl halides. Lower the reaction temperature. |
| C-Alkylation (with ambident nucleophiles) | Optimize solvent system (e.g., compare protic vs. aprotic solvents). | |
| Reaction with solvent | Choose an inert solvent for the reaction conditions. | |
| Purification Difficulties | Similar polarity of product and starting materials | Utilize fluorous solid-phase extraction (F-SPE) if one component is significantly more fluorinated.[8] Optimize column chromatography conditions (e.g., gradient elution). |
| Azeotrope formation | Consider extractive distillation or preparative GC if boiling points are very close. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to asymmetrical fluorinated ethers?
A1: The two most common methods are the Williamson ether synthesis and the addition of alcohols to fluorinated alkenes .[4][5] The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide. For asymmetrical fluorinated ethers, either the alcohol or the alkyl halide can contain the fluorine atoms.[4][5] The addition of alcohols to electron-deficient fluorinated alkenes, often base-catalyzed, is another effective method that can offer high regioselectivity.[9]
Q2: How does the position of fluorine in the alcohol or alkyl halide affect the reaction?
A2: The proximity of fluorine to the reacting center has a significant impact. Fluorine atoms on the α-carbon of an alkyl halide dramatically decrease its reactivity in SN2 reactions due to strong inductive electron withdrawal.[1] Conversely, fluorine atoms on the β-carbon or further away have a less pronounced effect. For fluorinated alcohols, the closer the fluorine is to the hydroxyl group, the more acidic the alcohol, but the resulting alkoxide is a weaker nucleophile.
Q3: Are there specific catalysts that can promote the asymmetric synthesis of these ethers?
A3: While the direct catalytic asymmetric synthesis of ethers via a Williamson-type reaction is challenging, related asymmetric fluorination reactions often employ chiral catalysts. These include organocatalysts like cinchona alkaloids and their derivatives, as well as transition metal complexes with chiral ligands (e.g., palladium, copper, or europium complexes).[10][11] These catalysts are typically used in reactions that establish a stereocenter by adding a fluorine atom to a prochiral molecule, which can be a precursor to a chiral fluorinated ether.
Q4: What are the best techniques for purifying asymmetrical fluorinated ethers?
A4: Purification can be challenging due to the often similar volatilities and polarities of the product and unreacted starting materials.
-
Fractional Distillation: This is effective if there is a sufficient difference in boiling points.[12]
-
Column Chromatography: This is a standard method, but the unique properties of fluorinated compounds can sometimes lead to unusual elution behavior on silica gel.[13]
-
Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique if your desired ether is significantly more fluorinated than the impurities. The mixture is passed through a fluorous-functionalized silica gel, which retains the highly fluorinated compounds. These can then be eluted with a fluorinated solvent.[8]
-
Preparative HPLC: For high-purity samples, especially for pharmaceutical applications, preparative HPLC can be used.[12]
Q5: What are the key safety precautions when working with fluorinating agents and fluorinated compounds?
A5: Safety is paramount in fluorine chemistry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile fluorinated compounds or strong fluorinating agents.[14]
-
Handling Fluorinating Agents: Reagents like Selectfluor® and NFSI are generally stable solids but are strong oxidizers. More reactive reagents require specialized handling procedures.
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[14]
Section 3: Experimental Protocol and Workflow
Representative Synthesis of an Asymmetrical Fluorinated Ether: 1-(2,2,2-Trifluoroethoxy)butane
This protocol describes a modified Williamson ether synthesis.
Reaction Scheme:
CF3CH2OH + NaH → CF3CH2ONa + H2 CF3CH2ONa + CH3(CH2)3Br → CF3CH2O(CH2)3CH3 + NaBr
Materials:
-
2,2,2-Trifluoroethanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
1-Bromobutane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride dispersion to the DMF in portions.
-
Alkoxide Formation: Slowly add 2,2,2-trifluoroethanol dropwise via the dropping funnel to the NaH suspension. Control the addition rate to maintain the temperature below 10 °C. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add 1-bromobutane dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain the pure 1-(2,2,2-trifluoroethoxy)butane.
Workflow Diagram
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
References
-
Asymmetric Fluorination Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Zhao, G., & Ye, Z. (2011).
- (No author). (n.d.). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis.
- Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 136, 1-2.
- (No author). (2002).
- (No author). (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes, 136, 1-2.
- Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
-
(No author). (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Retrieved January 17, 2026, from [Link]
- (No author). (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 443-453.
-
(No author). (n.d.). Progress of SN2 fluorination reactions promoted by intramolecular.... ResearchGate. Retrieved January 17, 2026, from [Link]
- Jiang, X., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent.
-
(No author). (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved January 17, 2026, from [Link]
-
(No author). (2024, November 20). What are some common causes of low reaction yields? Reddit. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Williamson-Ethersynthese. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Molecular Design of Asymmetric Difluorinated Ether Electrolytes for Stable Operation of High‐Voltage Lithium Metal Batteries. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(No author). (2018, February 11). Common ways to lose product and reduce yield? Reddit. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Conventional Williamson ether synthesis of alkyl aryl ethers. ResearchGate. Retrieved January 17, 2026, from [Link]
- Cornils, B. (2020). Williamson ether synthesis.
-
(No author). (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Asymmetric Synthesis of Fluorinated Monoterpenic Alkaloid Derivatives from Chiral Fluoroalkyl Aldimines via the Pauson‐Khand Reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
- Wang, H. F., et al. (2009). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Chemistry, 15(48), 13299-303.
-
(No author). (n.d.). Asymmetrically‐Fluorinated Electrolyte Molecule Design for Simultaneous Achieving Good Solvation and High Inertness to Enable Stable Lithium Metal Batteries. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(No author). (n.d.). Fluorous Methods for Synthesis and Separation of Organic Molecules. ResearchGate. Retrieved January 17, 2026, from [Link]
- (No author). (n.d.).
-
(No author). (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- Wang, H. F., et al. (2009). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. PubMed.
- (No author). (2024). Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. Chemistry – A European Journal, 30(31).
-
(No author). (n.d.). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]
- (No author). (2026). Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. Inorganic Chemistry.
-
(No author). (n.d.). Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Eskelin, K. J., et al. (n.d.). Asymmetric flow field flow fractionation methods for virus purification. University of Helsinki. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Mitigation of Side Reactions in the Free-Radical Bromination of Fluoroalkenes
Welcome to the technical support center for the free-radical bromination of fluoroalkenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet nuanced transformation. As a Senior Application Scientist, I've compiled this resource to address the common challenges and side reactions encountered in the lab, moving beyond simple protocols to explain the "why" behind the experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to the Reaction Landscape
Free-radical bromination is a cornerstone of organic synthesis, enabling the introduction of a versatile bromine handle onto a carbon framework. When applied to fluoroalkenes, this reaction opens doors to a diverse array of fluorinated building blocks crucial for pharmaceuticals, agrochemicals, and materials science. However, the presence of highly electronegative fluorine atoms significantly alters the electronic landscape of the alkene, leading to a unique set of challenges not typically observed with their non-fluorinated counterparts.
The reaction proceeds via a classical radical chain mechanism, which can be visualized as follows:
Figure 1: General mechanism of free-radical bromination of a fluoroalkene.
This guide will focus on troubleshooting the propagation step, where the desired product is formed, and mitigating the various side reactions that can compete with this pathway.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield, Consumption of Starting Material
Question: My starting fluoroalkene is consumed, but I'm observing a low yield of the desired bromo-adduct. Instead, I'm getting a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I fix it?
Answer: This is a classic sign of radical polymerization , which is often the most significant side reaction in the free-radical bromination of fluoroalkenes.[1][2] The intermediate radical formed after the initial bromine radical addition can propagate by adding to another molecule of the fluoroalkene instead of reacting with Br₂. This is particularly prevalent with electron-deficient fluoroalkenes, which can act as potent radical acceptors.
Causality:
-
High Monomer Concentration: A higher concentration of the fluoroalkene increases the probability of the intermediate radical encountering another monomer molecule before it reacts with the brominating agent.
-
Low Brominating Agent Concentration: If the concentration of Br₂ or another bromine source is too low, the propagation step leading to the desired product is slowed, giving more time for polymerization to occur.
-
Inherent Reactivity of the Fluoroalkene: Some fluoroalkenes, like vinylidene fluoride, are known to readily undergo radical polymerization.[3]
Mitigation Strategies:
-
Control of Reagent Stoichiometry and Addition Rate:
-
Maintain a High [Br₂]/[Alkene] Ratio: Ensure that the concentration of the brominating agent is kept relatively high throughout the reaction. This can be achieved by the slow addition of the fluoroalkene to a solution of the brominating agent and the radical initiator.
-
Use a Syringe Pump for Slow Addition: For highly reactive fluoroalkenes, using a syringe pump to add the alkene at a very slow, controlled rate is highly effective in preventing the buildup of monomer concentration.
-
-
Incorporate a Radical Inhibitor:
-
Function of Inhibitors: Radical inhibitors are compounds that react with radical intermediates to form stable, non-propagating species, effectively terminating the polymerization chain.[4]
-
Common Inhibitors: Phenols, such as hydroquinone or butylated hydroxytoluene (BHT), and stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are commonly used.[5]
-
Judicious Use: It is crucial to use a very small, catalytic amount of the inhibitor. Too much will quench the desired radical reaction as well. Start with a low concentration (e.g., 0.01-0.1 mol%) and optimize as needed.
-
| Inhibitor | Typical Concentration | Mechanism of Action |
| Hydroquinone | 50-200 ppm | Acts as a hydrogen atom donor to trap radicals. |
| BHT | 100-500 ppm | Forms a sterically hindered, stable radical. |
| TEMPO | 10-100 ppm | A stable radical that reversibly couples with propagating radicals. |
Experimental Protocol: Polymerization Suppression via Slow Addition and Inhibition
-
To a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the chosen solvent (e.g., CCl₄, cyclohexane) and the brominating agent (e.g., N-bromosuccinimide).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) and the radical inhibitor (e.g., BHT).
-
Heat the mixture to the appropriate temperature for the initiator to decompose (typically 60-80 °C for AIBN).
-
Using a syringe pump, add the fluoroalkene dissolved in a small amount of the reaction solvent over a period of several hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction, quench any remaining bromine, and proceed with the workup.
Issue 2: Formation of Multiple Regioisomers
Question: I am performing a free-radical bromination on an unsymmetrical fluoroalkene (e.g., trifluoroethylene, F₂C=CFH), and I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers arises from the two possible modes of addition of the bromine radical to the unsymmetrical double bond. The regioselectivity is determined by the relative stability of the two possible intermediate carbon radicals.[6][7]
Causality:
-
Radical Stability: The bromine radical will preferentially add to the carbon atom that results in the formation of the more stable radical intermediate. The stability of carbon radicals generally follows the order: tertiary > secondary > primary.
-
Electronic Effects of Fluorine: Fluorine atoms can stabilize an adjacent radical through resonance (n -> p overlap), but this effect is highly dependent on the geometry. The strong inductive electron-withdrawing effect of fluorine can destabilize a radical at the α-position. The interplay of these effects can be complex. For trifluoroethylene, addition of the bromine radical to the CHF carbon to give a -CF₂• radical is generally favored over addition to the CF₂ carbon.
-
Steric Hindrance: The bromine radical will also preferentially attack the less sterically hindered carbon of the double bond.
Mitigation Strategies:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is often used as a source of a low concentration of Br₂ in situ, which can sometimes improve selectivity.
-
Alternative Reagents: For specific substrates, other brominating agents like bromoform (CHBr₃) in the presence of an initiator might offer different selectivity profiles.
-
-
Solvent Effects:
-
While radical reactions are generally less sensitive to solvent polarity than ionic reactions, the choice of solvent can influence the conformation of the transition state and thus the regioselectivity. It is worth screening a few non-polar solvents (e.g., hexane, CCl₄, benzene).
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes enhance the selectivity of radical reactions, as the transition state with the lower activation energy will be more favored. However, this must be balanced with the need for a sufficient rate of radical initiation.
-
Figure 2: Regioselectivity in the radical bromination of trifluoroethylene.
Issue 3: Formation of Elimination Products
Question: I am observing the formation of an unexpected alkene byproduct, suggesting the elimination of HBr or HF from my desired product. Why is this happening?
Answer: Elimination reactions can occur as a side reaction, particularly if the reaction is run at elevated temperatures or if basic impurities are present. The desired bromo-fluoroalkane product can undergo dehydrohalogenation (loss of HBr) or dehydrofluorination (loss of HF).
Causality:
-
Thermal Stress: High reaction temperatures can provide the activation energy for elimination pathways.
-
Basic Impurities: Trace amounts of base in the reaction mixture can promote elimination. This could come from the reagents, solvent, or glassware.
-
Radical-Induced Elimination: In some cases, radical intermediates can abstract a hydrogen or fluorine atom from the product, leading to an unsaturated byproduct.
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient radical initiation. If using a chemical initiator like AIBN, choose one with a lower decomposition temperature if possible.
-
Purification of Reagents and Solvents: Ensure that all reagents and solvents are pure and free from basic or acidic impurities. Distilling solvents and recrystallizing solid reagents can be beneficial.
-
Use of Radical Scavengers: In some instances, the addition of a small amount of a radical scavenger after the main reaction is complete but before workup can help to quench any remaining radicals that might promote decomposition of the product.
Frequently Asked Questions (FAQs)
Q1: Should I use thermal or photochemical initiation for my reaction?
A1: Both methods are effective for generating bromine radicals.
-
Photochemical initiation (using UV light) is often cleaner as it does not introduce chemical byproducts from the initiator. However, it may require specialized equipment.
-
Thermal initiation (using initiators like AIBN or benzoyl peroxide) is more common in standard laboratory setups. The choice of thermal initiator should be based on its half-life at the desired reaction temperature to ensure a steady supply of radicals.
Q2: Can I use elemental bromine (Br₂) directly for this reaction?
A2: Yes, but with caution. Br₂ is a volatile and corrosive liquid. Using N-bromosuccinimide (NBS) is often preferred as it is a solid that is easier to handle and generates Br₂ in situ at a low, controlled concentration, which can help to suppress side reactions like polymerization.
Q3: My fluoroalkene is a gas at room temperature. How should I handle the reaction?
A3: For gaseous fluoroalkenes, the reaction is typically carried out in a sealed, pressure-rated vessel. The alkene can be condensed into the cooled reaction vessel, or it can be bubbled through the reaction mixture. Careful monitoring of pressure is essential for safety.
Q4: Are there alternative methods to free-radical bromination for fluoroalkenes?
A4: Yes, if free-radical conditions are consistently leading to undesirable side products, you might consider electrophilic bromination. However, the electron-withdrawing nature of fluorine atoms deactivates the double bond towards electrophilic attack. This may require harsh conditions or specialized reagents. Another approach is the use of bromo-functionalized building blocks in a convergent synthesis.
Summary of Best Practices
-
Prioritize Purity: Use purified reagents and solvents to avoid unwanted side reactions.
-
Control Concentrations: Maintain a high ratio of brominating agent to fluoroalkene, ideally by the slow addition of the alkene.
-
Consider Inhibitors: For polymerization-prone fluoroalkenes, use a catalytic amount of a radical inhibitor.
-
Optimize Temperature: Use the lowest temperature that allows for efficient initiation to minimize thermal decomposition and elimination side reactions.
-
Choose the Right Initiator: Select a radical initiator with a suitable half-life for your desired reaction temperature and duration.
-
Safety First: Be aware of the hazards associated with your specific fluoroalkene and brominating agent, and use appropriate personal protective equipment and engineering controls.
This technical support guide provides a starting point for troubleshooting and optimizing the free-radical bromination of fluoroalkenes. Remember that each substrate is unique, and some degree of empirical optimization will likely be necessary.
References
- Ashton, D. S., Shand, D. J., Tedder, J. M., & Walton, J. C. (1975). Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 320.
- "Free-radical addition." Wikipedia, Wikimedia Foundation, 15 Nov. 2023, en.wikipedia.org/wiki/Free-radical_addition.
-
Ghosh, P. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543. [Link]
-
"Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." National Center for Biotechnology Information, U.S. National Library of Medicine, 4 June 2019, .
- Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 308-318.
- Ameduri, B. (2020). Radical polymerization of vinylidene fluoride: a mature technology with a bright future. Polymer Chemistry, 11(3), 639-661.
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. [Link]
- Sauguet, L., Ameduri, B., & Boutevin, B. (2007). Radical Copolymerization of Vinylidene Fluoride with 8-Bromo-1H, 1H, 2H-perfluorooct-1-ene: Microstructure, Crosslinking and Thermal Properties. Macromolecular Chemistry and Physics, 208(15), 1639-1651.
- "Making addition polymers by radical polymerisation." Crunch Chemistry, 20 Oct. 2020, crunchchemistry.co.
- Tlili, A., & Monot, J. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science, 16(1), 13-20.
- "10.8: Radical-Chain Addition Reactions to Alkenes." Chemistry LibreTexts, 31 July 2021, chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/10%3A_Alkenes_and_Alkynes_I_-_Properties_and_Syntheses/10.08%3A_Radical-Chain_Addition_Reactions_to_Alkenes.
- Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(52), 7254-7257.
- "Regioselective terminal bromination of fluorinated oligophenylenes." Royal Society of Chemistry, 2023, pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03504a.
-
"Selectivity in Free Radical Reactions: Bromination vs. Chlorination." Master Organic Chemistry, 31 Oct. 2013, .
- "Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes." ACS Publications, 13 Dec. 2019, pubs.acs.org/doi/10.1021/acs.chemrev.9b00511.
-
"Radical Addition to Pi Bonds (HBr/ROOR and polymerization)." The Organic Chemistry Tutor, 4 Dec. 2022, .
-
"General features of Radical Polymerization." Pearson Study Prep, 7 May 2015, .
- "Free radical chemistry. Part 3. Substituent effects in additions of ethers to fluorinated alkenes." Royal Society of Chemistry, 1986, pubs.rsc.org/en/content/articlelanding/1986/p1/p19860000881.
-
"why is free radical bromination regioselective? : r/OrganicChemistry." Reddit, 21 June 2025, .
- Ameduri, B., & Boutevin, B. (2010). Radical copolymerization of vinylidene fluoride with 1-bromo-2, 2-difluoroethylene. Journal of Polymer Science Part A: Polymer Chemistry, 48(16), 3546-3556.
-
"Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Semantic Scholar, 3 Dec. 2014, .
-
"Radical Polymerization; Radical Reactions in Synthesis." The Organic Chemistry Tutor, 14 July 2023, .
-
"Why is bromination more regioselective then chlorination? My professor explained the difference in regioselectivity in terms of Hammond's postulate, but i couldn't understand his reasoning. : r/OrganicChemistry." Reddit, 6 Feb. 2018, .
-
"Suppressing side reactions brings efficiency boosts for Fischer-Tropsch synthesis." Chemistry World, 6 Nov. 2025, .
-
"Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides)." Master Organic Chemistry, 7 July 2025, .
- "Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation." BYJU'S, byjus.
-
"Radical Homopolymerization of Vinylidene Fluoride Initiated bytert-Butyl Peroxypivalate. Investigation of the Microstructure by19F and1H NMR Spectroscopies and Mechanisms." ResearchGate, 7 Aug. 2025, .
-
"Radical Copolymerization of Vinylidene Fluoride with 1-Bromo-2,2-difluoroethylene." ResearchGate, 6 Aug. 2025, .
- "Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study." Royal Society of Chemistry, 2021, pubs.rsc.org/en/content/articlelanding/2021/py/d1py00244a.
-
"Controlled Radical Polymerization vs Conventional Radical Polymerization: Differences in Surface Properties of 4 '-Nonafluorobutyl Styrene Polymers." ResearchGate, 18 Nov. 2015, .
-
"Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups." National Center for Biotechnology Information, U.S. National Library of Medicine, 13 Jan. 2025, .
-
"A Brief Discussion on Polymerization Inhibitors." Liskon Biological, 17 Oct. 2025, .
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Technical Support Center: Thermal Degradation of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
Introduction for the Senior Application Scientist
Welcome to the technical support center for the thermal degradation analysis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether. This resource is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition of this complex halogenated ether. As there is a lack of specific literature on this molecule, this guide synthesizes information from related brominated and fluorinated compounds to provide a robust framework for your experimental design and troubleshooting efforts. We will explore the anticipated degradation pathways, common experimental challenges, and best practices for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: While specific data is unavailable, we can infer its stability by examining its structural components. Hydrofluoroethers (HFEs) are generally known for their high thermal stability. However, the presence of bromine atoms in the molecule is expected to lower its overall thermal stability compared to its non-brominated analogs. Carbon-bromine (C-Br) bonds are significantly weaker than carbon-fluorine (C-F) and carbon-carbon (C-C) bonds, making them the most likely point of initial cleavage under thermal stress.[1][2] Decomposition is likely to initiate at temperatures where the C-Br bond energy can be overcome.
Q2: What are the most probable initial steps in the thermal degradation pathway?
A2: The most probable initial step is the homolytic cleavage of one of the C-Br bonds, due to its lower bond dissociation energy compared to other bonds in the molecule.[3][4] This would result in the formation of a bromine radical and a carbon-centered radical on the fluoroalkyl chain. Another plausible, though likely higher energy, initial step is the cleavage of the C-O ether bond.
Q3: What types of degradation products should I expect to see?
A3: A complex mixture of smaller fluorinated and brominated compounds is anticipated. Based on studies of similar compounds, you can expect to find:
-
Hydrogen bromide (HBr): Formed through the abstraction of a hydrogen atom by a bromine radical.[5][6]
-
Smaller bromo-fluoro-alkanes and alkenes: Resulting from fragmentation of the carbon backbone following initial bond cleavage.
-
Fluorinated and brominated carbonyl compounds: If oxygen is present, oxidation of radical intermediates can lead to the formation of aldehydes, ketones, and acyl halides.
-
Char or polymeric residue: At higher temperatures, radical species can combine to form larger, non-volatile molecules.
Q4: How does the presence of both bromine and fluorine affect the degradation process?
A4: The interplay between bromine and fluorine is crucial. The weaker C-Br bond will likely dictate the onset of degradation. Once initiated, the highly electronegative fluorine atoms will influence the subsequent fragmentation pathways by affecting the stability of radical and carbocation intermediates. The presence of both halogens can lead to a wider variety of degradation products compared to compounds containing only one type of halogen.
Troubleshooting Guide
This section addresses specific issues you may encounter during your thermal degradation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent degradation onset temperature in TGA. | 1. Sample impurity. 2. Reaction with the sample pan material (e.g., catalysis by metals). 3. Inconsistent heating rate or atmosphere. | 1. Verify the purity of your sample using techniques like NMR or GC-MS. 2. Use inert sample pans (e.g., platinum, alumina, or sapphire). Run a blank with an empty pan to check for baseline drift. 3. Ensure your TGA is calibrated and that the heating rate and purge gas flow are consistent between runs. |
| Broad, unresolved peaks in Pyrolysis-GC/MS. | 1. Formation of a wide range of isomers and degradation products. 2. Secondary reactions occurring in the injector or column. 3. Inadequate chromatographic separation. | 1. This is expected for complex halogenated compounds. Use high-resolution mass spectrometry to aid in identification. 2. Lower the injector temperature if possible, while still ensuring volatilization. 3. Optimize your GC temperature program. A slower ramp rate may improve separation. Consider using a longer column or a column with a different stationary phase.[7] |
| Corrosion of analytical equipment. | 1. Formation of corrosive acidic gases like HBr and HF. | 1. Use corrosion-resistant components in your pyrolysis and GC-MS systems where possible. 2. Regularly inspect and clean the injector liner and column. 3. Consider using a sorbent trap for acidic gases before the detector, if compatible with your analytes of interest. |
| Difficulty in identifying degradation products by MS. | 1. Complex fragmentation patterns of fluorinated and brominated compounds. 2. Lack of reference spectra in mass spectral libraries. | 1. Utilize soft ionization techniques (e.g., chemical ionization) in addition to electron ionization to help identify the molecular ion. 2. High-resolution mass spectrometry can provide accurate mass measurements to determine elemental compositions. 3. Manual interpretation of mass spectra based on known fragmentation patterns of halogenated compounds will be necessary. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of degradation and the mass loss profile.
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) to study pyrolysis, or Air (oxidative) to study thermal oxidation.
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A standard rate is 10 °C/min. Slower rates can provide better resolution of thermal events.
-
Temperature Range: Start from ambient temperature up to a temperature where complete decomposition is observed (e.g., 600-800 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of degradation is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile degradation products.[7][8]
Methodology:
-
Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Start with a temperature slightly above the onset of degradation determined by TGA. A temperature ramp or multiple temperature steps can be used to observe how the product distribution changes with temperature.
-
Pyrolysis Time: Typically a few seconds to a minute.
-
-
GC-MS Conditions:
-
Injector: Use a split/splitless injector, with the split ratio optimized for the expected concentration of analytes.
-
Column: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Oven Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This should be optimized based on the observed chromatogram.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 35-550.
-
-
Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra. Compare the spectra to libraries (NIST, Wiley) and perform manual interpretation based on isotopic patterns of bromine and common fragmentation pathways of fluorinated compounds.
Visualizations
Proposed Initial Degradation Steps
Caption: Initial bond cleavage events under thermal stress.
Experimental Workflow for Degradation Analysis
Caption: A typical workflow for studying thermal degradation.
References
- Tumanov, V. E. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
- Shimadzu. (2015).
- Wikipedia. (n.d.).
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Covaci, A., Harrad, S., Abdallah, M. A.-E., Ali, N., Law, R. J., Herzke, D., & de Wit, C. A. (2011). Novel brominated flame retardants: A review of their analysis, environmental fate and behaviour.
- Stavrakou, T., & Müller, J.-F. (2018). Pyrolysis of waste plastics for alternative fuel: a review of key factors. RSC Advances, 8(57), 32569-32585.
- Ortuño, N., Conesa, J. A., & Moltó, J. (2017).
- Skedung, L., Savvidou, E., & van Bavel, B. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- Luo, Y.-R. (2010). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics, 91st Edition.
- Wired Chemist. (n.d.). Common Bond Energies (D).
- Watanabe, T., & Kondo, S. (2003).
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
- Lee, S.-H., & Lee, D.-H. (2013). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry.
- Ortuño, N., Conesa, J. A., & Moltó, J. (2017).
- Wang, Y., et al. (2023). Spatially decoupled fluorinated-ether–ester electrolytes for extreme-condition lithium metal batteries.
- Zhang, L., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber.
- Wang, Y., et al. (2023). Spatially decoupled fluorinated-ether–ester electrolytes for extreme-condition lithium metal batteries.
- Wang, X., et al. (2023). Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte.
- American Chemical Society. (2026). Journal of the American Chemical Society.
- Brebu, M., & Vasile, C. (2010). Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS. Journal of Analytical and Applied Pyrolysis, 87(1), 121-128.
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Technical Support Center: Troubleshooting Complex ¹⁹F NMR Spectra of Fluorinated Polymers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) of fluorinated polymers. As a Senior Application Scientist, I understand that while ¹⁹F NMR is a powerful tool for polymer characterization due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus, the resulting spectra can often be complex and challenging to interpret.[1][2] This guide is designed to provide you with practical, field-proven insights to troubleshoot common issues and unlock the full potential of your ¹⁹F NMR experiments.
The inherent sensitivity of the ¹⁹F nucleus to its local chemical environment, which gives rise to a large chemical shift dispersion, is a double-edged sword.[1][2] While it provides a wealth of structural information, it can also lead to spectra with broad lines, complex overlapping multiplets, and artifacts that can obscure the data you need. This guide will walk you through a systematic approach to identifying and resolving these common challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when acquiring and interpreting ¹⁹F NMR spectra of fluorinated polymers.
Q1: Why are the peaks in my ¹⁹F NMR spectrum so broad?
Broad peaks are a frequent observation in the ¹⁹F NMR of polymers and can arise from several factors related to the macromolecular nature of the sample.
-
Restricted Molecular Motion: Polymer chains in solution have slower tumbling rates compared to small molecules. This leads to inefficient relaxation and, consequently, broader lines. In more viscous solutions or for semi-crystalline polymers, this effect is even more pronounced.[3]
-
Chemical Shift Anisotropy (CSA): The chemical shift of the ¹⁹F nucleus is highly sensitive to the orientation of the molecule with respect to the magnetic field. In solid or semi-solid samples, this leads to significant line broadening. While less pronounced in solution, residual CSA effects can contribute to broader peaks, especially at higher magnetic field strengths.
-
Overlapping Resonances: A high degree of chemical shift dispersion can lead to the overlap of numerous signals from slightly different fluorine environments along the polymer chain, appearing as a single broad envelope.[1]
-
Unresolved Couplings: Complex, unresolved through-bond (J-couplings) and through-space (dipolar) couplings between neighboring ¹⁹F nuclei, and between ¹⁹F and ¹H nuclei, can significantly broaden the observed signals.[1][2]
Q2: My spectrum has a rolling baseline. What causes this and how can I fix it?
A distorted baseline, often referred to as a "rolling baseline," is a common artifact that can interfere with accurate integration and peak identification.
-
Acoustic Ringing: This is a phenomenon where the NMR probe itself vibrates in response to the radiofrequency pulse, particularly high-power pulses. This can be a significant issue in ¹⁹F NMR due to the wide spectral widths often required.
-
Delayed Acquisition: If the data acquisition starts too soon after the excitation pulse, the initial part of the Free Induction Decay (FID) may be corrupted, leading to baseline distortions upon Fourier transformation.
-
Improper Pulse Calibration: Inaccurate pulse widths can lead to a variety of spectral artifacts, including baseline roll.
Troubleshooting Steps:
-
Introduce a short delay before the start of acquisition (a few microseconds) to allow for the decay of acoustic ringing.
-
Use a baseline correction algorithm during data processing. Most NMR software packages have built-in functions for this.
-
Ensure proper pulse calibration for your specific sample and probe.
Q3: I'm seeing unexpected or "phantom" peaks in my spectrum. What are they?
These are often referred to as spectral artifacts and can arise from various sources.
-
Probe Background Signal: Some NMR probes contain fluorinated materials (e.g., Teflon™) that can give rise to a broad background signal. This is especially noticeable when working with dilute samples.
-
Spinning Sidebands: If the sample is being spun, you may observe small peaks on either side of a large signal, spaced at multiples of the spinning rate.
-
Quadrature Ghosts: These are artifact peaks that appear at a frequency mirrored across the center of the spectrum. They are typically caused by an imbalance in the two receiver channels.
Troubleshooting Steps:
-
Acquire a background spectrum of the NMR tube and solvent alone to identify any probe-related signals.
-
Adjust the sample spinning rate to move spinning sidebands away from regions of interest.
-
Perform a quadrature calibration on the spectrometer.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step protocols for addressing more complex issues.
Guide 1: Deciphering Complex Multiplet Patterns and Overlapping Signals
The rich information content of ¹⁹F NMR often manifests as complex spectra that are difficult to interpret directly from a 1D experiment.
Causality:
Fluorinated polymers often contain multiple, chemically similar fluorine environments, leading to overlapping signals. Furthermore, ¹⁹F-¹⁹F and ¹⁹F-¹H couplings can extend over several bonds, creating intricate multiplet patterns that are difficult to resolve.[1][4]
Workflow for Spectral Simplification and Assignment:
Caption: Workflow for simplifying and assigning complex ¹⁹F NMR spectra.
Experimental Protocols:
1. Proton Decoupling:
-
Objective: To simplify the spectrum by removing couplings to protons.
-
Protocol:
-
Set up a standard 1D ¹⁹F NMR experiment.
-
Enable broadband proton decoupling during acquisition.
-
Compare the resulting spectrum to the proton-coupled spectrum to identify which multiplets collapse into simpler patterns.
-
2. ¹⁹F-¹⁹F COSY (Correlation Spectroscopy):
-
Objective: To identify which ¹⁹F nuclei are coupled to each other.[4][5]
-
Protocol:
-
Use a standard COSY pulse sequence.
-
Optimize the spectral width to encompass all ¹⁹F signals of interest.
-
Acquire a 2D dataset. Cross-peaks in the resulting spectrum will connect signals from coupled ¹⁹F nuclei.
-
3. ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To correlate ¹⁹F nuclei with directly attached protons.
-
Protocol:
-
Use a standard HSQC pulse sequence optimized for ¹H-¹⁹F coupling constants (typically large).
-
The resulting 2D spectrum will show correlations between ¹⁹F and their directly bonded ¹H.
-
Guide 2: Addressing Issues with Quantification
Quantitative ¹⁹F NMR (qNMR) can be a powerful tool, but accurate results require careful experimental setup.
Causality:
The large chemical shift range of ¹⁹F NMR can lead to non-uniform excitation and detection across the spectrum, causing inaccuracies in integration.[1][6] Additionally, long spin-lattice relaxation times (T₁) for some ¹⁹F nuclei can lead to signal saturation if the recycle delay is too short.[2]
Protocol for Accurate Quantitative ¹⁹F NMR:
| Parameter | Recommended Setting | Rationale |
| Pulse Width | Calibrated 90° pulse | Ensures uniform excitation across the spectral width. |
| Recycle Delay (d1) | > 5 x T₁ of the slowest relaxing signal | Allows for full relaxation of all nuclei between scans, preventing saturation and ensuring accurate integration.[2][7] |
| Number of Scans | Sufficient for adequate Signal-to-Noise | A higher S/N ratio improves the accuracy of integration. |
| Internal Standard | A stable, non-reactive compound with a single, sharp resonance away from sample signals. | Provides a reference for concentration determination. |
Step-by-Step Protocol:
-
Determine T₁ values: Run an inversion-recovery experiment to measure the T₁ of all signals of interest.
-
Choose an appropriate internal standard: The standard should be soluble in the same solvent as the polymer and should not react with it.
-
Set up the qNMR experiment: Use a calibrated 90° pulse and a recycle delay of at least 5 times the longest T₁ value measured in step 1.
-
Process the data: Apply a baseline correction and carefully integrate the signals of interest and the internal standard.
-
Calculate the concentration: Use the integral values and the known concentration of the internal standard to determine the concentration of the analyte.
Guide 3: Characterizing Polymer Dispersity and Molecular Weight
Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for probing the size and dispersity of polymers in solution.
Causality:
The diffusion rate of a molecule in solution is related to its size and shape. Larger molecules diffuse more slowly than smaller ones. DOSY separates the NMR signals of different species based on their diffusion coefficients.[8][9]
Workflow for DOSY Analysis:
Caption: Workflow for Diffusion-Ordered Spectroscopy (DOSY) analysis.
Experimental Considerations for ¹⁹F DOSY:
-
Pulse Sequence: Specialized pulse sequences are often required for ¹⁹F DOSY to account for the large spectral width and potential for strong coupling.[8][10]
-
Gradient Calibration: Accurate calibration of the magnetic field gradients is crucial for obtaining reliable diffusion coefficients.
-
Sample Preparation: Ensure the sample is free of convection and temperature gradients, which can affect diffusion measurements.
By applying these troubleshooting strategies and advanced techniques, you can overcome the challenges associated with complex ¹⁹F NMR spectra of fluorinated polymers and gain valuable insights into their structure, dynamics, and properties.
References
-
Rinaldi, P. L., et al. (2017). ¹⁹F DOSY diffusion-NMR spectroscopy of fluoropolymers. Magnetic Resonance in Chemistry, 55(5), 472-484. [Link]
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Request PDF. (n.d.). ¹⁹F DOSY diffusion-NMR spectroscopy of fluoropolymers. ResearchGate. [Link]
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Karimi, A., et al. (2021). Stimuli-Responsive Polymers for Advanced ¹⁹F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Biomacromolecules, 22(8), 3159-3186. [Link]
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Li, X., et al. (2011). 2D-NMR studies of a model for Krytox® fluoropolymers. Magnetic Resonance in Chemistry, 49(7), 413-424. [Link]
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Peng, H., et al. (2015). Tuning the thermoresponsive properties of PEG-based fluorinated polymers and stimuli responsive drug release for switchable ¹⁹F magnetic resonance imaging. Polymer Chemistry, 6(32), 5849-5858. [Link]
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Karimi, A., et al. (2021). Stimuli-Responsive Polymers for Advanced ¹⁹F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. ACS Publications. [Link]
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Zhu, J., et al. (2021). Discrete Brush Polymers Enhance ¹⁹F MRI Performance through Architectural Precision. Journal of the American Chemical Society, 143(49), 20796-20803. [Link]
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NMR Facility, UCSB Chem and Biochem. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]
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Ando, S. (n.d.). Solid-state ¹⁹F NMR Analysis of Fluoropolymers Having Electronic & Optical Functionality. [Link]
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Holstein, P., et al. (2000). ¹⁹F NMR investigation of poly(trifluoroethylene). Polymer, 41(22), 8031-8038. [Link]
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Zhang, C., et al. (2016). Enhanced Performance of Polymeric ¹⁹F MRI Contrast Agents through Incorporation of Highly Water Soluble Monomer MSEA. UQ eSpace. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Tonelli, A. E., Schilling, F. C., & Cais, R. E. (1982). Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules, 15(3), 849–853. [Link]
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Griebel, J. J., et al. (2001). Solving problems fluorine ¹⁹F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]
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Kestner, T. A., & Munson, E. J. (2003). Solid-state and high-temperature NMR of fluoropolymers. ResearchGate. [Link]
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Le, T., et al. (2021). Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
Wang, Y., et al. (2019). Elucidating the Impact of Molecular Structure on the ¹⁹F NMR Dynamics and MRI Performance of Fluorinated Oligomers. UQ eSpace. [Link]
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American Chemical Society. (n.d.). Predicting ¹⁹F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Link]
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RSC Publishing. (n.d.). Diffusion ordered spectroscopy (DOSY) as applied to polymers. [Link]
-
American Chemical Society. (n.d.). Utilizing DOSY NMR for determination of polymer molecular weights. [Link]
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University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. [Link]
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Mason, R. P., et al. (2014). New Frontiers and Developing Applications in ¹⁹F NMR. Analytical and Bioanalytical Chemistry, 406(27), 6933-6948. [Link]
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Foroozandeh, M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4346-4357. [Link]
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University of Ottawa. (n.d.). ¹⁹Fluorine NMR. [Link]
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Ellis, D. A., et al. (2003). The use of ¹⁹F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. The Analyst, 128(6), 756-764. [Link]
-
Foroozandeh, M., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4346-4357. [Link]
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Lau, K. K. S., & Gleason, K. K. (1998). Solid-state fluorine-19 NMR study of fluorocarbon polymers. The Journal of Physical Chemistry B, 102(31), 5977-5984. [Link]
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Foroozandeh, M., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4346-4357. [Link]
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Request PDF. (n.d.). Quantitative ¹⁹F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
-
Mabbs, D. A., et al. (2005). Concerning the origin of ¹⁹F-¹⁹F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate. Magnetic Resonance in Chemistry, 43(7), 528-534. [Link]
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Foroozandeh, M., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. [Link]
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Singh, R. K., et al. (2022). Computational protocol for predicting ¹⁹F NMR chemical shifts for PFAS and connection to PFAS structure. Journal of Computational Chemistry, 43(20), 1373-1384. [Link]
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Codina, A., et al. (2014). MaDDFLOSY (Mass Determination via Diffusion in FLow Ordered SpectroscopY) for the Determination of Diffusion-Averaged Molecular Weight of Polymers in Continuous Motion Using Benchtop NMR. Macromolecules, 47(11), 3589-3594. [Link]
-
Otting, G., et al. (2021). Through-Space Scalar ¹⁹F−¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19586-19593. [Link]
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Technical Support Center: Scale-Up of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether Production
Welcome to the technical support guide for the scale-up production of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether. This document is intended for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or manufacturing scale. We will address common challenges and provide practical, experience-based solutions to ensure a safe, efficient, and reproducible process.
The synthesis of this highly fluorinated and brominated ether presents unique challenges, particularly concerning reaction control, material handling, and purification. This guide is structured to provide both high-level FAQs for quick reference and in-depth troubleshooting guides for specific issues you may encounter.
Part 1: Synthesis Overview & Key Scale-Up Concerns
The production of this compound is conceptually a two-step process. Understanding the challenges at each stage is critical for successful scale-up.
Plausible Synthetic Route:
-
Step 1: Etherification. Synthesis of the precursor, pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether, via a Williamson-type ether synthesis or a phase-transfer catalyzed reaction between 2,2,3,3-tetrafluoropropanol and a suitable pentafluoropropenyl halide.
-
Step 2: Bromination. Electrophilic addition of bromine (Br₂) across the double bond of the fluoroalkene precursor to yield the final product.[1][2]
Core Scale-Up Challenges:
-
Exothermicity of Bromination: The addition of bromine to an alkene is a highly exothermic reaction.[3] Poor heat management at scale can lead to thermal runaways, side-product formation, and dangerous pressure build-up.[4][5][6][7]
-
Corrosive Reagents: Both hydrofluoric acid (HF) (potentially present as an impurity or formed from side reactions) and bromine are highly corrosive and require specialized handling and equipment.[8][9][10]
-
Product Purification: The high boiling point and density of the final product, coupled with potentially similar boiling points of byproducts, can make purification by distillation challenging.
-
Material Compatibility: Standard laboratory glassware may not be suitable for all stages, especially if HF is present.[11] Stainless steel and other common reactor materials can be corroded by wet bromine.[10][12]
Part 2: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common questions that arise during the planning and execution of the scale-up process.
Q1: What are the primary safety concerns when scaling up the bromination step?
A1: The primary concern is managing the reaction exotherm. The rate of heat generation increases with the volume of the reactor (cubed of the radius), while the heat removal capacity (surface area) only increases by the square of the radius.[5][6][7] This mismatch can lead to a rapid temperature increase. A secondary, but equally critical, concern is the handling of liquid bromine, which is highly toxic, corrosive, and has a high vapor pressure.
Q2: How should I modify the addition of bromine when moving from a 1L flask to a 100L reactor?
A2: Do not simply scale the addition rate proportionally. For a 100L reactor, you must switch to a controlled, semi-batch addition process.[5] The bromine should be added subsurface via a dip tube at a rate determined by the reactor's cooling capacity. The addition rate should be linked to the internal temperature, with automated shutdown protocols if the temperature exceeds a set safety limit.[4]
Q3: What type of reactor material is recommended for this process?
A3: For the etherification step, a glass-lined or stainless steel reactor is often sufficient, depending on the basicity and temperature. For the bromination step, a glass-lined reactor is a good choice. If using metal reactors, Hastelloy C is a preferred material due to its resistance to bromine.[10] Avoid standard stainless steels (304, 316) as they are not recommended for service with bromine.[10] All seals and gaskets must be made of compatible materials like PTFE or Kalrez®.
Q4: My lab-scale purification was simple, but I'm seeing impurities at the pilot scale. Why?
A4: At the lab scale, heat and mass transfer are highly efficient. On a larger scale, localized hotspots due to inefficient mixing can lead to side reactions or decomposition.[4] Inefficient mixing can also lead to incomplete reactions. These issues are often masked at the small scale. You may need to optimize mixing parameters (impeller type, speed) and re-develop the purification process (e.g., fractional distillation under vacuum).
Q5: How can I monitor the reaction progression in a large, sealed reactor?
A5: In-situ monitoring is key. For the bromination step, the disappearance of the reddish-brown bromine color is a classic indicator, but this is not quantifiable.[1][2] Consider using in-situ probes such as a ReactIR (FTIR) to monitor the disappearance of the C=C bond stretch of the starting material and the appearance of the C-Br bonds of the product. For offline analysis, carefully quenched samples can be analyzed by GC-MS or ¹⁹F NMR.
Part 3: Troubleshooting Guide
This guide provides a structured approach to solving specific problems encountered during scale-up.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | 1. Incomplete Reaction: Insufficient bromine added or poor mixing leading to unreacted starting material. 2. Side Reactions: Temperature too high, leading to radical substitution or other side reactions.[13][14] 3. Loss during Workup: Product lost during aqueous washing or extraction steps due to its high density. | 1. Verify Stoichiometry & Mixing: Ensure a slight excess of bromine is used. Verify mixing efficiency through modeling or by using a tracer study. 2. Improve Temperature Control: Lower the batch temperature, slow the bromine addition rate, and ensure the cooling system is operating at maximum capacity.[4] 3. Optimize Workup: Use a separatory funnel designed for high-density liquids. Perform multiple extractions with smaller volumes of solvent. Analyze aqueous layers by GC to quantify losses. |
| Product is Off-Color (Yellow/Brown) | 1. Residual Bromine: Excess bromine remaining after the reaction. 2. Decomposition Products: Overheating during the reaction or distillation caused the product to decompose. | 1. Quench Excess Bromine: Add a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color disappears. 2. Improve Thermal Management: Use vacuum distillation to lower the boiling point and prevent thermal decomposition. Ensure the distillation pot temperature does not exceed the material's stability limit. |
| Pressure Increase in Reactor during Bromination | 1. Reaction Exceeding Cooling Capacity: The reaction is generating heat faster than it can be removed, causing the solvent to boil.[3][7] 2. Formation of Gaseous Byproducts: Potential for HBr formation if there is moisture or side reactions. | 1. IMMEDIATELY STOP BROMINE ADDITION. Increase cooling to maximum. If pressure continues to rise, be prepared for an emergency quench with a pre-determined quenching agent. 2. Ensure Dry Conditions: Use anhydrous solvents and dry all reagents and equipment thoroughly before starting. Install a pressure relief valve and rupture disc on the reactor. |
| Inconsistent Batch-to-Batch Results | 1. Raw Material Variability: Purity of the fluoroalkene precursor or bromine varies. 2. Process Control Deviations: Slight differences in temperature profiles, addition rates, or mixing speeds between batches. | 1. Implement Raw Material QC: Develop analytical specifications for all incoming materials and test each batch before use. 2. Standardize Operating Procedures (SOPs): Automate process controls where possible.[4] Ensure operators are rigorously trained on the SOP and document all process parameters for each batch. |
Part 4: Experimental Protocols & Data
Protocol 1: Scale-Up Bromination in a 50L Glass-Lined Reactor
Safety First: This protocol involves highly hazardous materials. A thorough hazard analysis must be completed before proceeding. All operations must be conducted in a well-ventilated area with appropriate PPE (face shield, acid-resistant gloves, apron).[15][16]
-
Reactor Preparation: Ensure the 50L reactor is clean, dry, and inerted with nitrogen.
-
Charge Precursor: Charge the reactor with pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether (e.g., 10 kg) and a suitable anhydrous solvent (e.g., dichloromethane, 20 L).
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Bromine Addition: Prepare a solution of liquid bromine (e.g., 6.5 kg, ~1.1 eq) in the same solvent (5 L) in an addition vessel.
-
Semi-Batch Feed: Slowly feed the bromine solution into the reactor subsurface over 4-6 hours. Crucially, the addition rate must be controlled to maintain the internal temperature below 10 °C. [3]
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the bromine color and by taking periodic, carefully quenched samples for GC analysis.
-
Hold Period: Once the addition is complete, maintain the reaction at 5-10 °C for an additional 1-2 hours to ensure completion.
-
Quenching: Slowly add a 10% aqueous sodium bisulfite solution to quench any excess bromine. Vent any evolved gases safely.
-
Workup: Separate the aqueous layer. Wash the organic layer with water and then a brine solution.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Table 1: Comparison of Lab vs. Scale-Up Process Parameters
| Parameter | Lab Scale (500 mL Flask) | Pilot Scale (50L Reactor) | Rationale for Change |
| Precursor Amount | 50 g | 10 kg | 200x Scale-Up |
| Solvent Volume | 100 mL | 25 L | Maintain appropriate concentration for mixing and heat transfer. |
| Cooling Method | Ice Bath | Circulating Chiller Jacket | Ice baths are not feasible or controllable at scale.[4] |
| Bromine Addition | Dropwise via addition funnel (15-20 min) | Metered pump, subsurface feed (4-6 hours) | Critical for controlling the exotherm and preventing localized overheating.[3][5] |
| Temperature Control | Manual (adding ice) | Automated PID loop controlling jacket fluid | Ensures precise and reliable temperature management.[4] |
| Mixing | Magnetic Stir Bar | Glass-lined impeller (e.g., retreat curve) | Magnetic stirring is ineffective at this scale; mechanical agitation is required for homogeneity.[4] |
Part 5: Visualizations
Diagram 1: Synthesis & Purification Workflow
This diagram illustrates the overall process flow from raw materials to the final purified product, highlighting critical control points for a successful scale-up campaign.
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"stability of the C-Br bond in fluorinated ethers during chemical transformations"
Technical Support Center: C-Br Bond Stability in Fluorinated Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromo-fluorinated ether building blocks. This guide is designed to provide in-depth, practical solutions to common challenges encountered during chemical transformations involving these valuable but often sensitive substrates. By understanding the underlying principles governing the stability of the C-Br bond in the presence of fluorine atoms and an ether linkage, you can optimize your reaction conditions to achieve higher yields and purities.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a causal explanation and actionable protocols to resolve the issue.
Issue 1: My Grignard reagent formation fails or gives low yields, with significant Wurtz-type homocoupling.
Question: I am attempting to form a Grignard reagent from a brominated fluorinated ether using standard conditions (Mg turnings in THF), but the reaction is sluggish, requires extended heating, and I'm isolating a large amount of the dimerized ether. What is happening and how can I fix it?
Answer:
Root Cause Analysis: This is a classic and challenging issue stemming from a combination of factors. The strong electron-withdrawing nature of fluorine atoms can influence the C-Br bond. While α-fluorination can sometimes weaken C-X bonds, β-fluorination may strengthen them. More critically, the initiation of Grignar formation can be difficult, leading to a buildup of the alkyl bromide.[1] Once a small amount of Grignard reagent (RMgBr) forms, it can react with the excess starting material (R-Br) in a Wurtz-type coupling reaction to form R-R, consuming both your starting material and the desired product.[2] The high exothermicity of Grignard formation, once it initiates, can further accelerate this side reaction.[1]
Solutions & Recommended Protocol:
The key is to ensure a smooth, controlled initiation and to maintain conditions that favor the Grignard formation over the subsequent coupling.
1. Magnesium Activation (Critical Step): The passivating magnesium oxide layer on the turnings is often the primary barrier to initiation.[2] Chemical activation is strongly recommended.
-
Protocol: Iodine Activation
-
To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous THF and stir. The brown color of the iodine should fade as it reacts with the Mg surface.
-
Once the color is gone, the magnesium is activated and ready for the slow addition of your bromo-fluorinated ether.[3]
-
2. Controlled Initiation & Addition: Avoid adding the entire amount of your bromo-ether at once.
-
Protocol: Controlled Addition
-
Dissolve your bromo-fluorinated ether (1.0 equivalent) in anhydrous THF.
-
Add a small amount (~5-10%) of this solution to the activated magnesium suspension.
-
Observe for signs of reaction initiation, such as gentle refluxing or the appearance of a cloudy gray color. An ultrasonic bath can be very effective for initiating stubborn reactions.
-
Once initiated, add the remaining ether solution dropwise at a rate that maintains a gentle reflux, ensuring the concentration of unreacted bromide remains low.[3]
-
3. Solvent Choice: While THF is standard, diethyl ether can sometimes be a better choice as it has a lower boiling point, making it easier to control the reaction temperature.
Issue 2: During a metal-halogen exchange with an alkyllithium reagent, I'm seeing significant deprotonation or ether cleavage instead of C-Br exchange.
Question: I am using n-Butyllithium (n-BuLi) at -78 °C to perform a bromine-lithium exchange on my fluorinated ether substrate. However, my yields are poor, and I suspect side reactions. What are the likely competing pathways and what conditions should I use instead?
Answer:
Root Cause Analysis: The high reactivity of n-BuLi is often incompatible with fluorinated ethers. The fluorine atoms exert a strong negative inductive effect (-I), which increases the acidity of nearby C-H bonds, particularly those alpha (α) to the fluorine atoms or the ether oxygen. This makes them susceptible to deprotonation by a strong, non-hindered base like n-BuLi. This leads to a complex mixture of metalated species. Furthermore, the ether linkage itself can be attacked by highly reactive organolithiums.
Solutions & Recommended Protocol:
The solution is to switch to a reagent system that is less basic and/or more sterically hindered, favoring the kinetically faster Br/Li exchange over proton abstraction. Turbo-Grignard reagents or specialized amide bases are superior choices.
1. Use of a Turbo-Grignard Reagent (i-PrMgCl·LiCl): This reagent, developed by Knochel, is highly effective for Br/Mg exchange and is much more chemoselective than alkyllithiums. The presence of LiCl breaks up magnesium-ate aggregates, increasing reactivity while maintaining selectivity.
-
Protocol: Selective Bromine/Magnesium Exchange
-
Dissolve the bromo-fluorinated ether (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to the recommended temperature (typically between -10 °C and -40 °C, substrate-dependent).
-
Slowly add a solution of i-PrMgCl·LiCl (1.05-1.1 eq) over 30-60 minutes.
-
Stir the reaction for the specified time (often 1-2 hours) to ensure complete exchange before adding the electrophile.
-
2. Use of a Knochel-Hauser Base (TMPMgCl·LiCl): For cases where deprotonation is the desired pathway, but needs to be highly regioselective without cleaving the C-Br bond, a Knochel-Hauser base is the state-of-the-art solution.[4][5][6] These bases are exceptionally tolerant of functional groups like bromides.[6] If your goal is selective deprotonation near a fluorine or ether group while preserving the bromide for a subsequent cross-coupling, this is the method of choice.[4][5]
-
Protocol: Regioselective Deprotonation
-
Dissolve the bromo-fluorinated ether (1.0 eq) in anhydrous THF.
-
Cool to the appropriate temperature (e.g., -78 °C to 25 °C).
-
Add TMPMgCl·LiCl (1.1 eq) and stir until deprotonation is complete, as monitored by in-process controls (e.g., quenching an aliquot with D₂O and analyzing by NMR).
-
The following diagram illustrates the decision-making process for selecting the appropriate organometallic reagent.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. Selective functionalization of complex heterocycles via an automated strong base screening platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
"comparison of the physical properties of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether with its non-brominated analog"
An Expert Guide to the Physical Properties of Brominated vs. Non-Brominated Fluorinated Ethers
In the landscape of advanced materials science and drug development, fluorinated ethers have carved out a significant niche as high-performance fluids, valued for their unique combination of thermal stability, chemical inertness, and tailored solvency. The strategic introduction of heavier halogens, such as bromine, into a fluorinated molecular backbone can dramatically alter its physical properties, thereby fine-tuning its performance for specific applications ranging from next-generation heat-transfer agents to potent inhalation anesthetics.
This guide provides a detailed comparative analysis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether and its non-brominated analog, heptafluoropropyl 2,2,3,3-tetrafluoropropyl ether . While direct, publicly available experimental data for these specific compounds is scarce, this document leverages established principles of physical chemistry and data from analogous structures to predict their properties and outlines the rigorous experimental methodologies required for their empirical validation.
Molecular Structure and its Influence on Physical Properties
The fundamental difference between the two molecules lies in the substitution on the propyl group attached to the ether oxygen.
-
Brominated Analog: CF₂Br-CFBr-CF₂-O-CH₂-CF₂-CF₂H
-
Non-Brominated Analog: CF₃-CF₂-CF₂-O-CH₂-CF₂-CF₂H
The replacement of two fluorine atoms with two bromine atoms introduces three critical changes that govern the bulk physical properties:
-
Increased Molecular Weight: Bromine has a significantly higher atomic mass (79.9 amu) compared to fluorine (19.0 amu). This substantial increase in molecular weight directly impacts properties like density and boiling point.
-
Enhanced Polarizability: The electron cloud of a bromine atom is larger and held less tightly by the nucleus than that of a fluorine atom. This makes bromine significantly more polarizable. Increased polarizability strengthens the intermolecular London dispersion forces, which are the primary attractive forces in non-polar or weakly polar molecules.
-
Larger Atomic Radius: The larger size of bromine atoms compared to fluorine atoms affects molecular packing and, consequently, properties like viscosity and density.
Comparative Analysis of Predicted Physical Properties
Based on these fundamental molecular differences, we can predict a distinct property profile for each compound. The following table summarizes these expected differences and provides the scientific rationale.
| Physical Property | Non-Brominated Analog (Predicted) | Brominated Analog (Predicted) | Scientific Rationale |
| Molecular Weight ( g/mol ) | 282.08 | 403.90 | Direct consequence of replacing two F atoms (19.0 amu each) with two Br atoms (79.9 amu each). |
| Boiling Point | Lower | Significantly Higher | The brominated ether's much higher molecular weight and the greater polarizability of bromine atoms lead to substantially stronger London dispersion forces between molecules, requiring more energy to transition into the gas phase. |
| Density (at 25°C) | Lower | Significantly Higher | The large increase in molecular mass from the heavy bromine atoms outweighs the relatively small increase in molecular volume, resulting in a much denser liquid. |
| Refractive Index | Lower | Higher | Refractive index is directly related to the polarizability of a substance's constituent atoms and molecules. The highly polarizable bromine atoms will cause the brominated ether to interact more strongly with light, bending it more and leading to a higher refractive index. |
| Viscosity | Lower | Higher | Stronger intermolecular attractive forces (London dispersion) in the brominated compound will increase resistance to flow, resulting in higher viscosity. |
Experimental Protocols for Empirical Validation
To empirically validate the predicted properties, a series of standardized experiments must be performed. The following section details the appropriate methodologies, providing a framework for generating reliable and reproducible data.
Boiling Point Determination via Distillation
The boiling point is a fundamental property that provides insight into the volatility and strength of intermolecular forces of a liquid.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus using a round-bottom flask, a heating mantle, a distillation head with a thermometer port, a condenser, and a receiving flask.
-
Sample Loading: Charge the round-bottom flask with the ether sample (e.g., 25 mL) and add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the sample gently. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the measured atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not exactly 1 atm (760 mmHg), the observed boiling point can be corrected using a pressure-temperature nomograph or the Clausius-Clapeyron equation for higher accuracy.
Caption: Process for Density Measurement via Pycnometry.
Refractive Index Measurement
The refractive index measures how light propagates through a substance and is correlated with the electronic polarizability of the molecules.
Methodology:
-
Instrument Calibration: Calibrate a digital Abbe refractometer using a standard reference material with a known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer's prism is set to and maintained at a constant temperature (e.g., 20.0 °C), as refractive index is temperature-dependent.
-
Sample Application: Apply a few drops of the liquid sample onto the surface of the measurement prism.
-
Measurement: Close the prism and allow the sample temperature to equilibrate. View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
Conclusion
The substitution of fluorine with bromine in a fluorinated ether backbone serves as a powerful tool for tuning key physical properties. The resulting This compound is predicted to be a denser, less volatile, and more viscous liquid with a higher refractive index than its non-brominated counterpart. These significant shifts are primarily driven by the increased molecular weight and superior electronic polarizability of bromine atoms, which enhance intermolecular London dispersion forces. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the selection and design of advanced functional fluids.
References
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Prausnitz, J. M., Lichtenthaler, R. N., & de Azevedo, E. G. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. [Link]
-
Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. [Link]
-
Born, M., & Wolf, E. (1999). Principles of Optics: Electromagnetic Theory of Propagation, Interference and Diffraction of Light. Cambridge University Press. [Link]
"structural verification of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether by X-ray crystallography"
A Senior Application Scientist's Perspective on Definitive Molecular Characterization
The unequivocal structural determination of complex, highly fluorinated and halogenated molecules is a cornerstone of modern chemical research and development. For compounds such as 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether, which lacks readily identifiable chromophores for UV-Vis analysis and presents complex spectroscopic signatures, researchers demand a robust, multi-faceted approach to verification. This guide provides an in-depth comparison of the available analytical techniques, centered on the gold-standard method of single-crystal X-ray crystallography (SC-XRD). We will explore not only the "how" but the critical "why" behind the experimental choices, offering a framework for achieving irrefutable structural proof.
While a published crystal structure for the specific title compound is not available, this guide leverages established principles and data from analogous fluorinated and halogenated systems to present a universally applicable workflow.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For absolute, unambiguous determination of a molecule's three-dimensional structure, including connectivity, bond lengths, bond angles, and stereochemistry, SC-XRD is the most powerful technique available to chemists.[1][2] It provides a static, high-resolution snapshot of the molecule as it exists in the solid state, leaving no doubt as to its atomic arrangement.
The pathway from a purified compound to a final, validated crystal structure is a multi-step process requiring patience and precision.
Caption: SC-XRD Workflow from sample to validated structure.
Experimental Protocol: Obtaining a Definitive Structure
1. Purity Assessment: The foundational prerequisite for successful crystallography is sample purity. Impurities disrupt the formation of a regular crystal lattice.
-
Method: Initial assessment via ¹H and ¹⁹F NMR spectroscopy is recommended. A clean spectrum is indicative of high purity. Gas Chromatography-Mass Spectrometry (GC-MS) can further quantify purity and identify any residual solvents or reactants.
-
Causality: Even minor impurities can act as "kinks" in the crystal packing, leading to poorly ordered crystals or preventing crystallization entirely.
2. Crystallization Strategies: This is often the most challenging step, particularly for non-polar, potentially volatile, or oily compounds. The key is to approach supersaturation slowly.[3][4]
-
Method A: Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., hexane, dichloromethane) in which it is moderately soluble.
-
Filter the solution into a clean, small vial.
-
Cover the vial with parafilm and puncture it with 1-2 small pinholes.
-
Store in a vibration-free location for several days to weeks.
-
-
Method B: Co-crystallization: For volatile or liquid compounds, co-crystallization with a suitable partner molecule can trap the target in a stable, crystalline lattice.[5][6][7][8] Halogen bonding is a particularly effective strategy for fluorinated and halogenated compounds.
-
Select a co-former known to participate in halogen bonding (e.g., pyrazine, bipyridines).
-
Dissolve the target compound and a stoichiometric equivalent of the co-former in a minimal amount of solvent.
-
Employ slow evaporation or vapor diffusion methods as described above.
-
-
Causality: Slow crystal growth allows molecules to orient themselves correctly into a low-energy, well-ordered lattice, which is essential for high-quality diffraction.[4]
3. Data Collection and Refinement:
-
Method:
-
A suitable single crystal (typically 0.1-0.3 mm in size, transparent, with no visible fractures) is selected under a microscope.[3]
-
The crystal is mounted on a goniometer head and placed in the X-ray diffractometer.
-
A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and potential degradation.
-
The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Software is used to integrate the diffraction spots and apply corrections.
-
The structure is "solved" using direct methods to find the initial positions of the atoms and "refined" using least-squares methods to optimize the fit between the calculated and observed diffraction data.[9]
-
Data Interpretation: What Constitutes Proof?
The final output is a crystallographic information file (CIF) containing a wealth of data. The following parameters are crucial for validating the structure.
| Parameter | Typical Value (Good Quality) | Significance |
| R1 (R-factor) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| wR2 (weighted R-factor) | < 0.15 (15%) | A weighted version of the R-factor that considers all diffraction data. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1.0 for a good model. Values significantly different suggest an incorrect model or poor data quality. |
| Bond Lengths/Angles | Consistent with known chemical values | The determined molecular geometry should be chemically sensible. For example, C-F, C-Br, and C-O bond lengths should fall within expected ranges. |
| Residual Electron Density | < ±0.5 e⁻/ų | Large peaks or troughs in the final difference Fourier map can indicate missing atoms or disorder in the structure. |
Orthogonal Verification: A Comparative Analysis
While SC-XRD is definitive, it is not always feasible and provides no information about the molecule's behavior in solution. A robust structural verification relies on a combination of techniques.[10][11]
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹⁹F, ¹H, ¹³C) | Mass Spectrometry (GC-MS, HRMS) |
| Information Provided | Unambiguous 3D structure, connectivity, stereochemistry, bond lengths/angles, packing | Connectivity (via coupling), electronic environment of nuclei, solution-state conformation | Molecular weight, elemental formula (HRMS), fragmentation patterns (connectivity clues) |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (after ionization) |
| Destructive? | No | No | Yes |
| Key Advantage | Absolute structural proof | Excellent for fluorinated compounds (¹⁹F NMR); provides dynamic information | High sensitivity; confirms elemental composition and bromine presence |
| Key Limitation | Requires high-quality single crystals; solid-state structure may differ from solution | Does not provide 3D structure directly; complex spectra can be difficult to interpret | Provides no stereochemical or 3D structural information |
In-Depth Look at Alternatives
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: For a fluorinated molecule, ¹⁹F NMR is an exceptionally powerful tool.[12][13] Fluorine-19 is a 100% abundant, spin-½ nucleus with a high gyromagnetic ratio and a large chemical shift range, making it highly sensitive to its local electronic environment.[14][15]
-
Expected Data: For this compound, one would expect distinct signals for the CF₂, CF, OCF₂, and CF₂H groups. The coupling patterns (J-coupling) between different fluorine nuclei, and between fluorine and hydrogen, would provide direct evidence of the through-bond connectivity, confirming the carbon skeleton.
-
Expert Insight: The large dispersion in ¹⁹F NMR often allows for the resolution of signals that would overlap in a ¹H NMR spectrum, making it indispensable for complex fluoro-organic molecules.[16]
2. Mass Spectrometry (MS): MS provides the crucial confirmation of molecular weight and elemental composition.[11] For the title compound, the presence of two bromine atoms creates a highly characteristic isotopic pattern.
-
Expected Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[17] A molecule with two bromine atoms will exhibit a distinctive M, M+2, and M+4 peak cluster in the mass spectrum with a relative intensity ratio of approximately 1:2:1. This pattern is an unambiguous indicator of the presence of two bromine atoms. High-resolution mass spectrometry (HRMS) would further confirm the elemental formula (C₅H₃Br₂F₉O) by providing a mass measurement with high accuracy.
-
Expert Insight: Fragmentation analysis can also support the proposed structure. For an ether, a common fragmentation is cleavage alpha to the oxygen atom.[18][19] Observing fragments corresponding to the loss of the pentafluoropropyl or tetrafluoropropyl groups would strongly support the ether linkage.
Integrated Strategy for Irrefutable Verification
Neither NMR nor MS alone can prove the complete structure, but together with SC-XRD, they form a self-validating system. The most efficient and logical workflow combines these techniques.
Caption: An integrated workflow for robust structural proof.
This integrated approach ensures trustworthiness. An initial MS analysis confirms the correct mass and the presence of two bromine atoms. Subsequent NMR analysis verifies the connectivity of the fluoroalkyl chains. If these data are consistent with the proposed structure, SC-XRD is then pursued to provide the final, definitive, and legally defensible proof of the three-dimensional arrangement of the atoms.
Conclusion
The structural verification of a complex molecule like this compound demands more than a single analytical technique. While NMR and Mass Spectrometry are essential for initial characterization and confirming key molecular features, single-crystal X-ray crystallography stands alone as the ultimate arbiter of molecular structure. It provides the unambiguous, high-resolution data required to definitively establish connectivity, configuration, and conformation in the solid state. By employing an integrated strategy, researchers can build a self-validating case for their proposed structure, ensuring the highest level of scientific integrity and confidence in their results.
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Covaci, A., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. PubMed. [Link]
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Aakeröy, C. B., et al. (2015). Stabilizing volatile liquid chemicals using co-crystallization. Chemical Communications. [Link]
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Favretto, D., et al. (1997). The mass spectrometric behaviour of some halogen-containing epoxyethers. European Mass Spectrometry. [Link]
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Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
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Aakeröy, C. B., et al. (2015). Stabilizing volatile liquid chemicals using co-crystallization | Request PDF. ResearchGate. [Link]
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Harris, K. D. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. ResearchGate. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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Aakeröy, C. B., et al. (2015). Stabilizing volatile liquid chemicals using co-crystallization. RSC Publishing. [Link]
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Pink, M. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]
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Aakeröy, C. B., et al. (2015). Stabilizing volatile liquid chemicals using co-crystallization. Semantic Scholar. [Link]
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Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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The Organic Chemistry Tutor. (2023). Fragmentation of Alkyl halide & Ether | Mass spectroscopy. YouTube. [Link]
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University of Potsdam. 19Flourine NMR. [Link]
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Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
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Hernandez-Perez, J. M., et al. (2018). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. [Link]
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LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Afify, H., et al. (2021). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]
-
The Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]
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eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]
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A Comparative Investigation of the Reactivity of Brominated Versus Iodinated Fluoroalkanes: A Guide for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated alkyl chains into organic molecules is a transformative strategy in modern chemistry, profoundly impacting the fields of drug development, materials science, and agrochemicals.[1][2][3] The unique electronic properties of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3] The choice of precursor for introducing these valuable moieties is critical, with brominated and iodinated fluoroalkanes standing out as two of the most versatile and widely used synthons.
This guide provides an in-depth comparative analysis of the reactivity of these two classes of compounds. Moving beyond a simple list of reactions, we will explore the fundamental physicochemical properties that govern their behavior and explain the causality behind experimental choices. Our objective is to equip researchers with the foundational knowledge and practical insights required to select the optimal reagent and design robust, efficient, and selective synthetic strategies.
The Decisive Factor: A Tale of Two Carbon-Halogen Bonds
At the heart of the reactivity difference between brominated and iodinated fluoroalkanes lies the intrinsic nature of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. While both are polarized towards the more electronegative halogen, their bond strengths, lengths, and the polarizability of the halide ion are markedly different, dictating their suitability for various chemical transformations.
The C-I bond is significantly longer and weaker than the C-Br bond.[4][5][6] This is a direct consequence of iodine's larger atomic radius and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon compared to bromine.[6][7] Consequently, the energy required to break the C-I bond, its Bond Dissociation Energy (BDE), is considerably lower.[8][9][10] Furthermore, the larger electron cloud of iodide makes it more polarizable than bromide, a factor that enhances its stability as a leaving group.[11]
These fundamental differences are summarized below:
| Property | C-Br in Fluoroalkane | C-I in Fluoroalkane | Rationale & Implication |
| Bond Dissociation Energy (BDE) | ~276 kJ/mol | ~240 kJ/mol | The C-I bond is weaker, requiring less energy for cleavage. This favors reactions involving homolytic (radical) or heterolytic (ionic) bond breaking.[8] |
| Bond Length | Shorter | Longer | The longer C-I bond is inherently weaker and more accessible to reagents.[5][6] |
| Leaving Group Ability | Good | Excellent | Iodide is a weaker base and more stable anion than bromide, making it a superior leaving group in substitution and elimination reactions.[11][12][13] |
| Polarizability of Halide | Lower | Higher | The large, diffuse electron cloud of iodide is easily distorted, stabilizing the forming negative charge as it departs.[11] |
Reactivity in Key Synthetic Transformations
The disparities in bond properties translate directly into distinct reactivity profiles across the most common classes of organic reactions.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions (both SN1 and SN2), the rate-determining step involves the cleavage of the carbon-halogen bond.[8] The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[9][11][14] This trend is governed by two main factors: the strength of the C-X bond and the stability of the resulting halide anion (X⁻).
Because the C-I bond is the weakest and the iodide anion is the most stable and polarizable, iodinated fluoroalkanes react significantly faster than their brominated counterparts under identical conditions.[5][12] This heightened reactivity allows for nucleophilic substitutions to occur under milder conditions, often at lower temperatures and with weaker nucleophiles, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
Free Radical Reactions
The generation of perfluoroalkyl radicals is a powerful method for C-C bond formation. The ease of homolytic cleavage of the C-X bond is directly related to its BDE. The lower BDE of the C-I bond makes iodinated fluoroalkanes the preferred precursors for radical generation.[3][15] These reactions can be initiated under relatively mild conditions using light (photolysis) or chemical radical initiators like AIBN.[16][17]
While brominated fluoroalkanes can also serve as radical precursors, they typically require more forcing conditions, such as higher temperatures or more potent initiators, which can limit substrate scope and lead to side reactions. The reversible nature of radical iodination is a known challenge but can be managed, whereas the formation of the strong H-Br bond makes the hydrogen abstraction step in brominations highly endothermic and kinetically slow.[18][19][20][21]
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of C-Br and C-I bonds is a cornerstone of selective synthesis, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[22][23] The oxidative addition of the C-X bond to the Pd(0) catalyst is the first and often rate-limiting step of the catalytic cycle. This step is much faster for C-I bonds than for C-Br bonds.
This reactivity gap allows for remarkable selectivity. In a molecule containing both a bromo- and an iodo-fluoroalkane moiety, it is possible to selectively couple at the C-I position while leaving the C-Br bond intact by carefully choosing the catalyst, ligands, and reaction conditions.[24] The remaining C-Br bond can then be used for a subsequent, different coupling reaction, enabling sequential and iterative approaches to complex molecular architectures.[24]
Experimental Protocols for Comparative Analysis
To provide a tangible understanding of these differences, we present three detailed experimental protocols designed to directly compare the reactivity of a representative brominated fluoroalkane (e.g., 1-bromo-1,1,2,2,3,3,4,4,4-nonafluorononane) and its iodinated analog (1-iodo-1,1,2,2,3,3,4,4,4-nonafluorononane).
Experiment 1: Comparative Nucleophilic Substitution Rate
This protocol aims to quantify the difference in reactivity towards a common nucleophile.
Objective: To compare the rate of substitution of Rf-Br and Rf-I with sodium azide.
Methodology:
-
Preparation: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add sodium azide (1.5 mmol).
-
Reagent Addition: To Flask A, add 1-bromo-perfluorononane (1.0 mmol) and 10 mL of anhydrous DMF. To Flask B, add 1-iodo-perfluorononane (1.0 mmol) and 10 mL of anhydrous DMF.
-
Reaction: Place both flasks in a pre-heated oil bath at 60 °C and start stirring simultaneously.
-
Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.
-
Data: Plot the percentage conversion versus time for both reactions to visually compare the rates.
Caption: Workflow for comparing SN2 reaction rates.
Experiment 2: Radical Addition to an Alkene
This protocol demonstrates the difference in conditions required for radical initiation.
Objective: To compare the efficiency of radical addition of Rf-Br and Rf-I to 1-octene.
Methodology:
-
Preparation: In two separate Schlenk tubes (Tube A and Tube B) equipped with stir bars, add 1-octene (2.0 mmol).
-
Reagent Addition: To Tube A, add 1-bromo-perfluorononane (1.0 mmol). To Tube B, add 1-iodo-perfluorononane (1.0 mmol).
-
Initiator Addition: To Tube B (the iodide reaction), add azobisisobutyronitrile (AIBN, 0.1 mmol). To Tube A (the bromide reaction), add AIBN (0.2 mmol) as it is expected to be less reactive.
-
Degassing: Subject both tubes to three freeze-pump-thaw cycles to remove oxygen.
-
Reaction: Place both tubes in a pre-heated oil bath. Start Tube B at 80 °C. A higher temperature, e.g., 100 °C, may be required for Tube A to achieve a comparable rate.
-
Analysis: After a set time (e.g., 6 hours), cool the reactions to room temperature, and analyze the crude reaction mixtures by ¹⁹F NMR to determine the conversion of the starting fluoroalkane.
Caption: Generalized radical chain mechanism for addition.
Experiment 3: Selective Suzuki Cross-Coupling
This protocol highlights the chemoselectivity achievable based on differential reactivity.
Objective: To demonstrate the selective coupling of an arylboronic acid with a substrate containing both Rf-I and Ar-Br bonds. (A model substrate like 1-(4-bromophenyl)-2-(perfluorohexyl)iodide could be synthesized for this purpose).
Methodology:
-
Preparation: To a reaction vial, add the dual-halogenated substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and a stir bar.
-
Catalyst Addition: Add a mixture of toluene (8 mL) and water (2 mL). Sparge the mixture with argon for 15 minutes. Add Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Seal the vial and heat the mixture at a relatively low temperature, e.g., 70 °C, overnight. The lower temperature is chosen to favor the reaction at the more reactive C-I bond.
-
Analysis: After cooling, dilute the mixture with ethyl acetate and wash with water. Analyze the organic layer by LC-MS and ¹H NMR to identify the product. The expected outcome is the selective formation of the product coupled at the C-I position, leaving the C-Br bond untouched.
Caption: Simplified Suzuki cycle emphasizing selective C-I activation.
Summary of Expected Outcomes and Strategic Choices
The experimental protocols described above would yield data that quantitatively supports the theoretical principles of reactivity.
| Reaction Type | Brominated Fluoroalkane (Rf-Br) | Iodinated Fluoroalkane (Rf-I) | Strategic Implication |
| Nucleophilic Substitution | Slower reaction rate, requires higher temperatures or stronger nucleophiles. | Significantly faster reaction rate, proceeds under milder conditions. | Choose Rf-I for high reactivity and to protect sensitive functional groups. |
| Radical Generation | Requires more forcing conditions (higher temp, more initiator). | Generates radicals under mild conditions (lower temp, less initiator). | Rf-I is the superior choice for radical-mediated transformations. |
| Pd Cross-Coupling | Less reactive in oxidative addition. | Highly reactive in oxidative addition. | Use the reactivity difference for selective and sequential cross-coupling strategies. |
Conclusion: Making the Right Choice
The choice between a brominated and an iodinated fluoroalkane is not a matter of one being universally "better," but rather a strategic decision dictated by the specific synthetic context.
Choose an iodinated fluoroalkane when:
-
High reactivity is paramount for a difficult transformation.
-
Mild reaction conditions are necessary to ensure the stability of a complex substrate.
-
You are performing a radical-mediated reaction.
-
You need to exploit its high reactivity for selective coupling in the presence of a C-Br bond.
Choose a brominated fluoroalkane when:
-
Greater stability for storage and handling is a concern.
-
The C-X bond needs to remain intact during an earlier synthetic step, serving as a handle for a later transformation.
-
A more moderate level of reactivity is desired to avoid side reactions.
By understanding the fundamental principles of C-X bond reactivity and leveraging the comparative data, researchers and drug development professionals can make informed decisions, optimizing synthetic routes to access novel fluorinated molecules with greater efficiency and precision.
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"performance evaluation of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether as a dense medium"
Introduction: The Critical Role of Dense Media in Modern Separation Sciences
In the landscape of scientific research and industrial processing, the ability to precisely separate materials based on their intrinsic density is a cornerstone of innovation. From the isolation of viable cells for therapeutic development to the beneficiation of valuable minerals from ore, dense media separation techniques are indispensable. The efficacy of these separations hinges on the properties of the dense medium itself—a substance with a density intermediate to the components being separated. An ideal dense medium exhibits not only a suitable density but also low viscosity, chemical inertness, stability, and cost-effectiveness.
Traditionally, the field has relied on aqueous suspensions of finely ground minerals, such as ferrosilicon and magnetite, for large-scale industrial applications. In the realm of biological research, solutions of salts like cesium chloride or biocompatible polymers such as Ficoll have been the mainstay for density gradient centrifugation. However, each of these established media presents its own set of limitations, including potential toxicity, corrosiveness, and challenges in recovery and reuse.
This guide introduces a hypothetical novel dense medium, 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether , for which there is currently no publicly available data. Given the absence of information on this specific compound, we will conduct a thorough performance evaluation of a structurally similar and well-documented fluorinated ether, 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) , as a proxy. This exploration aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this class of fluorinated ethers against conventional dense media. We will delve into the theoretical advantages of such a compound, supported by the known physicochemical properties of TTE, and provide detailed experimental protocols for its evaluation.
Comparative Analysis of Dense Media
The selection of an appropriate dense medium is contingent on the specific application, with key performance indicators being density, viscosity, stability, toxicity, and cost. Below, we present a comparative analysis of our hypothetical fluorinated ether (represented by TTE) against established dense media.
Physicochemical Properties
A fundamental comparison of the intrinsic properties of each dense medium is essential for understanding their potential applications and limitations.
| Property | Hypothetical Fluorinated Ether (as TTE) | Ferrosilicon (15% Si) Slurry | Magnetite Slurry | Ficoll-Paque™ PLUS | Percoll® | Cesium Chloride Solution |
| Composition | C₅H₄F₈O[1] | Suspension of Fe-Si alloy in water[2][3] | Suspension of Fe₃O₄ in water[4] | Ficoll™ 400 and sodium diatrizoate in water[5] | Polyvinylpyrrolidone (PVP) coated colloidal silica[6][7][8] | CsCl salt in water[9] |
| Density (g/mL) | ~1.53 - 1.6[10][11] | Variable (up to ~3.45 with atomized FeSi) | Variable (up to ~2.8)[11] | 1.077[12] | 1.130 (stock solution)[8] | Up to ~1.9[13] |
| Viscosity | Low (Dynamic viscosity ~0.61 cP)[10] | High, non-Newtonian, dependent on concentration and particle size/shape[14][15] | High, non-Newtonian, dependent on concentration and particle size[16][17][18] | Low | Low (10 ± 5 cP for stock solution)[16] | Low[9] |
| Stability | High (stable liquid) | Unstable suspension, requires agitation | Unstable suspension, requires agitation | Stable solution | Stable colloidal suspension[19] | Stable solution |
| Biocompatibility | Generally low toxicity, but requires specific testing[20] | Not biocompatible | Not biocompatible | High[21] | High, non-toxic to cells[6][7][8] | Can be toxic to cells at high concentrations |
| Recovery | Distillation | Magnetic separation[3] | Magnetic separation[4] | Dialysis/ultrafiltration | Centrifugation | Dialysis/ultrafiltration |
Practical Considerations
Beyond the fundamental physicochemical properties, practical aspects such as cost and safety are critical for the adoption of a new dense medium.
| Factor | Hypothetical Fluorinated Ether (as TTE) | Ferrosilicon | Magnetite | Ficoll-Paque™ | Percoll® | Cesium Chloride |
| Approximate Cost | High (e.g., ~$50-100/kg for research quantities)[8] | Moderate (e.g., ~$1200-1400/ton for industrial grade)[12] | Low to Moderate (e.g., ~$76-250/ton)[22][23] | High (e.g., ~$260 for 6x100mL)[12] | High (e.g., ~$356-960/L)[19][6] | High (e.g., ~$160/100g for ultrapure)[24] |
| Toxicity & Safety | Flammable liquid, causes skin and eye irritation.[4][7][25][26] May produce harmful byproducts upon decomposition.[26] | Low toxicity, but dust can be an inhalation hazard. | Low toxicity, considered a natural mineral.[4] | Low toxicity, sterile.[21] | Non-toxic to cells.[6][7][8] | Can be toxic to cells; requires careful handling. |
| Environmental Impact | Low ozone depletion potential and global warming potential are characteristic of some hydrofluoroethers.[8] | Benign, but mining has environmental impact. | Benign, but mining has environmental impact. | Biocompatible. | Biocompatible. | Soluble salt, potential for localized environmental impact if not disposed of properly. |
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of a novel dense medium like our hypothetical fluorinated ether, a series of standardized experiments must be conducted. The following protocols are designed to provide a comprehensive evaluation of its key performance indicators.
Density Determination
Rationale: The density of the medium is the most critical parameter as it dictates the separation range. Accurate and precise density measurement is fundamental to all subsequent evaluations.
Methodology:
-
Preparation: Ensure the fluorinated ether is equilibrated to a standard temperature (e.g., 20°C) in a temperature-controlled water bath.
-
Measurement:
-
Use a calibrated pycnometer or a high-precision digital density meter.
-
Measure the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the fluorinated ether, ensuring no air bubbles are present.
-
Equilibrate to the standard temperature.
-
Measure the mass of the filled pycnometer.
-
Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).
-
-
Repeatability: Perform at least three independent measurements to ensure precision and calculate the mean and standard deviation.
Viscosity Measurement
Rationale: Low viscosity is crucial for efficient separation, as it allows for faster sedimentation or flotation of particles and reduces the likelihood of particle aggregation.
Methodology:
-
Instrumentation: Utilize a rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder).
-
Temperature Control: Maintain the sample at a constant, standard temperature (e.g., 20°C) using a circulating water bath.
-
Procedure:
-
Introduce the fluorinated ether into the measurement geometry.
-
Allow the sample to thermally equilibrate.
-
Measure the viscosity at a range of shear rates to determine if the fluid is Newtonian or non-Newtonian. For a Newtonian fluid, viscosity will be constant across different shear rates.
-
-
Data Analysis: Plot viscosity as a function of shear rate. For a Newtonian fluid, report the average viscosity.
Stability Assessment
Rationale: A stable dense medium maintains a uniform density throughout, which is essential for reproducible separations. For liquid media, this relates to chemical stability and resistance to degradation.
Methodology:
-
Chemical Stability:
-
Store samples of the fluorinated ether under various conditions (e.g., ambient light, darkness, elevated temperature).
-
Periodically measure key properties such as density, viscosity, and chemical composition (using Gas Chromatography-Mass Spectrometry - GC-MS) over an extended period.
-
Analyze for any degradation products.
-
-
Thermal Stability:
-
Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the fluorinated ether. A high decomposition temperature indicates good thermal stability.
-
Separation Efficiency Evaluation
Rationale: This is the ultimate test of a dense medium's performance. It assesses its ability to separate a mixture of particles with known densities.
Methodology:
-
Model System: Prepare a mixture of polymer beads with well-defined and narrow density distributions that bracket the density of the fluorinated ether.
-
Separation Protocol:
-
In a centrifuge tube, layer the particle mixture on top of the fluorinated ether.
-
Centrifuge at a specified speed and for a set duration.
-
Carefully collect the "float" and "sink" fractions.
-
-
Analysis:
-
Wash and dry the separated fractions.
-
Determine the mass of each fraction to calculate the recovery.
-
Analyze the density distribution of each fraction using a density gradient column to determine the sharpness of the separation (Ecart Probable - Ep). A lower Ep value indicates a more efficient separation.
-
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows.
Conclusion: A Promising but Hypothetical Alternative
Our evaluation, using 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) as a proxy, suggests that a dense medium based on a brominated analogue could offer several theoretical advantages. The high density, low viscosity, and inherent stability of fluorinated ethers present a compelling case for their consideration as a new class of dense media. The potential for recovery via distillation and their generally low toxicity and environmental impact further enhance their appeal.
However, it is crucial to underscore the hypothetical nature of this analysis. The introduction of bromine atoms into the molecular structure would undoubtedly increase the density, a desirable characteristic. Yet, it would also alter other properties, including viscosity, toxicity, and chemical stability, in ways that require empirical validation. The high cost of fluorinated compounds remains a significant barrier to their widespread adoption in industrial applications, though they may find a niche in high-value biomedical and research settings where performance and purity are paramount.
The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of any new dense medium. For the hypothetical this compound, and indeed for any novel candidate, rigorous testing according to these or similar standardized methods is essential before it can be considered a viable alternative to established dense media. The pursuit of new dense media is a continuous endeavor, driven by the need for greater efficiency, safety, and sustainability in separation science. Fluorinated ethers represent a promising, albeit currently underexplored, frontier in this quest.
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1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether. (n.d.). Reliable Supplier. Retrieved from [Link][28]
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Ferrosilicon Powder (Milled 15-45) | Price. (2025). Retrieved from [Link][29]
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DETERMINATION OF THE INFLUENCE OF PULP VISCOSITY ON THE ENRICHMENT PROCESS OF MAGNETITE SUSPENSIONS IN SCREW SEPARATORS. (2025). TECHNOLOGY AUDIT AND PRODUCTION RESERVES. Retrieved from [Link][17]
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Economical Recovery of Fly Ash-Derived Magnetics and Evaluation for Coal Cleaning. (n.d.). UKnowledge. Retrieved from [Link][22]
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Dense Medium Separation-- Fesi 15%, Silicon Carbide Powder at USD 1200 / 1400 Ton. (n.d.). ExportersIndia.Com. Retrieved from [Link][12]
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1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether. (n.d.). Shenzhen Huayi Brother Technology Co., Ltd. Retrieved from [Link][10]
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Dense Media Separation (DMS) Solutions. (n.d.). Zoneding Machine. Retrieved from [Link][11]
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Cesium Chloride (CsCl) - Analytical Grade p.a [CAS No. 7647-17-8] - 5g. (n.d.). SYNTHETIKA. Retrieved from [Link][30]
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Cesium chloride, optical grade, 99.99%. (n.d.). MP Biomedicals. Retrieved from [Link][31]
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Slurry Rheology of Industrial Minerals and Its Effects on Wet Ultra-fine Grinding. (n.d.). Diva-Portal.org. Retrieved from [Link][32]
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Predicting effective viscosity of magnetite ore slurries by using artificial neural network. (2025). ResearchGate. Retrieved from [Link][18]
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1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether, 25 grams. (n.d.). Retrieved from [Link][34]
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1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. (n.d.). PubChem. Retrieved from [Link][1]
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Determination of ferrosilicon medium rheology and stability. (2025). ResearchGate. Retrieved from [Link][15]
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DENSE MEDIUM SEPARATION USING A MAGNETIC CYCLONE. (n.d.). Multotec. Retrieved from [Link][35]
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Rheological Properties of Magnetite Suspensions. (2016). ResearchGate. Retrieved from [Link][36]
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Dense Media Separation. (n.d.). QMAG. Retrieved from [Link][38]
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DMS Powders. (n.d.). Mining Technology. Retrieved from [Link][3]
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Ferrosilicon Powder. (2018). 911Metallurgist. Retrieved from [Link][39]
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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Among the vast landscape of organic molecules, halogenated compounds, particularly those containing bromine and fluorine, play a pivotal role in medicinal chemistry and materials science.[1][2] Their unique physicochemical properties, often imparted by these halogens, necessitate a deep and nuanced understanding of their structural characteristics. This guide provides an in-depth comparison of the spectroscopic data of structurally related brominated and fluorinated compounds, offering insights into how these atoms uniquely influence spectral outcomes. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman)—providing not just data, but the underlying principles and experimental considerations to empower your research.
The Distinctive Signatures of Bromine and Fluorine in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural determination of organic molecules in solution. The presence of bromine and fluorine atoms introduces distinct and highly informative features into NMR spectra.
¹⁹F NMR: A Highly Sensitive Probe for Fluorinated Compounds
Fluorine-19 (¹⁹F) is a nucleus of choice for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[3][4] A key feature of ¹⁹F NMR is its vast chemical shift range, spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment.[5][6] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, making it an invaluable tool for analyzing complex fluorinated molecules, including pharmaceuticals and agrochemicals.[7][8]
The chemical shift of a ¹⁹F nucleus is highly dependent on the nature of the substituents on the fluorinated ring or alkyl chain.[6] For instance, fluoroaromatic compounds exhibit a wide range of chemical shifts sensitive to both the electronic nature and the position of other substituents on the ring.[9][10] Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting ¹⁹F chemical shifts, aiding in the structural assignment of multifluorinated compounds.[11][12]
Key Considerations for ¹⁹F NMR:
-
Solvent Effects: ¹⁹F chemical shifts can be influenced by the solvent, with observable differences between gas-phase calculations and measurements in solvents like chloroform or carbon tetrachloride.[9][11]
-
Isotopic Effects: The substitution of an adjacent atom with a heavier isotope, such as ¹³C for ¹²C, can induce a measurable shift in the ¹⁹F resonance, typically to a lower frequency.[3]
-
Coupling Constants: ¹⁹F nuclei couple with other active nuclei, such as ¹H and ¹³C, providing valuable structural information. These coupling constants can be observed over several bonds.[7]
Impact of Bromine on ¹H and ¹³C NMR Spectra
While bromine itself is not directly observed in standard ¹H or ¹³C NMR experiments, its high electronegativity and large atomic size influence the chemical shifts of neighboring protons and carbons. The electron-withdrawing nature of bromine deshields adjacent nuclei, causing their resonances to shift downfield (to higher ppm values). This effect diminishes with distance from the bromine atom.
Mass Spectrometry: Unveiling Isotopic Patterns and Fragmentation Pathways
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Brominated and fluorinated compounds exhibit characteristic behaviors in MS that facilitate their identification.
The Unmistakable Isotopic Signature of Bromine
One of the most definitive spectroscopic signatures in chemistry is the isotopic pattern of bromine in a mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[13][14] This results in a characteristic "M" and "M+2" peak pattern for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by 2 m/z units.[15][16]
The presence of multiple bromine atoms leads to more complex but equally predictable patterns. For instance, a compound with two bromine atoms will exhibit an M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.[17][18]
Fragmentation of Brominated and Fluorinated Compounds
The fragmentation patterns observed in a mass spectrum provide valuable clues about a molecule's structure. Halogens, being good leaving groups, often feature prominently in fragmentation pathways.
-
Brominated Compounds: The C-Br bond is relatively weak and prone to cleavage. A common fragmentation pathway is the loss of a bromine radical (•Br), resulting in a prominent peak corresponding to the remaining carbocation.[15][19] Fragments containing bromine will also exhibit the characteristic isotopic pattern.[19]
-
Fluorinated Compounds: The C-F bond is significantly stronger than other carbon-halogen bonds. While less common than C-Br cleavage, fragmentation of fluorinated compounds can involve the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[18] The fragmentation of perfluorinated compounds often leads to a series of fluorocarbon ions, with CF₃⁺ (m/z 69) being a particularly stable and frequently observed fragment.[20]
Table 1: Comparison of Key Mass Spectrometry Features
| Feature | Brominated Compounds | Fluorinated Compounds |
| Isotopic Pattern | Characteristic M, M+2 peaks (1:1 ratio for one Br)[13][14] | Monoisotopic (¹⁹F is 100% abundant)[5] |
| Common Fragmentation | Loss of •Br[15][19] | Loss of •F or HF[18] |
| Characteristic Ions | Fragments retaining Br show isotopic pattern[19] | CF₃⁺ (m/z 69) for polyfluorinated compounds[20] |
Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules.[21][22][23] The absorption of IR radiation or the scattering of light in Raman spectroscopy is dependent on the specific bonds present in a molecule.
C-X Stretching Frequencies: A Tale of Two Halogens
The position of the carbon-halogen (C-X) stretching vibration in an IR or Raman spectrum is primarily influenced by the mass of the halogen atom and the strength of the C-X bond. According to Hooke's Law, as the mass of the halogen atom increases, the vibrational frequency decreases.[24]
-
C-F Bonds: The C-F bond is the strongest carbon-halogen bond, and fluorine has the lowest mass among the common halogens. Consequently, C-F stretching vibrations appear at higher wavenumbers, typically in the range of 1400-1000 cm⁻¹.
-
C-Br Bonds: The C-Br bond is weaker, and bromine is a much heavier atom. This results in C-Br stretching vibrations occurring at significantly lower wavenumbers, generally in the 690-515 cm⁻¹ region.[25][26][27]
Table 2: Typical C-X Stretching Frequencies in IR/Raman Spectra
| Bond | Wavenumber Range (cm⁻¹) |
| C-F | 1400 - 1000 |
| C-Cl | 850 - 550[25] |
| C-Br | 690 - 515[25][26][27] |
| C-I | 600 - 500 |
It is important to note that the C-X stretching region often falls within the "fingerprint region" of the IR spectrum, which can contain many other vibrational modes, sometimes making definitive assignments challenging without supporting data.[25]
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F observation.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum. A spectral width of at least 250 ppm is recommended to cover the typical range of organofluorine compounds.
-
Apply broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Optimize the acquisition time and relaxation delay to ensure quantitative results if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to an appropriate standard, such as CFCl₃ (δ = 0 ppm) or an external standard.
-
-
Sample Preparation: Prepare a dilute solution of the brominated compound (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Use a mass spectrometer with sufficient resolution to distinguish between the isotopic peaks (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for volatile, nonpolar compounds.
-
-
Data Acquisition:
-
Infuse the sample directly into the ion source or inject it via a chromatographic system (e.g., LC-MS, GC-MS).
-
Acquire data in full-scan mode over a mass range that includes the expected molecular ion.
-
-
Data Analysis:
-
Examine the mass spectrum for the characteristic M and M+2 peaks.
-
Confirm that the intensity ratio is approximately 1:1 and the mass difference is 2 Da.
-
Analyze the fragmentation pattern to identify fragments that also contain the bromine isotopic signature.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel halogenated compound.
Caption: A typical workflow for the structural elucidation of halogenated compounds.
Conclusion
The incorporation of bromine and fluorine into organic molecules imparts unique and highly informative spectroscopic signatures. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an unparalleled tool for characterizing fluorinated compounds. In contrast, the distinctive isotopic pattern of bromine in mass spectrometry provides an unambiguous marker for its presence. Vibrational spectroscopy offers complementary information through the characteristic stretching frequencies of C-F and C-Br bonds. A comprehensive understanding and application of these spectroscopic techniques are essential for the confident structural elucidation of novel brominated and fluorinated compounds, thereby accelerating research and development in pharmaceuticals and materials science.
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mass spectra - the M+2 peak - Chemguide. (URL: [Link])
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Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. (URL: [Link])
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Isotopes in Mass Spectrometry - Chemistry Steps. (URL: [Link])
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Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (URL: [Link])
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene - NIH. (URL: [Link])
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])
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6.7: Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (URL: [Link])
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The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. (URL: [Link])
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Infrared and Raman analyses of the halogen-bonded non-covalent adducts formed by ??,??-diiodoperfluoroalkanes with DABCO and other electron donors | Request PDF - ResearchGate. (URL: [Link])
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The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
In the realm of pharmaceutical development and materials science, the precise stereochemical structure of a molecule is paramount. The isomeric purity of complex molecules, such as the highly fluorinated ether 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether, can drastically influence its physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical methodologies to accurately determine the isomeric purity of this compound, offering researchers a framework for selecting the most appropriate technique for their specific needs.
The Origin of Isomerism in the Target Molecule
The core analytical challenge stems from the presence of two adjacent chiral centers at the first and second carbon atoms of the pentafluoropropyl group, where the bromine atoms are attached.[1][2] A carbon atom bonded to four different groups is known as a chiral center.[3][4] This structural feature gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[4][5]
For this compound, this results in two pairs of enantiomers (non-superimposable mirror images) and multiple diastereomers (stereoisomers that are not mirror images). The accurate quantification of these isomers is critical for quality control and regulatory compliance.
Comparative Analysis of Analytical Methodologies
The assessment of isomeric purity for this complex ether demands high-resolution techniques capable of distinguishing between subtle structural differences. The primary methods employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral Gas Chromatography (GC)
Principle of Separation: Chiral GC is a powerful technique for separating volatile enantiomers and diastereomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient interactions have different strengths, leading to different retention times for each isomer.
Experimental Protocol: Chiral GC-FID
-
Sample Preparation: Dissolve 1 mg of the ether in 1 mL of a volatile solvent such as hexane or methyl tert-butyl ether (MTBE).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Astec CHIRALDEX® G-TA).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 180°C at 5°C/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The isomeric purity is determined by calculating the relative peak areas of the separated isomers in the resulting chromatogram.
Causality Behind Experimental Choices:
-
The choice of a cyclodextrin-based chiral column is based on its proven ability to form inclusion complexes with halogenated compounds, which is essential for achieving enantiomeric separation.
-
A temperature ramp is employed to ensure adequate separation of the isomers while minimizing analysis time.
Trustworthiness: The method's validity can be confirmed by analyzing a racemic or diastereomerically enriched standard to establish the retention times of each isomer. The peak area percentages should be reproducible across multiple injections.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Chiral HPLC is a versatile technique for separating a wide range of chiral compounds.[7] Similar to chiral GC, it utilizes a chiral stationary phase to create temporary diastereomeric complexes with the analytes, leading to differential retention and separation.[8][9] Polysaccharide-based CSPs are particularly effective for halogenated compounds.[10]
Experimental Protocol: Chiral HPLC-UV
-
Sample Preparation: Dissolve 1 mg of the ether in 1 mL of the mobile phase.
-
Instrumentation: An HPLC system with a UV detector and a chiral column (e.g., a polysaccharide-based column like DAICEL CHIRALPAK® IA).
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (as the ether lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Isomeric purity is quantified by comparing the peak areas of the isomers in the chromatogram.
Causality Behind Experimental Choices:
-
A polysaccharide-based chiral stationary phase is selected for its broad applicability and known success in resolving halogenated molecules.[10]
-
The normal-phase mobile phase (hexane/isopropanol) is chosen to enhance the chiral recognition interactions with the stationary phase.[11]
Trustworthiness: Method validation involves running a standard containing all possible isomers to confirm peak identity and resolution. The elution order can be inverted by using a CSP with the opposite chirality, which is a powerful tool for confirming trace enantiomer analysis.[8]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is an inherently quantitative technique that provides detailed structural information. For fluorinated compounds, ¹⁹F NMR is exceptionally powerful due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift dispersion, which minimizes signal overlap.[12][13] Diastereomers will have slightly different chemical environments for their fluorine atoms, resulting in distinct signals in the ¹⁹F NMR spectrum, allowing for direct quantification.[14]
To distinguish between enantiomers, which are indistinguishable in a standard NMR experiment, a chiral solvating agent (CSA) is used.[15][16] The CSA forms transient, diastereomeric complexes with the enantiomers, inducing non-equivalent chemical shifts.[17][18]
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve approximately 10 mg of the ether in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹⁹F NMR spectrum to identify the signals corresponding to the diastereomers.
-
To a fresh sample, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 64-128, depending on the sample concentration.
-
-
Data Analysis: The relative concentrations of all isomers are determined by integrating the well-resolved signals in the ¹⁹F NMR spectrum.
Causality Behind Experimental Choices:
-
¹⁹F NMR is chosen over ¹H NMR due to the molecule's high fluorine content and the larger chemical shift range of ¹⁹F, which provides better signal separation.[13]
-
A chiral solvating agent is necessary because it creates a chiral environment in the NMR tube, making the enantiomers chemically non-equivalent and thus distinguishable by NMR.[15][18]
Trustworthiness: The quantitative nature of NMR is a key advantage. The accuracy of the integration can be verified by ensuring a sufficient relaxation delay between scans. The use of both enantiomers of a CSA, if available, can confirm the assignments of the signals.[19]
Workflow for Method Selection
Caption: Workflow for selecting an analytical method.
Comparative Summary
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning with a chiral stationary phase in the gas phase.[6] | Differential partitioning with a chiral stationary phase in the liquid phase.[9] | Measures nuclear spin transitions in a magnetic field; uses CSAs for enantiomers.[18] |
| Resolution | Excellent for volatile diastereomers and enantiomers. | High, with a wide variety of available chiral stationary phases.[8] | Excellent signal dispersion for diastereomers; CSA-dependent for enantiomers.[14] |
| Quantification | Relative, based on peak area integration. Requires response factor correction for highest accuracy. | Relative, based on peak area integration. Requires response factor correction. | Absolute, based on signal integration. Inherently quantitative.[19] |
| Sensitivity | High (ng to pg level with FID). | High (µg to ng level with UV). | Moderate (mg to µg level). |
| Sample Throughput | High, with typical run times of 20-40 minutes. | Moderate, with typical run times of 15-30 minutes. | High, especially with autosamplers.[20][21] |
| Key Advantage | High resolution for volatile compounds. | Broad applicability and versatility.[7] | Structural confirmation and absolute quantification without reference standards. |
| Limitations | Analyte must be thermally stable and volatile.[6] | Column selection can be empirical; higher solvent consumption.[7] | Lower sensitivity; requires a chiral solvating agent for enantiomeric analysis.[15] |
Conclusion
The choice of method for assessing the isomeric purity of this compound depends on the specific analytical requirements.
-
Chiral GC is an excellent choice for routine quality control when high resolution and throughput are needed for a volatile and thermally stable compound.
-
Chiral HPLC offers greater flexibility and is the preferred chromatographic method if the compound exhibits thermal lability or if a wider range of stationary phases needs to be screened.[22]
-
¹⁹F NMR Spectroscopy is unparalleled for its ability to provide both structural confirmation and direct, accurate quantification of diastereomers without the need for isomer-specific reference standards. When combined with a chiral solvating agent, it becomes a comprehensive tool for determining the complete isomeric profile of the molecule.[20]
For comprehensive characterization, a combination of a chromatographic technique (for separation and high sensitivity) and ¹⁹F NMR (for definitive structural assignment and quantification) provides the most robust and self-validating analytical approach.
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
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Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 406-417. [Link]
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Capriati, V., & Pescitelli, G. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035–13045. [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10846–10899. [Link]
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Zhao, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645–1652. [Link]
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Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]
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Gasparrini, F., et al. (2015). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. Chirality, 27(9), 667-684. [Link]
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Watanabe, H., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1380, 139-147. [Link]
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Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. [Link]
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"a comparative analysis of synthetic routes to polyhalogenated fluorinated ethers"
Introduction: The Indispensable Role of Polyhalogenated Fluorinated Ethers
Polyhalogenated fluorinated ethers are a class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by the presence of fluorine and other halogens, such as high thermal stability, metabolic resistance, and altered lipophilicity and bioavailability, make these compounds highly valuable. In drug discovery, the introduction of fluorinated ether moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the principal synthetic routes to access these versatile structures, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in the strategic design and execution of their synthetic endeavors.
I. Nucleophilic Substitution: The Williamson Ether Synthesis and Its Adaptations
The Williamson ether synthesis, a cornerstone of ether formation, remains a widely employed and versatile method for constructing the C-O-C linkage in polyhalogenated fluorinated ethers.[1] This SN2 reaction typically involves the reaction of an alkoxide with an alkyl halide.[2] In the context of fluorinated ethers, either the alcohol or the alkyl halide can be the fluorine-containing component.[3]
Mechanistic Rationale
The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry at the electrophilic center. The choice of reactants is crucial for the success of the Williamson synthesis. Due to the nature of the SN2 mechanism, the reaction is most efficient with primary alkyl halides, as steric hindrance around the electrophilic carbon can lead to competing elimination reactions, particularly with secondary and tertiary halides.[4]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Comparative Analysis of Reaction Conditions
The efficiency of the Williamson synthesis for preparing polyhalogenated fluorinated ethers is highly dependent on the reaction conditions.
| Parameter | Condition | Rationale and Field Insights | Typical Yields | Reference |
| Base | NaH, KOH, Na, K₂CO₃ | Strong bases like NaH or metallic Na are often used to ensure complete deprotonation of the fluorinated alcohol, which can be more acidic than their non-fluorinated counterparts.[3] K₂CO₃ is a milder base suitable for phenols. | 50-95% | [3][5] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the reaction.[6] | ||
| Temperature | 50-150 °C | Higher temperatures may be required, sometimes in an autoclave, especially when dealing with less reactive alkyl halides or forming sterically hindered ethers.[3] | ||
| Leaving Group | I > Br > Cl >> F | The choice of the leaving group on the alkyl halide follows the typical SN2 trend. Iodides and bromides are generally the most effective.[2][3] |
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Ethyl Ether
-
Materials: 2,2,2-trifluoroethanol, sodium metal, ethyl bromide, anhydrous dioxane.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dioxane.
-
Carefully add metallic sodium in small pieces to the stirred dioxane at room temperature.
-
Slowly add 2,2,2-trifluoroethanol to the sodium suspension. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium 2,2,2-trifluoroethoxide.
-
To the resulting alkoxide solution, add ethyl bromide dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2,2,2-trifluoroethyl ethyl ether.
-
II. Addition of Alcohols to Fluorinated Alkenes
The addition of alcohols to electron-deficient fluorinated alkenes is another powerful strategy for the synthesis of polyhalogenated fluorinated ethers. This method is particularly useful for the preparation of ethers with a high degree of fluorination adjacent to the ether oxygen.
Mechanistic Considerations
The reaction typically proceeds via a nucleophilic addition of the alcohol or alkoxide to the electron-poor double bond of the fluoroalkene. The presence of electron-withdrawing fluorine atoms polarizes the double bond, making it susceptible to attack by nucleophiles. The reaction can be catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.
Caption: Base-catalyzed addition of an alcohol to a fluoroalkene.
Comparative Analysis and Scope
This method offers a complementary approach to the Williamson synthesis, particularly for accessing ethers that would be difficult to prepare via an SN2 reaction.
-
Substrate Scope: A variety of alcohols, including fluorinated alcohols, can be added to fluoroalkenes such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP).[3]
-
Regioselectivity: The addition of the alkoxide occurs at the carbon atom of the double bond that can best stabilize the resulting negative charge. For example, in the reaction with HFP, the attack occurs at the CF₂ group.
-
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a polar solvent. In some cases, high pressure and temperature may be necessary.[3]
III. Halogen Exchange (Halex) Reactions
Halogen exchange (Halex) reactions provide a route to fluorinated ethers by replacing other halogens (typically chlorine or bromine) with fluorine. This method is particularly prevalent in the synthesis of fluoroaromatic compounds but can also be applied to aliphatic systems.[3]
Key Features
-
Fluorinating Agents: The most common fluorinating agents are alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF). The reactivity of the fluoride source is often enhanced by using a phase-transfer catalyst or a high-boiling polar aprotic solvent like sulfolane.[3]
-
Reaction Conditions: Halex reactions often require high temperatures (150-250 °C) to drive the substitution.[3]
-
Applicability: This method is particularly useful when the corresponding chloro- or bromo-ether is readily available. The ether linkage is generally stable to the harsh conditions required for the halogen exchange.[3] For example, ethyl-β-fluoroethyl ether has been synthesized by heating the corresponding chloro-derivative with KF at 240-250°C, albeit in a modest 40% yield.[3]
IV. Electrophilic Halogenation
Electrophilic halogenation offers a distinct approach to introduce halogen atoms into an ether molecule, particularly at positions activated towards electrophilic attack. While electrophilic fluorination is a major area of focus, methods for electrophilic chlorination, bromination, and iodination are also well-established.
Electrophilic Fluorination
The direct fluorination of ethers using elemental fluorine is often too reactive and non-selective.[4] Modern electrophilic fluorination relies on the use of "F+" synthons, which are reagents that deliver an electrophilic fluorine equivalent.[7][8]
-
N-F Reagents: A variety of reagents based on a nitrogen-fluorine bond have been developed, with Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) being among the most common.[7][8] These reagents are generally stable, crystalline solids that are easier to handle than fluorine gas.
-
Mechanism: The mechanism of electrophilic fluorination is still a topic of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways.[7]
-
Application: This method is particularly useful for the fluorination of enol ethers to produce α-fluoro ethers, which are valuable synthetic intermediates.[7]
Electrophilic Chlorination, Bromination, and Iodination
These reactions are typically carried out using the elemental halogens (Cl₂, Br₂, I₂) or other sources of electrophilic halogens such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). The reaction proceeds via an electrophilic attack on an electron-rich position of the ether molecule, such as an aromatic ring or an enol ether double bond.
V. Radical-Mediated Halogenation
Free radical reactions provide a powerful means to introduce halogens into ether molecules, particularly at unactivated C-H bonds.[9] This approach is complementary to ionic methods and allows for the functionalization of different positions within the molecule.
Mechanism of Radical Halogenation
Radical halogenation proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination.[7]
-
Initiation: The reaction is initiated by the homolytic cleavage of a halogen-halogen bond (e.g., Cl-Cl or Br-Br) to generate two halogen radicals. This is typically achieved using UV light or heat.
-
Propagation: A halogen radical abstracts a hydrogen atom from the ether, forming a carbon-centered radical and a hydrogen halide. This carbon radical then reacts with a molecule of the halogen to form the halogenated ether and a new halogen radical, which continues the chain.
-
Termination: The chain reaction is terminated when two radicals combine.
Caption: The three stages of a radical halogenation reaction.
Selectivity and Applications
The selectivity of radical halogenation is dependent on the halogen used. Bromination is generally more selective than chlorination, favoring the abstraction of the most stable hydrogen atom (tertiary > secondary > primary). This method is particularly useful for introducing halogens at positions that are not accessible through ionic pathways.
VI. Synthesis of Mixed Polyhalogenated Ethers
The synthesis of ethers containing multiple different halogens (e.g., fluorine, chlorine, and bromine) presents a unique synthetic challenge that often requires a combination of the aforementioned methods or the use of specialized polyhalogenated building blocks. One notable approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like KOH to generate aryl fluoroalkenyl ethers containing chlorine and bromine atoms.[5] These multi-halogenated products can then serve as versatile intermediates for further functionalization through cross-coupling reactions.[5][10]
Conclusion and Future Outlook
The synthesis of polyhalogenated fluorinated ethers can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The classical Williamson ether synthesis remains a robust and versatile method, particularly for ethers accessible via primary alkyl halides. The addition of alcohols to fluoroalkenes provides an excellent route to highly fluorinated ethers. Halogen exchange reactions are valuable for introducing fluorine into pre-existing ether frameworks. Electrophilic and radical halogenation methods offer complementary approaches for the functionalization of different positions within the ether molecule.
The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel fluorinated molecules continues to grow, the development of more efficient, selective, and sustainable methods for the synthesis of polyhalogenated fluorinated ethers will undoubtedly remain an active area of research. Future innovations may lie in the development of novel catalytic systems that can operate under milder conditions and offer greater control over regioselectivity and stereoselectivity.
References
- Cammers, A. (2019). Chapter 7. One-electron transfer: radical reactions. In Organic Chemistry. University of Kentucky.
- Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 3(136).
- University of Missouri-St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. (n.d.). Experiment 06: Williamson Ether Synthesis.
- Chad's Prep. (2018, September 14). 10.
- Kim, H., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1338-1346.
- Wikipedia. (2024, January 11). Williamson ether synthesis.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413.
- Thomas, E. M. (2002). Electrophilic fluorination methodology (Doctoral thesis, Durham University).
- Hosoya, T., & Niwa, T. (2020). Convergent Synthesis of Fluoroalkenes by Cross-Coupling Using a Dual-Reactive Fluorine-Containing C2-Unit. Accounts of Chemical Research, 53(11), 2637–2651.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
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A Researcher's Guide to Cross-Validation of Analytical Data for Novel Fluorinated Materials
The core principle of cross-validation in analytical chemistry is the critical assessment of data generated from two or more orthogonal methods to ensure consistency and accuracy.[1] This is particularly crucial for novel fluorinated compounds, where the unique nature of the carbon-fluorine bond can influence the response of conventional analytical techniques.
The Unique Challenge of Fluorinated Compounds
Fluorine's high electronegativity and the strength of the C-F bond dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. Analytically, this translates to several challenges:
-
Chromatographic Behavior: Fluorinated compounds can exhibit unique retention behaviors on standard reversed-phase columns (like C18), sometimes requiring specialized fluorinated stationary phases for optimal separation.[2][3]
-
Mass Spectrometric Fragmentation: The stability of the C-F bond can lead to atypical fragmentation patterns in mass spectrometry (MS), making structural elucidation more complex than for non-fluorinated analogs.[4][5]
-
NMR Spectroscopy: While the ¹⁹F nucleus is a powerful analytical handle, its large chemical shift dispersion and complex coupling patterns require specialized expertise and experimental setups for proper interpretation.[6]
A multi-faceted analytical approach is therefore not just recommended, but essential for building a comprehensive and validated data package for any novel fluorinated entity.
The Cross-Validation Workflow: A Triad of Orthogonal Techniques
A robust cross-validation strategy integrates data from techniques that measure different physicochemical properties of the analyte. The triad of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy forms the cornerstone of this approach.
Caption: Overall workflow for cross-validation of analytical data.
Pillar 1: Chromatographic Purity and Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of a novel compound and for accurate quantification. The validation of an HPLC method is a systematic process that demonstrates its suitability for the intended purpose.
Rationale for Method Choices
For fluorinated compounds, standard C18 columns may not always provide adequate selectivity. Fluorinated stationary phases can offer alternative selectivity and are often a good starting point for method development.[3] The mobile phase composition is also critical; due to the altered polarity of fluorinated molecules, a thorough screening of organic modifiers (e.g., acetonitrile vs. methanol) and pH is necessary to achieve optimal peak shape and resolution.
Detailed Protocol: HPLC Method Validation
This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Objective: To validate an isocratic reverse-phase HPLC method for the purity and assay determination of "Fluoro-Compound X."
1. System Suitability:
- Procedure: Before any validation run, inject a standard solution of Fluoro-Compound X (e.g., 10 µg/mL) six consecutive times.
- Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
- Causality: This step ensures the chromatographic system is performing adequately on the day of analysis, providing confidence in the results to follow.
2. Specificity:
- Procedure: Inject a blank (mobile phase), a placebo (matrix without analyte), Fluoro-Compound X standard, and a sample of Fluoro-Compound X spiked with known related substances/impurities.
- Acceptance Criteria: The peak for Fluoro-Compound X should be free of interference from the blank, placebo, or impurities at its retention time.
- Causality: This proves the method can unequivocally assess the analyte in the presence of components that are expected to be present.
3. Linearity and Range:
- Procedure: Prepare a series of at least five concentrations of Fluoro-Compound X (e.g., from 1 µg/mL to 50 µg/mL). Inject each concentration in triplicate.
- Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Causality: This demonstrates a direct proportional relationship between the analyte concentration and the instrument's response over a defined range.
4. Accuracy (Recovery):
- Procedure: Spike a placebo matrix with Fluoro-Compound X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
- Causality: This confirms that the method provides results that are close to the true value, assessing the impact of the sample matrix.
5. Precision:
- Repeatability (Intra-assay): Analyze six replicate samples of Fluoro-Compound X at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.
- Causality: This demonstrates the method's consistency and reliability under both identical and variable conditions.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Procedure: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
- Causality: This establishes the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
start [shape=ellipse, label="Start Validation", fillcolor="#34A853", fontcolor="#FFFFFF"];
ss [label="System Suitability \n(%RSD < 2%)"];
spec [label="Specificity \n(No Interference)"];
lin [label="Linearity \n(r² > 0.999)"];
acc [label="Accuracy \n(98-102% Recovery)"];
prec [label="Precision \n(%RSD < 2%)"];
lod_loq [label="LOD & LOQ \n(S/N = 3:1 & 10:1)"];
end_node [shape=ellipse, label="Method Validated", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> ss -> spec -> lin -> acc -> prec -> lod_loq -> end_node;
}
Caption: Step-by-step HPLC method validation workflow.
Pillar 2: Identity Confirmation (Mass Spectrometry)
Mass spectrometry provides unambiguous confirmation of molecular weight and offers structural insights through fragmentation analysis. For fluorinated compounds, MS data is a critical cross-check for the identity established by other techniques.
Rationale for Method Choices
The high electronegativity of fluorine can suppress ionization in certain modes. Therefore, screening both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative modes is crucial. High-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, is strongly preferred. It provides a highly accurate mass measurement, which can confirm the elemental composition and differentiate the target compound from potential isobaric impurities.
Key Cross-Validation Parameters:
-
Accurate Mass Measurement: The measured mass should be within 5 ppm of the theoretical calculated mass for the molecular ion ([M+H]⁺, [M-H]⁻, etc.). This provides strong evidence for the elemental formula.
-
Isotopic Pattern Matching: The observed isotopic distribution pattern should match the theoretical pattern for the proposed chemical formula.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern should be consistent with the proposed structure. While fluorinated compounds can have stable fragments, key structural cleavages should be rationalized. This data is invaluable for confirming the structure proposed by NMR.
Pillar 3: Structural Elucidation (¹⁹F and ¹H/¹³C NMR)
NMR spectroscopy provides the definitive structural elucidation of a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which makes it very sensitive to the local electronic environment.[6][8][9]
Rationale for Method Choices
A standard suite of NMR experiments is required for full characterization:
-
¹H NMR: Defines the proton environment.
-
¹³C NMR: Defines the carbon skeleton.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information on their number and chemical environment.[10]
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are essential to definitively place the fluorine atoms within the molecular structure.
Key Cross-Validation Parameters:
-
Structural Consistency: The final structure proposed by NMR must be consistent with the molecular formula determined by HRMS.
-
Quantitative NMR (qNMR): Using an internal standard of known purity and concentration, qNMR can provide a highly accurate, independent measure of the concentration of the Fluoro-Compound X solution. This value can be directly compared to the concentration determined by the validated HPLC method. A strong correlation between these two orthogonal quantification methods provides a high degree of confidence in the analytical data.
Data Integration and Comparison: The Core of Cross-Validation
| Parameter | HPLC Method | Mass Spectrometry | NMR Spectroscopy | Cross-Validation Check |
| Identity | Retention Time Match | Confirmed: MW = 345.0612 Da(Theoretical: 345.0615 Da) | Confirmed: Structure consistent with ¹H, ¹³C, ¹⁹F, and 2D data. | All techniques confirm the identity of the same major component. |
| Purity | 99.5% by Area | No significant impurities detected by MS | No significant impurity signals observed | Purity results are consistent. HPLC provides the primary quantitative value. |
| Concentration | 10.1 mg/mL | N/A | 9.9 mg/mL (by qNMR) | Excellent agreement (<3% difference) between two orthogonal quantitative methods. |
Conclusion: Achieving Trustworthy Data
Cross-validation is not a linear process but an iterative one. A discrepancy in the data—for instance, if the HPLC purity is 95% but NMR shows a clean spectrum—is not a failure. It is a critical scientific finding that prompts further investigation to understand the discrepancy (e.g., the impurity may be chromatographically visible but NMR-inactive, or vice-versa).
By systematically applying and cross-validating data from orthogonal analytical techniques like HPLC, MS, and NMR, researchers can build a robust, reliable, and defensible data package. This rigorous approach, grounded in the principles of the ICH and FDA guidelines, ensures the scientific integrity of the data for novel fluorinated materials, paving the way for successful research, development, and regulatory outcomes.[11][12][13]
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A Comparative Toxicological Analysis: Brominated vs. Non-Brominated Fluorinated Ethers
This guide provides a comprehensive toxicological comparison between two distinct classes of halogenated compounds: brominated fluorinated ethers, primarily used as flame retardants, and non-brominated fluorinated ethers, commonly employed as inhalation anesthetics and in industrial applications. While direct comparative studies are scarce due to their disparate applications, this analysis synthesizes existing data to offer researchers, scientists, and drug development professionals a thorough understanding of their respective toxicological profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: A Tale of Two Ethers
Halogenated ethers represent a broad class of chemicals with diverse industrial and medical applications. Their toxicological profiles are largely dictated by the nature and extent of halogenation. This guide focuses on two prominent subclasses:
-
Brominated Ethers: Predominantly represented by polybrominated diphenyl ethers (PBDEs), these compounds have been extensively used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1][2] Their chemical structure consists of two benzene rings linked by an oxygen atom, with varying degrees of bromine substitution.[1] Due to their additive nature in polymers, they can leach into the environment, leading to widespread contamination and bioaccumulation.[1][3][4]
-
Non-Brominated Fluorinated Ethers: This group includes volatile anesthetics like sevoflurane and desflurane, as well as fluorinated ethers used in specialized industrial applications such as battery electrolytes.[5][6] These compounds are characterized by fluorine atoms attached to an ether backbone. Their high volatility and specific chemical properties are central to their function, but also define their routes of exposure and metabolic pathways.
The fundamental differences in their applications—persistent additives versus volatile agents—necessitate distinct approaches to toxicological assessment. This guide will dissect these differences across key toxicological endpoints.
Comparative Toxicity Endpoints
A comparative analysis of the toxicity of these two classes of ethers reveals divergent mechanisms and target organs, largely influenced by their chemical stability, metabolism, and the nature of the halogen-carbon bond.
Acute and Systemic Toxicity
Brominated Ethers (PBDEs): The acute toxicity of PBDEs is generally considered to be low. However, their chronic toxicity is a significant concern due to their persistence and bioaccumulation in fatty tissues.[3] Upon accumulation, they can induce a range of systemic effects.
-
Hepatotoxicity: PBDEs are known to cause liver damage, characterized by increased liver weight, altered glucose and lipid metabolism, mitochondrial damage, and oxidative stress.[1] Studies in zebrafish have shown that exposure to PBDEs can lead to increased activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), indicating an oxidative stress response.[1]
-
Nephrotoxicity: Evidence suggests that PBDEs can also be toxic to the kidneys.[1][2]
-
Neurotoxicity: Developmental neurotoxicity is a critical concern with PBDE exposure.[7] Mechanisms include disruption of thyroid hormone homeostasis and induction of oxidative stress in brain tissue.[7]
Non-Brominated Fluorinated Ethers: The acute toxicity of these compounds is highly relevant, especially for anesthetic ethers, which are administered in high concentrations for short durations.
-
Hepatotoxicity: Anesthetics like sevoflurane can cause mild, transient increases in serum alanine aminotransferase (ALT), suggesting some level of hepatic injury.[8]
-
Nephrotoxicity: The metabolism of certain fluorinated ethers can lead to kidney damage. Sevoflurane, for instance, can degrade in the presence of carbon dioxide absorbents to form "Compound A," a substance associated with renal injury in animal studies.[5][8] This degradation product has been shown to cause transient injury to the glomerulus and renal tubules in human volunteers.[8] Furthermore, the metabolism of some fluorinated ethers can yield 2,2,2-trifluoroethanol (TFE), which has been identified as a key metabolite responsible for their lethal effects in rats.[9]
Table 1: Comparative Systemic Toxicity
| Toxicological Endpoint | Brominated Ethers (e.g., PBDEs) | Non-Brominated Fluorinated Ethers (e.g., Sevoflurane) | Key Mechanistic Differences |
| Primary Target Organs | Liver, Thyroid, Nervous System, Kidneys[1][2][7] | Kidneys, Liver[8] | PBDEs: Bioaccumulation and chronic effects. Fluorinated Ethers: Acute effects related to metabolism and degradation products. |
| Hepatotoxicity | Oxidative damage, apoptosis, altered metabolism[1] | Mild, transient increases in liver enzymes[8] | PBDEs induce significant oxidative stress; fluorinated ether effects are generally less severe and transient. |
| Nephrotoxicity | Documented kidney toxicity[1][2] | Formation of toxic metabolites (e.g., Compound A, TFE) leading to tubular and glomerular injury[5][8][9] | Direct toxicity from metabolites is a primary concern for fluorinated ethers. |
| Neurotoxicity | Significant developmental neurotoxicity, endocrine disruption[7] | Not a primary endpoint of concern at clinical doses. | PBDEs interfere with developmental processes and thyroid hormones. |
Genotoxicity and Carcinogenicity
Brominated Ethers (PBDEs): The genotoxic potential of PBDEs has been a subject of investigation.
-
Studies have shown that some PBDE congeners can induce DNA damage, often mediated through the generation of reactive oxygen species (ROS).[10]
-
Hydroxylated metabolites of PBDEs (OH-BDEs) have been found to be more genotoxic than their parent compounds.[10]
-
Research using chicken DT40 cell lines indicated that tetra-BDEs have a greater genotoxic potential than more heavily brominated congeners, causing DNA base damage and chromosomal breaks.[10]
-
The International Agency for Research on Cancer (IARC) has evaluated DecaBDE as "not classifiable as to its carcinogenicity to humans" due to limited evidence.[11]
Non-Brominated Fluorinated Ethers: The genotoxicity of anesthetic ethers has been studied to ensure patient safety.
-
Studies on sevoflurane using the comet assay in human peripheral blood lymphocytes, both in vitro and in vivo (in operating room personnel), did not show evidence of genotoxic properties.[12][13] This is in contrast to older halogenated anesthetics like halothane and isoflurane, which have shown moderate genotoxic activity.[12][13]
Table 2: Comparative Genotoxicity
| Compound Class | Genotoxic Potential | Primary Mechanism | Supporting Evidence |
| Brominated Ethers (PBDEs) | Moderate, congener-dependent | Oxidative stress, formation of reactive metabolites[10] | DNA damage and chromosomal aberrations in cell-based assays[7][10] |
| Non-Brominated Fluorinated Ethers (Sevoflurane) | Low to negligible | Not clearly established, but appears to lack significant DNA-damaging capability[12][13] | Negative results in comet assays with human lymphocytes[12][13] |
Reproductive and Developmental Toxicity
Brominated Ethers (PBDEs): This is a major area of concern for PBDEs due to their endocrine-disrupting properties.
-
Exposure to PBDEs has been linked to adverse male reproductive outcomes, including altered sperm quality and changes in reproductive hormone levels.[3]
-
Developmental exposure can lead to thyroid hormone disruption, which is critical for normal brain development.[7]
-
In zebrafish studies, BDE-47 exposure was associated with pericardium and yolk sac edemas, indicating developmental toxicity.[14]
Non-Brominated Fluorinated Ethers: Reproductive and developmental toxicity is a key safety consideration for any pharmaceutical, including anesthetics.
-
While comprehensive data comparing them to brominated ethers is lacking, general reproductive toxicity testing is a standard part of drug development.[15]
-
Some older halogenated hydrocarbons (not ethers specifically, but relevant for halogenated compounds) have shown embryotoxic effects in rat embryo cultures, often causing cell death in the developing neural tube.[16]
Mechanistic Insights: The Role of Halogenation and Metabolism
The distinct toxicological profiles of brominated and non-brominated fluorinated ethers can be attributed to fundamental chemical differences.
-
Bond Strength and Metabolism: The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Bromine (C-Br) bond. This makes fluorinated compounds generally more resistant to metabolic degradation.[17] However, when metabolism does occur, it can lead to the formation of toxic byproducts. For example, cytochrome P-450-catalyzed metabolism of fluorinated ethers can produce toxic metabolites like TFE.[9] Conversely, the weaker C-Br bond in PBDEs makes them more susceptible to metabolic processes, including debromination, which can sometimes lead to the formation of more toxic and persistent hydroxylated metabolites.[10][18]
-
Oxidative Stress: A recurring theme in the toxicity of PBDEs is the induction of oxidative stress.[3][7][10] The chemical structure of PBDEs appears to be more conducive to the generation of ROS, leading to cellular damage. This is less frequently reported as a primary mechanism for the toxicity of modern non-brominated fluorinated anesthetic ethers.
Visualizing Metabolic Pathways
The following diagrams illustrate generalized metabolic pathways for each class of compound, highlighting the formation of key toxic metabolites.
Caption: Generalized metabolic pathway of PBDEs leading to toxic intermediates.
Caption: Metabolism and degradation of Sevoflurane leading to nephrotoxic compounds.
Experimental Protocols for Toxicity Assessment
The evaluation of halogenated ethers requires a suite of toxicological assays tailored to their expected effects. Below are protocols for key experimental workflows.
Zebrafish Embryo Acute Toxicity Test (FET) for Developmental Toxicity
This assay is highly valuable for comparing the developmental toxicity of different compounds, such as the comparison between brominated flame retardants and their alternatives.[14]
Objective: To assess acute toxicity on embryonic development.
Methodology:
-
Embryo Collection: Collect freshly fertilized zebrafish (Danio rerio) embryos.
-
Exposure: Within 8 hours post-fertilization (hpf), place embryos into multi-well plates containing embryo medium dosed with a concentration range of the test compound (e.g., BDE-47) or a control.
-
Incubation: Incubate plates at 28.5°C for up to 96 or 144 hpf.
-
Observation: At 24, 48, 72, 96, and 144 hpf, observe embryos under a stereomicroscope for defined lethal and sub-lethal endpoints:
-
Data Analysis: Calculate the LC50 (median lethal concentration) and EC50 (median effective concentration) for teratogenic effects.
Causality: The zebrafish model is chosen for its rapid development, optical transparency, and genetic homology to humans, allowing for high-throughput screening of developmental and teratogenic effects.
In Vitro Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
This method is used to detect DNA damage in individual cells and was employed to demonstrate the low genotoxic potential of sevoflurane.[12][13]
Objective: To quantify DNA single- and double-strand breaks.
Methodology:
-
Cell Culture and Exposure: Culture human peripheral blood lymphocytes and expose them to various concentrations of the test compound (e.g., sevoflurane, isoflurane) for a defined period (e.g., 1-2 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail." Undamaged DNA remains in the "comet head."
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to measure the percentage of DNA in the tail, tail length, and tail moment to quantify the extent of DNA damage.
Self-Validation: The protocol includes positive (e.g., hydrogen peroxide) and negative (vehicle) controls to ensure the assay is performing correctly and that observed effects are due to the test compound.
Caption: Key experimental workflows for toxicity assessment.
Conclusion and Future Directions
The toxicological profiles of brominated and non-brominated fluorinated ethers are markedly different, driven by their distinct chemical properties and applications.
-
Brominated ethers (PBDEs) pose a significant chronic health risk due to their environmental persistence, bioaccumulation, and endocrine-disrupting properties. Their toxicity is often mediated by oxidative stress and the formation of active metabolites, with developmental neurotoxicity being a primary concern.
-
Non-brominated fluorinated ethers , particularly modern anesthetics like sevoflurane, generally exhibit a lower systemic toxicity profile, with primary concerns related to the acute effects of specific metabolites or degradation products on the kidneys. They appear to have a low genotoxic potential.
This comparative guide underscores the importance of considering the entire life cycle and metabolic fate of a chemical when assessing its toxicity. While non-brominated fluorinated ethers may appear safer in terms of chronic toxicity and genotoxicity compared to PBDEs, their unique metabolic pathways still warrant careful risk assessment. Future research should focus on direct comparative studies where feasible and on developing safer, less persistent alternatives for all applications of halogenated ethers.
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Safety Operating Guide
Disposal Protocol: A Comprehensive Guide for 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
This document provides a detailed, procedural guide for the safe and compliant disposal of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether. As a highly halogenated organic compound, its handling and disposal require a rigorous adherence to safety protocols and hazardous waste regulations to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and compliance in your laboratory.
Core Principle: Hazard-Specific Waste Management
The molecular structure of this compound dictates its disposal pathway. The presence of both bromine and a significant number of fluorine atoms places it firmly in the category of halogenated organic waste .[1][2][3] The carbon-fluorine and carbon-bromine bonds are the primary features of concern during disposal.
-
Fluorine Content: The high degree of fluorination contributes to the molecule's chemical stability, similar to many per- and polyfluoroalkyl substances (PFAS).[4][5][6] Thermal decomposition will break these strong C-F bonds, leading to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.[7]
-
Bromine Content: Similarly, the bromine atoms will be converted into hydrogen bromide (HBr) gas during thermal treatment.[8][9] Incomplete combustion of brominated compounds can also lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[10][11]
Therefore, the core directive for disposal is to manage this substance as a hazardous waste stream destined for a facility capable of handling halogenated organics and neutralizing the resulting acid gases.
| Property / Hazard | Description & Rationale |
| Chemical Classification | Halogenated Organic Ether |
| Primary Disposal Hazard | Formation of corrosive acid gases (Hydrogen Fluoride, Hydrogen Bromide) upon thermal decomposition.[7][8][9][12] |
| Secondary Disposal Hazard | Potential for formation of brominated dioxins and furans if combustion is incomplete.[8][10] |
| Physical State | Liquid[13] |
| Waste Code (Typical) | F002 (as a spent halogenated solvent or mixture) may apply. Consult your EHS for specific classification.[14] |
In-Laboratory Waste Handling: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Meticulous in-lab handling is critical to ensure safety and regulatory compliance.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene for incidental contact; consult glove manufacturer's guide for extended contact) must be worn.
-
Body Protection: A flame-retardant lab coat should be worn.[16]
Step 2: Practice Strict Waste Segregation
This is the most critical step in laboratory waste management.
-
Designated Halogenated Waste: Collect waste this compound in a container exclusively designated for Halogenated Organic Waste .[1][15][17]
-
DO NOT MIX: Never mix halogenated waste with non-halogenated organic waste.[3] Doing so contaminates the entire volume, forcing it all to be treated as the more hazardous (and expensive) halogenated stream.
Step 3: Container Selection and Labeling
Proper containment and communication are key to safety.
-
Container: Use a chemically compatible container with a tightly sealing cap. Ensure the container material will not be degraded by the ether.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Corrosive upon combustion," "Toxic")
-
The accumulation start date.
-
Step 4: Safe Interim Storage
Store the sealed waste container in a designated satellite accumulation area.
-
Location: The storage area should be in a well-ventilated location, such as a safety cabinet, and away from heat, sparks, or open flames.[15][18]
-
Incompatibilities: Keep the waste container away from incompatible materials, especially strong bases, acids, and oxidizing agents.[15][18]
-
Container Integrity: Ensure the container remains closed except when adding waste and that the exterior is clean and free of contamination.[14][17]
Final Disposal Methodology: High-Temperature Incineration
The required and environmentally sound method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste treatment facility.[1][5][12][19]
Mechanism of Destruction
Incineration utilizes thermal decomposition in a highly oxidative environment to break down the organic molecule into simpler, less harmful compounds.[12] The high temperatures are necessary to sever the robust carbon-fluorine bonds.[5][6]
-
Primary Reaction: The organic ether is converted primarily into carbon dioxide (CO₂), water (H₂O), hydrogen fluoride (HF), and hydrogen bromide (HBr).[12]
Critical Incineration Parameters
To ensure a Destruction and Removal Efficiency (DRE) of 99.99% or greater, incinerators must be operated under specific conditions.
| Parameter | Recommended Value | Rationale |
| Temperature | 1,600 to 2,500°F (approx. 870 to 1,370°C) | Ensures complete thermal decomposition of stable halogenated compounds.[20] |
| Residence Time | >2 seconds (for liquids/gases) | Provides sufficient time at high temperature for the destruction reactions to go to completion.[20] |
| Oxygen & Mixing | Sufficient oxygen and turbulence | Guarantees an oxidative environment to prevent the formation of products of incomplete combustion (PICs) like dioxins.[12] |
Mandatory Off-Gas Treatment: Acid Gas Scrubbing
The flue gas from the incinerator will be laden with acidic HF and HBr. It is an absolute requirement that the facility is equipped with an acid gas scrubbing system to neutralize these corrosive and toxic gases before they are released into the atmosphere.[7][8][12] This is typically achieved by reacting the gas stream with a caustic solution, such as sodium hydroxide (NaOH).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance and Final Authority
This guide provides a framework based on established best practices. However, all waste disposal activities are governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[21]
Your institution's Environmental Health & Safety (EHS) department is the final authority on hazardous waste disposal. Always consult with your EHS office to ensure your procedures are in full compliance with local, state, and federal regulations. They will provide the correct containers, labels, and arrange for pickup and transport by a licensed hazardous waste vendor.
By adhering to these scientifically grounded procedures, you contribute to a safe and responsible research environment, building a foundation of trust in your laboratory's commitment to safety and environmental stewardship.
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Navigating the Unseen: A Guide to Safely Handling 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
The principles outlined herein are grounded in a deep understanding of chemical reactivity and a commitment to fostering a culture of safety. By not just listing procedures but explaining the rationale behind them, we aim to empower researchers to make informed decisions and to treat every chemical interaction with the respect it deserves.
Core Principles of Safe Handling
Handling highly fluorinated and brominated ethers requires a multi-layered approach to safety, beginning with a thorough understanding of the potential hazards. Based on analogous compounds, we can anticipate potential risks such as skin and eye irritation, and the release of hazardous decomposition products if heated. Therefore, a conservative and cautious approach is paramount.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to any volatile or potentially hazardous chemical is through engineering controls.
-
Fume Hoods: All work with 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether should be conducted within a properly functioning and certified chemical fume hood.[1] This is critical to prevent the inhalation of any vapors and to contain any potential spills. The fume hood's airflow should be verified before each use.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, personal protective equipment (PPE) is essential to protect you from any potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves[1] | Fully buttoned laboratory coat[1] | Not generally required within a fume hood |
| Reactions and Work-up | Chemical splash goggles and a face shield[2] | Double-gloving with nitrile or neoprene gloves[1] | Flame-resistant lab coat over a long-sleeved shirt and long pants[2] | Not generally required within a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield[2] | Heavy-duty chemical resistant gloves (e.g., Viton™ or butyl rubber) | Chemical-resistant apron or suit over a lab coat | Air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills |
The Rationale Behind PPE Selection
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[1][3] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during reactions or when handling larger quantities.[2][3]
-
Hand Protection: Given the presence of both fluorine and bromine, selecting the right gloves is critical. Nitrile gloves offer good initial protection for incidental contact.[1] However, for prolonged handling or in the case of a spill, more robust gloves like neoprene or butyl rubber are recommended.[4][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving provides an extra layer of protection.[1]
-
Body Protection: A standard laboratory coat is sufficient for low-volume transfers.[1] For more extensive work, a flame-resistant lab coat is advisable, as the flammability of this specific compound is unknown.[2] Always wear long pants and closed-toe shoes in the laboratory.[1]
-
Respiratory Protection: When working within a certified fume hood, respiratory protection is typically not necessary.[1] However, in the event of a significant spill or if work must be performed outside of a fume hood, appropriate respiratory protection is crucial.[1][4]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for both the use and disposal of a chemical is a hallmark of a safe and efficient laboratory.
Experimental Workflow: Safe Handling Protocol
-
Preparation: Before starting any work, ensure the fume hood is operational and all necessary PPE is readily available and in good condition.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a tared, sealed container within the fume hood to minimize handling time.
-
Transfer: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and vapor release.
-
Reaction: Conduct all reactions in appropriate glassware, ensuring that the setup is secure and properly vented within the fume hood.
-
Post-Reaction: Quench any reactive materials safely according to your specific protocol.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
Disposal Plan: Managing Halogenated Waste
Halogenated organic waste must be segregated from non-halogenated waste streams due to the higher costs and specific methods required for its disposal.[6][7]
-
Waste Collection: Collect all waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Collect liquid waste in a separate, compatible container. Do not mix with other waste streams.[6][8]
-
Labeling: Label the waste container with "Halogenated Organic Waste" and list the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6]
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the experimental task.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. Remember, a proactive and informed approach to laboratory safety is the cornerstone of innovative research.
References
-
Perfluoropolyether SOP. University of Washington. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal. AICCM. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Flame Resistant PPE. University of Maryland, College Park. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [Link]
-
Personal Protective Equipment (PPE). University of Tennessee, Knoxville. [Link]
-
Section 6C: Protective Equipment. Princeton University. [Link]
Sources
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
